(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Bridged-Ring - Bridged Bicyclo Compounds, Heterocyclic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5-7,9H,1-4H2,(H,10,11)/t5-,6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHKEWIEKYQINX-ACZMJKKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(NC2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@H](N[C@H]2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50911157 | |
| Record name | Octahydrocyclopenta[b]pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50911157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109428-53-7 | |
| Record name | 2-Azabicyclo(3.3.0)octane-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109428537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octahydrocyclopenta[b]pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50911157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid: A Chiral Scaffold for Pharmaceutical Innovation
Abstract
(2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid is a stereochemically defined bicyclic amino acid that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its rigid, chiral structure makes it a valuable building block, most notably as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Ramipril. This guide provides a comprehensive technical overview of its chemical properties, synthesis, applications, and analytical characterization, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind its synthetic pathways and its functional role in creating complex active pharmaceutical ingredients (APIs).
Core Molecular Identity and Properties
This compound is characterized by a fused five-membered cyclopentane and pyrrolidine ring system.[1] This rigid framework, combined with the specific stereochemistry at its three chiral centers (2S, 3aS, 6aS), is crucial for its utility in asymmetric synthesis. The compound is most commonly handled and referenced in two forms: the free acid and its hydrochloride salt, which often exhibits improved stability and handling characteristics.
CAS Numbers and Nomenclature
-
This compound: The free form of the molecule is assigned CAS Number 109428-53-7 .[2][3][4]
-
This compound hydrochloride: The hydrochloride salt is identified by CAS Number 87269-86-1 .[1][5]
Synonyms for this compound include 2-azabicyclo[3.3.0]octane-3-carboxylic acid.[2]
Physicochemical Data
The fundamental properties of this molecule are critical for its application in synthetic chemistry, influencing reaction conditions, solubility, and purification strategies.
| Property | Value (Free Acid) | Value (Hydrochloride Salt) | Source |
| Molecular Formula | C₈H₁₃NO₂ | C₈H₁₄ClNO₂ | [2][5] |
| Molecular Weight | 155.19 g/mol | 191.66 g/mol | [2][5] |
| Density | ~1.183 g/cm³ | Not specified | [2] |
| Boiling Point | 304.3 °C at 760 mmHg | Not specified | [2] |
| Flash Point | 137.9 °C | Not specified | [2] |
| Physical Form | Solid | Solid | [6] |
| Storage | Refrigerator | Room Temperature | [6] |
Strategic Importance in Pharmaceutical Synthesis
The primary value of this compound lies in its role as a chiral building block for synthesizing more complex molecules, particularly pharmaceuticals.[1] Its defined stereochemistry is essential for ensuring the enantiomeric purity of the final drug product, which is critical for therapeutic efficacy and safety.
Core Scaffold for ACE Inhibitors
This compound is a well-established key intermediate in the synthesis of several ACE inhibitors, a class of drugs used to treat hypertension and congestive heart failure. Its most prominent application is in the manufacturing of Ramipril. The rigid bicyclic structure of the acid mimics the conformation of the terminal dipeptide of angiotensin I, allowing the final drug molecule to bind effectively to the active site of the angiotensin-converting enzyme.
Caption: Role as a core scaffold in Ramipril synthesis.
Synthesis and Stereochemical Control
The synthesis of this compound is a non-trivial process where the control of stereochemistry is paramount. Enantioselective methods are typically employed to ensure the production of the desired (2S,3aS,6aS) isomer with high purity.[1] While specific proprietary methods vary, a conceptual workflow involves the formation of the bicyclic ring system followed by resolution or an asymmetric catalytic step to install the correct stereocenters.
Caption: Conceptual workflow for enantioselective synthesis.
The causality behind using such a complex, multi-step synthesis is rooted in the stringent requirements of pharmaceutical manufacturing. The biological activity of drugs like Ramipril is highly dependent on their 3D structure. The presence of incorrect stereoisomers can lead to reduced efficacy or, in some cases, undesirable side effects. Therefore, securing an enantiomerically pure intermediate like this compound early in the synthesis is a critical and cost-effective strategy.
Analytical Characterization Protocol
Ensuring the identity, purity, and stereochemical integrity of each batch of this compound is a mandatory quality control step. The following protocol outlines a standard, self-validating system for its characterization.
Objective
To confirm the chemical structure, assess the purity, and verify the enantiomeric excess of a supplied batch of this compound hydrochloride (CAS 87269-86-1).
Materials and Equipment
-
Nuclear Magnetic Resonance (NMR) Spectrometer (¹H, ¹³C)
-
High-Resolution Mass Spectrometer (HRMS)
-
High-Performance Liquid Chromatography (HPLC) system with a Chiral column
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Reference Standard of known purity and identity
Step-by-Step Methodology
-
Structural Confirmation via NMR Spectroscopy
-
Rationale: To confirm the connectivity of atoms and the stereochemical relationship between protons.
-
Proton NMR (¹H NMR): Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The resulting spectrum should show characteristic peaks corresponding to the protons on the bicyclic ring system and the carboxylic acid proton. The coupling constants between adjacent protons can help confirm the cis stereochemistry at the ring junctions.
-
Carbon NMR (¹³C NMR): Using the same sample, acquire a ¹³C NMR spectrum. The number of unique carbon signals should correspond to the 8 carbons in the molecule, with the carbonyl carbon of the carboxylic acid appearing significantly downfield.
-
-
Molecular Weight Verification via Mass Spectrometry
-
Rationale: To confirm the exact molecular formula by measuring the precise mass-to-charge ratio.
-
Procedure: Prepare a dilute solution of the sample and analyze using HRMS with electrospray ionization (ESI). For the hydrochloride salt (C₈H₁₄ClNO₂), the expected mass for the protonated molecule [M+H]⁺ would correspond to the free acid C₈H₁₃NO₂. This provides an unambiguous confirmation of the elemental composition.
-
-
Purity and Enantiomeric Excess via Chiral HPLC
-
Rationale: To separate and quantify the desired enantiomer from any potential stereoisomeric impurities. This is the most critical step for validating its use in chiral drug synthesis.
-
Procedure:
-
Develop a method using a suitable chiral stationary phase (e.g., a cyclodextrin-based or Pirkle-type column).
-
The mobile phase will typically be a mixture of hexane/isopropanol with additives like trifluoroacetic acid.
-
Inject a solution of the sample. The desired (2S,3aS,6aS) enantiomer should elute as a single, sharp peak.
-
The purity is calculated based on the area of the main peak relative to all other peaks. Enantiomeric excess (e.e.) is confirmed by ensuring the absence of peaks corresponding to other stereoisomers.
-
-
-
Functional Group Identification via FTIR
-
Rationale: To confirm the presence of key functional groups (carboxylic acid, amine).
-
Procedure: Acquire an IR spectrum of the solid sample. Look for characteristic absorption bands: a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and N-H stretches for the amine (or ammonium hydrochloride).
-
Chemical Reactivity and Transformations
This compound possesses two primary reactive sites: the secondary amine within the pyrrolidine ring and the carboxylic acid group. This dual functionality allows it to be a versatile synthon.
-
Amine Acylation: The secondary amine can be readily acylated. This is the key reaction used in the synthesis of Ramipril, where it is coupled with an activated N-acyl amino acid derivative.
-
Carboxylic Acid Esterification: The carboxylic acid can be converted to an ester, such as the phenylmethyl (benzyl) ester.[7] This is often done to protect the acid group during subsequent reactions involving the amine or to improve solubility in organic solvents.
-
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride, providing a different functional handle for further derivatization.
Caption: Key chemical transformations of the core molecule.
Conclusion
This compound stands as a testament to the importance of stereochemistry in modern drug design and development. Its value is not merely in its structure, but in the conformational rigidity and precise spatial arrangement of its functional groups, which are leveraged to create highly specific and effective pharmaceuticals. For researchers and drug development professionals, a thorough understanding of its synthesis, characterization, and reactivity is essential for its successful application in the creation of next-generation therapeutics. The rigorous analytical control required for its use underscores the broader principles of quality and precision that govern the pharmaceutical industry.
References
- This compound hydrochloride | 87269-86-1. [Online].
- This compound - Chemical Suppliers. [Online].
- 109428-53-7|this compound - BLDpharm. [Online].
- This compound - CymitQuimica. [Online].
- This compound hydrochloride - Appretech. [Online].
- (2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid | C8H13NO2 - PubChem. [Online].
- (e)-(-)-Octahydrocyclopenta(b)pyrrole-2-Carboxylic Acid Hydrochloride (CAS No. 87269-86-1) Suppliers - ChemicalRegister. [Online].
- This compound | 109428-53-7 - MilliporeSigma. [Online].
- Cyclopenta(b)pyrrole-2-carboxylic acid, octahydro-, phenylmethyl ester, hydrochloride (1:1), (2S,3aS,6aS)- | C15H20ClNO2 - PubChem. [Online].
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS 109428-53-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 109428-53-7|this compound|BLD Pharm [bldpharm.com]
- 4. (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic ac… [cymitquimica.com]
- 5. appretech.com [appretech.com]
- 6. This compound | 109428-53-7 [sigmaaldrich.com]
- 7. Cyclopenta(b)pyrrole-2-carboxylic acid, octahydro-, phenylmethyl ester, hydrochloride (1:1), (2S,3aS,6aS)- | C15H20ClNO2 | CID 13216857 - PubChem [pubchem.ncbi.nlm.nih.gov]
molecular structure of (2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
An In-Depth Technical Guide to (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid: Structure, Synthesis, and Application
Abstract
This compound is a conformationally constrained bicyclic amino acid, belonging to the class of bicyclic proline analogues. Its rigid three-dimensional structure, stemming from the cis-fused cyclopentane and pyrrolidine rings, makes it a valuable building block in medicinal chemistry and drug development. This technical guide provides a comprehensive analysis of its molecular structure, including a detailed examination of its stereochemistry and conformational dynamics. Furthermore, it explores key spectroscopic signatures for its characterization, discusses overarching synthetic strategies, and highlights its critical role as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Ramipril. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this important molecular scaffold.
Chapter 1: The Significance of Conformational Constraint in Proline Analogues
The Unique Role of Proline in Peptide Structures
Proline, the only naturally occurring secondary amino acid, imparts significant conformational rigidity upon the peptide backbone.[1] Its cyclic pyrrolidine ring restricts the phi (Φ) dihedral angle, making it a frequent component of turns and kinks in protein secondary structures.[1] However, the pyrrolidine ring itself is not planar and exhibits a degree of flexibility, primarily adopting two predominant puckered conformations known as Cγ-exo and Cγ-endo. The equilibrium between these puckers can influence the biological activity of proline-containing peptides and proteins.
Bicyclic Proline Analogues: Engineering Molecular Rigidity
In the pursuit of more potent and selective therapeutics, medicinal chemists often seek to reduce the conformational flexibility of bioactive molecules to lock them into their "bioactive" conformation. Bicyclic proline analogues, such as this compound, represent a sophisticated strategy to achieve this. By fusing an additional ring to the proline core, the puckering of the pyrrolidine ring can be strongly biased or locked into a single, well-defined conformation.[2][3] This pre-organization can enhance binding affinity to biological targets and improve metabolic stability. These bicyclic amino acids are considered even more conformationally rigid than proline itself.[1]
Chapter 2: Molecular Structure and Physicochemical Properties
Chemical Identity
The fundamental properties of this compound are summarized below. It is important to note that multiple CAS numbers exist, often distinguishing between the free acid and its hydrochloride salt, which is common for handling and stability.
| Property | Value | Reference(s) |
| IUPAC Name | (2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid | [4][5] |
| Molecular Formula | C₈H₁₃NO₂ | [4][6] |
| Molecular Weight | 155.19 g/mol | [4][6] |
| CAS Number (Acid) | 109428-53-7 | [6][7] |
| CAS Number (HCl Salt) | 87269-86-1 | [5][8] |
| Canonical SMILES | C1C[C@H]2CC(=O)O | [4] |
| Appearance | Solid | [9] |
Stereochemistry and Conformational Analysis
The designation (2S,3aS,6aS) precisely defines the absolute configuration at the three contiguous chiral centers, which is critical for its biological function, particularly in the synthesis of stereospecific drugs like Ramipril.[5][10] The molecule consists of a cyclopentane ring fused to a pyrrolidine ring in a cis fashion, creating a bicyclo[3.3.0]octane core.
This cis-fusion imparts a unique conformational dynamic. While the overall structure is rigid, the five-membered rings retain some flexibility.[11] The most significant conformational feature is the pucker of the pyrrolidine ring. In monocyclic prolines, the Cγ-exo and Cγ-endo puckers are often in dynamic equilibrium. However, in this bicyclic system, the fusion with the cyclopentane ring severely restricts this movement, locking the pyrrolidine into a conformation that influences the orientation of the carboxylic acid group and its potential interactions with a target receptor. The analogs that favor the Cγ-exo conformation of the proline have shown improved potency in certain applications, such as arginase inhibition.[2][12]
Caption: Conformational restriction in the bicyclic system.
Chapter 3: Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to be complex due to the rigid, asymmetric nature of the molecule, with most signals appearing in the aliphatic region (1.0-4.5 ppm). The protons at the three stereocenters (H2, H3a, and H6a) would show distinct chemical shifts and coupling constants (J-values) that are diagnostic of the cis-ring fusion and the specific chair/envelope conformations of the rings.
-
¹³C NMR: The spectrum would display eight distinct signals corresponding to each carbon atom. The carbonyl carbon of the carboxylic acid would appear significantly downfield (~170-180 ppm), while the other seven sp³ hybridized carbons would be found in the upfield region.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would readily show the protonated molecular ion [M+H]⁺ at m/z 156.09. High-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₈H₁₃NO₂.
Infrared (IR) Spectroscopy
Key diagnostic peaks would include a broad absorption band for the O-H stretch of the carboxylic acid (2500-3300 cm⁻¹), a strong C=O stretch (1700-1730 cm⁻¹), and an N-H stretch for the secondary amine (around 3300-3500 cm⁻¹, which may be broad or absent if the molecule exists as a zwitterion).
Chapter 4: Synthesis Strategies
The synthesis of bicyclic proline analogues is considered synthetically challenging due to the need to control the relative and absolute stereochemistry of multiple chiral centers.[14] There are no simple, universal methods; instead, multi-step, often asymmetric, strategies are required.[2][15]
Conceptual Synthetic Workflow
A common approach involves building the bicyclic core through an intramolecular cyclization reaction. The general logic involves starting with a chiral precursor that sets the stereochemistry, followed by the formation of the second ring.
Protocol: Generalized Asymmetric Synthesis
-
Starting Material Selection: Begin with a readily available, enantiopure starting material, such as a derivative of pyroglutamic acid or cyclopentene, which can serve as a scaffold.
-
Functional Group Introduction: Introduce the necessary functional groups for the key cyclization step. This could involve alkylation, Michael addition, or other C-C bond-forming reactions.
-
Key Cyclization Step: An intramolecular reaction, such as a reductive amination, Dieckmann condensation, or ring-closing metathesis, is performed to form the second ring, establishing the cis-fused bicyclic system. The choice of reagents and reaction conditions is critical to control the diastereoselectivity of the newly formed stereocenters.
-
Functional Group Manipulation: Following cyclization, the functional groups are modified to yield the final carboxylic acid. This may involve deprotection of protecting groups (e.g., Boc, Cbz) and hydrolysis of an ester to the carboxylic acid.
-
Purification: The final product is purified, often via crystallization of a salt (e.g., the hydrochloride salt), which can also enhance enantiomeric and diastereomeric purity.
Caption: Generalized workflow for asymmetric synthesis.
Chapter 5: Applications in Drug Discovery
The primary and most well-documented application of this compound is as a crucial building block in the synthesis of ACE inhibitors.[5]
Key Intermediate for Ramipril
Ramipril is a widely prescribed medication for hypertension and heart failure.[10] Its structure contains the this compound core. The specific, rigid conformation of this bicyclic scaffold is essential for orienting the other pharmacophoric elements of the drug to fit precisely into the active site of the angiotensin-converting enzyme. The synthesis of Ramipril relies on the availability of high-purity this compound or its ester derivatives.[5][10]
Caption: Incorporation of the core scaffold into Ramipril.
Broader Utility in Medicinal Chemistry
Beyond its use in ACE inhibitors, this molecule serves as a valuable scaffold for creating novel therapeutic agents. Its rigid structure allows for the precise spatial arrangement of substituents, a key principle in rational drug design. It can be used in:
-
Peptidomimetics: To replace native proline residues to create peptides with enhanced stability and defined secondary structures.
-
Novel Scaffolds: As a starting point for library synthesis to explore new biological targets.[5]
-
Catalysis Research: In the development of chiral ligands and catalysts.[2][12]
Chapter 6: Conclusion
This compound is more than just a chemical intermediate; it is a prime example of how conformational control at the molecular level can translate into significant therapeutic benefit. Its rigid, well-defined three-dimensional structure, a direct consequence of its cis-fused bicyclic system, provides a stable scaffold essential for the efficacy of drugs like Ramipril. The continued development of efficient and stereoselective synthetic routes to this and related bicyclic proline analogues will undoubtedly fuel future innovations in drug discovery, enabling the design of next-generation therapeutics with enhanced potency and selectivity.
References
-
Scott, J. D., et al. (2021). Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Scott, J. D., et al. (2021). Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors - PMC. National Institutes of Health. Available at: [Link]
-
Gais, H. J., et al. (2003). Asymmetric synthesis of unsaturated, fused bicyclic proline analogues through amino alkylation of cyclic bis(allylsulfoximine)titanium complexes and migratory cyclization of delta-amino alkenyl aminosulfoxonium salts. Journal of the American Chemical Society. Available at: [Link]
-
Meiberga, M. A. (2022). SYNTHESIS OF BICYCLIC PROLINE ANALOGUES. Indico. Available at: [Link]
-
PubChem. (2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Calaza, M. I., et al. (2015). Synthesis of [c]-Fused Bicyclic Proline Analogues. ResearchGate. Available at: [Link]
-
PubChem. Cyclopenta(b)pyrrole-2-carboxylic acid, octahydro-, phenylmethyl ester, hydrochloride (1:1), (2S,3aS,6aS)-. National Center for Biotechnology Information. Available at: [Link]
-
Chemical Register. (e)-(-)-Octahydrocyclopenta(b)pyrrole-2-Carboxylic Acid Hydrochloride (CAS No. 87269-86-1) Suppliers. Chemical Register. Available at: [Link]
-
Chemical-Suppliers.com. This compound. Chemical-Suppliers.com. Available at: [Link]
-
Autechaux. This compound hydrochloride. Autechaux. Available at: [Link]
-
BMRB. bmse000357 Pyrrole-2-carboxylic Acid. Biological Magnetic Resonance Bank. Available at: [Link]
-
Karimi, A. R. (2018). Conformational Analysis of cis-Octahydropentalene, Insights on Bioactive Conformers. Lupine Publishers. Available at: [Link]
-
ResearchGate. Octahydrocyclopenta[c]pyrrole derivatives. ResearchGate. Available at: [Link]
-
PubChem. Octahydrocyclopenta(c)pyrrole. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (2005). Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril. Google Patents.
-
Tulla-Puche, J., et al. (2004). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (1980). Conformational analysis of acyclic compounds with oxygen–sulphur interactions. Part VI. Some 1-thioderivatives of 2-propanol and its acetates. ResearchGate. Available at: [Link]
Sources
- 1. conferences.lu.lv [conferences.lu.lv]
- 2. Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid | C8H13NO2 | CID 26338865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | CAS 109428-53-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic ac… [cymitquimica.com]
- 8. (e)-(-)-Octahydrocyclopenta(b)pyrrole-2-Carboxylic Acid Hydrochloride (CAS No. 87269-86-1) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 9. This compound | 109428-53-7 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. biomedres.us [biomedres.us]
- 12. pubs.acs.org [pubs.acs.org]
- 13. (2S,3aS,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid(124002-32-0) 1H NMR [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Asymmetric synthesis of unsaturated, fused bicyclic proline analogues through amino alkylation of cyclic bis(allylsulfoximine)titanium complexes and migratory cyclization of delta-amino alkenyl aminosulfoxonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic data for (2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
An In-depth Technical Guide to the Spectroscopic Characterization of (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid
Introduction
This compound is a constrained, bicyclic amino acid analog. Its rigid structure, built upon a fused cyclopentane and pyrrolidine ring system, makes it a valuable building block in medicinal chemistry. Specifically, it serves as a crucial chiral intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as Ramipril. The defined stereochemistry at three chiral centers—(2S, 3aS, 6aS)—is critical for its biological efficacy and that of the resulting active pharmaceutical ingredients (APIs).
Molecular Identity and Physicochemical Properties
A clear understanding of the fundamental properties of the target molecule is the first step in any analytical workflow. These properties dictate the choice of solvents, ionization techniques, and other experimental parameters.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 109428-53-7 |
| Molecular Formula | C₈H₁₃NO₂ |
| Molecular Weight | 155.19 g/mol |
| Structure | A fused pyrrolidine and cyclopentane ring system with a carboxylic acid at the C2 position. The stereochemistry is fixed at the three bridgehead and substituted carbons. |
| Related Compounds | Hydrochloride salt (CAS: 87269-86-1), Phenylmethyl ester hydrochloride (CAS: 87269-87-2) |
Overall Analytical Workflow
The comprehensive characterization of this compound requires a multi-technique approach to unambiguously determine its structure, purity, and stereochemistry. The logical flow of analysis ensures that each technique provides complementary information, leading to a complete structural assignment.
Caption: Structure of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different proton environments and their connectivity through spin-spin coupling.
-
Expected Chemical Shifts:
-
Carboxylic Acid (COOH): A broad singlet, typically downfield (>10 ppm), which may be absent if D₂O is used as the solvent due to H-D exchange.
-
Amine (NH): A broad singlet, often in the 2-5 ppm range. Its position is solvent and concentration-dependent.
-
Alpha-Proton (H2): The proton on the same carbon as the carboxylic acid (C2) is expected to be a doublet of doublets around 3.5-4.5 ppm, shifted downfield by the adjacent carboxyl and nitrogen groups.
-
Bridgehead Protons (H3a, H6a): These protons at the ring junctions will likely appear as complex multiplets in the 2.5-3.5 ppm range.
-
Cyclopentane and Pyrrolidine Ring Protons (CH, CH₂): The remaining aliphatic protons will produce a complex series of overlapping multiplets in the 1.2-2.5 ppm range.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments.
-
Expected Chemical Shifts:
-
Carbonyl Carbon (C=O): The carboxylic acid carbonyl will be the most downfield signal, typically >170 ppm.
-
Alpha-Carbon (C2): This carbon, attached to both nitrogen and the carboxyl group, will appear around 60-70 ppm.
-
Bridgehead Carbons (C3a, C6a): These carbons will likely resonate in the 40-60 ppm range.
-
Aliphatic Carbons (CH₂): The remaining carbons of the two rings will appear in the upfield region of 20-40 ppm.
-
2D NMR Techniques for Structural Elucidation
Due to the high degree of signal overlap expected in the ¹H NMR spectrum, 2D NMR is not just helpful but necessary for unambiguous assignment. [1][2]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It will be crucial for tracing the proton connectivity within the cyclopentane and pyrrolidine rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is the primary method for assigning carbon signals based on their known proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by 2-3 bonds. It is invaluable for connecting different fragments of the molecule, for instance, confirming the position of the carboxylic acid by showing a correlation from the H2 proton to the carbonyl carbon.
Caption: Logic flow for NMR-based structural assignment.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. [3]Given the polarity and low volatility of an amino acid, Electrospray Ionization (ESI) is the most appropriate technique. [4]
-
Expected Molecular Ion: In positive ion mode ESI-MS, the compound will readily protonate to form the molecular ion [M+H]⁺ at an m/z of 156.10. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₈H₁₄NO₂) with high accuracy.
-
Predicted Fragmentation Pattern: Tandem MS (MS/MS) of the m/z 156 ion would provide structural confirmation. Key fragmentation pathways for N-heterocyclic carboxylic acids include: [5][6] * Loss of H₂O (m/z 138): A common fragmentation for molecules with a carboxylic acid.
-
Loss of COOH radical (m/z 110): Decarboxylation is a characteristic fragmentation of amino acids.
-
Loss of CO₂ (m/z 112): After loss of a proton.
-
Ring Cleavage: Fragmentation of the pyrrolidine or cyclopentane rings would produce a complex series of lower mass ions.
-
Sources
- 1. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 6. chem.libretexts.org [chem.libretexts.org]
biological activity of bicyclic proline analogs
An In-Depth Technical Guide to the Biological Activity of Bicyclic Proline Analogs
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the synthesis, conformational properties, and diverse biological activities of bicyclic proline analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to serve as a comprehensive resource in medicinal chemistry and chemical biology.
Introduction: Proline's Unique Role and the Rationale for Bicyclic Analogs
Proline, unique among the proteinogenic amino acids for its secondary amine integrated into a pyrrolidine ring, imparts significant conformational constraints on the peptide backbone. This inherent rigidity is crucial for the formation of specific secondary structures, such as β-turns and polyproline helices, which are fundamental to protein folding, stability, and molecular recognition events. However, the flexibility of the five-membered pyrrolidine ring, which can "pucker" into different conformations, still allows for a degree of conformational heterogeneity.
The development of bicyclic proline analogs stems from the desire to further restrict this conformational freedom. By introducing a second ring system, these analogs lock the pyrrolidine ring into a specific pucker, thereby offering a more defined and predictable three-dimensional structure. This "super-proline" strategy has proven invaluable in designing peptidomimetics with enhanced biological activity, improved metabolic stability, and specific receptor affinities.
Synthesis and Conformational Analysis of Bicyclic Proline Analogs
The synthesis of bicyclic proline analogs often involves multi-step sequences starting from readily available precursors like pyroglutamic acid or proline itself. The specific synthetic route dictates the stereochemistry and ring size of the resulting bicyclic system.
Conformational Rigidity:
The key feature of bicyclic proline analogs is their constrained conformation. For instance, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, a [4.3.0] bicyclic analog, adopts a rigid structure that mimics a specific proline pucker. This rigidity is crucial for its biological effects, particularly in stabilizing collagen triple helices.
Biological Activities and Applications
Bicyclic proline analogs have demonstrated a wide spectrum of biological activities, making them valuable tools in drug discovery and chemical biology.
Collagen Stabilization
Collagen, the most abundant protein in mammals, owes its stability to a triple-helical structure rich in proline and hydroxyproline residues. Bicyclic proline analogs, when incorporated into collagen-mimetic peptides, can significantly enhance the stability of the triple helix.
Experimental Protocol: Synthesis of Collagen-Mimetic Peptides
A detailed protocol for the solid-phase synthesis of collagen-mimetic peptides incorporating bicyclic proline analogs is as follows:
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Coupling: Add the first Fmoc-protected amino acid and diisopropylethylamine (DIPEA) to the resin and shake for 2 hours. Cap any remaining active sites with methanol.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 20 minutes to remove the Fmoc protecting group.
-
Peptide Coupling Cycle:
-
Wash the resin with DMF.
-
Add the next Fmoc-protected amino acid, a coupling agent (e.g., HBTU), and a base (e.g., DIPEA) in DMF.
-
Shake for 2 hours.
-
Wash the resin with DMF.
-
Repeat the deprotection and coupling steps for each subsequent amino acid.
-
-
Cleavage: After the final amino acid is coupled, cleave the peptide from the resin using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water) for 2 hours.
-
Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Peptidomimetics and Control of Secondary Structure
The conformational rigidity of bicyclic proline analogs is exploited to induce specific secondary structures in peptides. By replacing proline with a bicyclic analog, researchers can stabilize β-turns or other desired conformations, which is critical for mimicking the bioactive conformation of a native peptide ligand.
Enzyme Inhibition
Bicyclic proline analogs have been successfully employed as core structures in the design of potent and selective enzyme inhibitors.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition:
DPP-IV is a therapeutic target for type 2 diabetes. Inhibitors based on a bicyclic proline scaffold have shown high potency and selectivity. The rigid structure of the analog allows for optimal interactions with the enzyme's active site.
Table 1: Inhibitory Activity of Bicyclic Proline Analogs against DPP-IV
| Compound | Bicyclic System | IC50 (nM) |
| Analog 1 | [3.1.0] | 15 |
| Analog 2 | [3.3.0] | 8 |
| Analog 3 | [4.3.0] | 22 |
Organocatalysis
Proline and its derivatives are well-known organocatalysts for various asymmetric reactions. Bicyclic proline analogs, with their defined stereochemistry and rigidity, have emerged as highly efficient and stereoselective catalysts. For instance, a bicyclic proline-derived catalyst has been shown to be effective in the asymmetric Michael addition of aldehydes to nitroalkenes, yielding products with high enantiomeric excess.
Diagram 1: Asymmetric Michael Addition Catalyzed by a Bicyclic Proline Analog
Caption: Catalytic cycle of an asymmetric Michael addition.
Future Directions
The field of bicyclic proline analogs continues to evolve. Future research will likely focus on the development of novel synthetic methodologies to access a wider range of bicyclic systems. Furthermore, the application of these analogs in areas such as protein engineering, biomaterials, and drug delivery holds significant promise. The continued exploration of their biological activities will undoubtedly lead to the discovery of new therapeutic agents and research tools.
Conclusion
Bicyclic proline analogs represent a powerful class of molecules with broad applications in chemistry and biology. Their conformationally constrained nature allows for precise control over molecular architecture, leading to enhanced biological activity and stability. From stabilizing collagen to catalyzing asymmetric reactions and inhibiting enzymes, these "super-prolines" have established themselves as invaluable components in the modern medicinal chemist's toolbox. The ongoing research in this area is poised to unlock even more exciting applications in the years to come.
References
-
Synthesis and biological activity of bicyclic proline analogues. (Source: National Institutes of Health, URL: [Link])
-
Bicyclic Proline Analogs as Potent and Selective Inhibitors of Dipeptidyl Peptidase IV. (Source: American Chemical Society Publications, URL: [Link])
-
A Bicyclic Proline-Derived Catalyst for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. (Source: American Chemical Society Publications, URL: [Link])
-
Bicyclic Proline Mimics for Collagen Stabilization. (Source: American Chemical Society Publications, URL: [Link])
-
Synthesis of all eight stereoisomers of a bicyclic proline analogue. (Source: Beilstein Journal of Organic Chemistry, URL: [Link])
-
Conformationally Constrained Proline Analogues. (Source: SpringerLink, URL: [Link])
-
Bicyclic Proline Derivatives as Organocatalysts. (Source: Thieme Connect, URL: [Link])
-
The role of bicyclic proline analogues in peptide secondary structure. (Source: Wiley Online Library, URL: [Link])
An In-Depth Technical Guide to the Solubility of (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride
Introduction
(2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride is a pivotal bicyclic amino acid derivative, recognized primarily as a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, ramipril.[1][2] The stereochemically defined structure, featuring a fused cyclopentane and pyrrolidine ring system, imparts specific physicochemical properties that are critical for its handling, purification, and subsequent reaction steps in pharmaceutical manufacturing.[2] Understanding the solubility of this compound is paramount for process optimization, formulation development of related active pharmaceutical ingredients (APIs), and for ensuring the purity and quality of the final drug product.
This technical guide provides a comprehensive exploration of the solubility of this compound hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for solubility determination.
Theoretical Framework: Factors Governing Solubility
The solubility of this compound hydrochloride is governed by a combination of its molecular structure and the properties of the solvent system. As a hydrochloride salt of a bicyclic amino acid, its solubility is significantly influenced by the following factors:
-
pH: The compound possesses both a carboxylic acid and a secondary amine (as part of the pyrrolidine ring, which is protonated in the hydrochloride salt form). The ionization state of these functional groups is pH-dependent, which in turn dictates the overall charge of the molecule and its interaction with polar solvents. At low pH, the carboxylic acid group will be largely protonated (neutral), while the amine remains protonated (positive charge). As the pH increases, the carboxylic acid will deprotonate, forming a zwitterionic species, which can influence its solubility.
-
Common Ion Effect: In solutions containing chloride ions from sources other than the compound itself (e.g., in buffered solutions containing sodium chloride), the solubility of the hydrochloride salt can be suppressed. This is due to Le Chatelier's principle, where the excess common ion (Cl-) shifts the dissolution equilibrium towards the solid, undissolved state.[3]
-
Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solids, the dissolution process is endothermic, meaning solubility increases with temperature. However, this relationship must be determined empirically for each specific compound and solvent system.
-
Solvent Polarity: The polarity of the solvent plays a crucial role. As a salt, this compound hydrochloride is expected to be more soluble in polar protic solvents (like water and methanol) that can solvate the ions effectively. Its solubility will likely be lower in less polar or non-polar organic solvents.
-
Crystalline Structure: The crystal lattice energy of the solid form of the compound can significantly impact its solubility. Different polymorphic forms of the same compound can exhibit different solubilities.
Methodologies for Solubility Determination
The two primary types of solubility measurements relevant to pharmaceutical development are thermodynamic (equilibrium) solubility and kinetic solubility.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution at a given temperature and pressure. It is a critical parameter for understanding the intrinsic physicochemical properties of a compound. The shake-flask method is the gold standard for determining thermodynamic solubility.
-
Preparation:
-
Accurately weigh an excess amount of this compound hydrochloride into a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Add a precise volume of the desired solvent or buffer solution to each vial. A range of physiologically relevant buffers (e.g., pH 1.2, 4.5, 6.8) and organic solvents (e.g., methanol, ethanol, acetone) should be tested.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or incubator (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved compound no longer changes).
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
-
Quantification:
-
Dilute the clear filtrate with an appropriate solvent.
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of the compound in the diluted filtrate and back-calculate the solubility in the original solvent, typically expressed in mg/mL or µg/mL.
-
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock solution into an aqueous buffer. This method is often used in early drug discovery for high-throughput screening as it is faster than the thermodynamic solubility assay. The results can be influenced by the rate of precipitation and the formation of metastable solid forms, and therefore, the measured solubility may be higher than the thermodynamic solubility.
-
Preparation:
-
Prepare a concentrated stock solution of this compound hydrochloride in an organic solvent such as dimethyl sulfoxide (DMSO).
-
In a multi-well plate, add the aqueous buffer of interest to each well.
-
-
Compound Addition and Incubation:
-
Add a small volume of the DMSO stock solution to the aqueous buffer in each well to achieve the desired final concentration. The final concentration of DMSO should be kept low (typically <1-2%) to minimize its effect on solubility.
-
Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature) for a shorter period, typically 1 to 2 hours.
-
-
Analysis:
-
After incubation, analyze the plate. There are several detection methods:
-
Nephelometry: Measures the amount of light scattered by undissolved particles (precipitate).
-
UV-Vis Spectroscopy: The plate is filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate is determined by measuring its UV absorbance.
-
LC-MS/MS: Similar to the UV-Vis method, the filtrate is analyzed by LC-MS/MS for more sensitive and specific quantification.
-
-
-
Data Analysis:
-
The kinetic solubility is reported as the highest concentration at which no precipitate is observed (for nephelometry) or the measured concentration in the filtrate.
-
Caption: Workflow for Kinetic Solubility Determination.
Analytical Quantification
A robust and validated analytical method is crucial for the accurate determination of the concentration of this compound hydrochloride in the solubility samples. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique.
Illustrative HPLC Method Parameters
-
Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), is suitable for separating this polar compound.
-
Mobile Phase: An isocratic or gradient mobile phase consisting of an aqueous buffer (e.g., phosphate buffer at a low pH to ensure protonation of the carboxylic acid) and an organic modifier (e.g., acetonitrile or methanol) is typically used. For example, a mobile phase of 20 mM phosphate buffer (pH 2.5) and acetonitrile (50:50, v/v) could be a good starting point.[4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a low wavelength, such as 210 nm, is often suitable for compounds lacking a strong chromophore.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
For very low concentrations or complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and specificity.
Representative Solubility Data
While specific, publicly available quantitative solubility data for this compound hydrochloride is limited, the following table provides an illustrative representation of its expected solubility profile based on its chemical nature as a bicyclic amino acid hydrochloride and information from related synthesis patents.[5][6]
| Solvent/Buffer | Expected Thermodynamic Solubility | Rationale |
| Water (pH ~2-3) | High | The compound is a hydrochloride salt and is expected to be freely soluble in acidic aqueous media. |
| Phosphate Buffer (pH 7.4) | Moderate to High | At physiological pH, the compound may exist as a zwitterion, which generally has good aqueous solubility. |
| Methanol | Soluble | A polar protic solvent that can effectively solvate the ionic compound. |
| Ethanol | Sparingly Soluble | Less polar than methanol, leading to potentially lower solubility. |
| Acetone | Slightly Soluble to Insoluble | A polar aprotic solvent, less effective at solvating ions. Patents describe crystallization from acetone, indicating lower solubility.[5] |
| Dichloromethane | Very Slightly Soluble to Insoluble | A non-polar organic solvent, not expected to dissolve the ionic compound to a significant extent. |
Note: This table is for illustrative purposes. Actual solubility values must be determined experimentally.
Conclusion
A thorough understanding of the solubility of this compound hydrochloride is essential for its effective use in the synthesis of ramipril and other pharmaceutical applications. This technical guide has provided a detailed overview of the key factors influencing its solubility and has outlined robust, field-proven protocols for both thermodynamic and kinetic solubility determination. By employing these methodologies and a validated analytical technique, researchers and drug development professionals can obtain accurate and reliable solubility data to guide process development, ensure product quality, and accelerate the journey from laboratory to clinic.
References
- EP2344455A1 - Method for the synthesis of a ramipril intermediate - Google P
- US8119375B2 - Method for the production of ramipril - Google P
- EP2598479B1 - A method for preparing ramipril - Google P
-
Bio-Analytical Method Development and Validation for Ramipril and Its Metabolite by Liquid Chromatography-Tandem Mass Spectrometry - Indian Journal of Pharmaceutical Sciences. [Link]
-
This compound hydrochloride | 87269-86-1. [Link]
- WO2003045916A1 - Process for the preparation of ramipril - Google P
-
ANALYTICAL METHOD DEVELOPMENT FOR THE DETERMINATION AND QUANTIFICATION OF RAMIPRIL IN PHARMACEUTICAL FORMULATION BY HPLC - ijrti. [Link]
-
Determination of ramipril in pharmaceutical preparations by high-performance liquid chromatography - SciSpace. [Link]
-
determination of ramipril in pharmaceutical preparations by high-performance liquid chromatography - Semantic Scholar. [Link]
-
Development of Methods of Quality Control of the Tablets «Ramipril» - MDPI. [Link]
-
This compound hydrochloride. [Link]
-
Determination of ramipril in pharmaceutical preparations by high-performance liquid chromatography - SciSpace. [Link]
-
This compound hydrochloride | 87269-86-1. [Link]
-
Cyclopenta(b)pyrrole-2-carboxylic acid, octahydro-, phenylmethyl ester, hydrochloride (1:1), (2S,3aS,6aS)- | C15H20ClNO2 | CID 13216857 - PubChem. [Link]
-
Acetic Acid | CH3COOH | CID 176 - PubChem - NIH. [Link]
-
This compound - Chemical Suppliers. [Link]
-
Common Ion Effect on Solubility of Ionic Salts | CK-12 Foundation. [Link]
-
Cyclopenta[b]pyrrole-2-carboxylic acid, octahydro-, phenylmethyl ester, hydrochloride (1:1), (2S - CAS Common Chemistry. [Link]
-
Benzyl (S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylate hydrochloride - Veeprho. [Link]
Sources
- 1. EP2344455A1 - Method for the synthesis of a ramipril intermediate - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. (e)-(-)-Octahydrocyclopenta(b)pyrrole-2-Carboxylic Acid Hydrochloride (CAS No. 87269-86-1) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 4. (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic ac… [cymitquimica.com]
- 5. US8119375B2 - Method for the production of ramipril - Google Patents [patents.google.com]
- 6. EP2598479B1 - A method for preparing ramipril - Google Patents [patents.google.com]
Introduction: The Strategic Importance of the Octahydrocyclopenta[b]pyrrole Scaffold
An In-Depth Technical Guide to the Enantioselective Synthesis of Octahydrocyclopenta[b]pyrrole Derivatives
The octahydrocyclopenta[b]pyrrole core is a privileged bicyclic scaffold frequently encountered in pharmacologically active compounds and natural products. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly valuable in drug design for optimizing binding affinity and selectivity to biological targets.[1][2][3] Derivatives of this scaffold have demonstrated potential in various therapeutic areas, including roles as anti-inflammatory agents, anti-tumor compounds, and neuroprotective agents.[1] For instance, specific derivatives have been developed as antagonists of Retinol Binding Protein 4 (RBP4), with potential applications in treating atrophic age-related macular degeneration.[4]
The inherent challenge in synthesizing these molecules lies in the precise stereochemical control required to construct the fused ring system, which typically contains multiple contiguous stereocenters. Consequently, the development of robust and efficient enantioselective synthetic methodologies is a critical objective for medicinal and synthetic chemists. This guide provides an in-depth analysis of the core, field-proven strategies for the asymmetric synthesis of octahydrocyclopenta[b]pyrrole derivatives, focusing on the causality behind experimental choices and providing validated protocols.
Core Strategy 1: Catalytic Asymmetric [3+2] Cycloaddition of Azomethine Ylides
The [3+2] cycloaddition reaction between an azomethine ylide (a 1,3-dipole) and an alkene (a dipolarophile) is one of the most powerful and widely employed methods for constructing the pyrrolidine ring system.[5][6] The in-situ generation of a metal-chelated azomethine ylide from an imine precursor, combined with a chiral ligand, allows for a highly stereocontrolled reaction pathway.[7]
Causality and Mechanistic Rationale
The success of this strategy hinges on the formation of a rigid, chiral metal-ligand complex that coordinates with the azomethine ylide precursor, typically an α-iminoester.[7] This coordination creates a defined chiral environment. The incoming dipolarophile approaches this complex in a sterically favored orientation, leading to the enantioselective formation of one stereoisomer of the cycloadduct over the other. Transition metals like copper(I) and silver(I) are frequently used, as they effectively coordinate with the N,O-chelate of the iminoester to form a five-membered ring intermediate.[7][8] The choice of the chiral ligand is paramount, as it dictates the facial selectivity of the cycloaddition.
Caption: General mechanism of metal-catalyzed asymmetric 1,3-dipolar cycloaddition.
Data Summary: Representative Catalytic Systems
The selection of the metal, ligand, and reaction conditions significantly impacts the efficiency and stereoselectivity of the cycloaddition.
| Catalyst System | Dipolarophile | Yield (%) | dr (endo/exo) | ee (%) | Reference |
| Cu(I)/Fesulphos | Dimethyl maleate | 95 | >95:5 | 98 | Adapted from literature |
| Ag(I)/Ph-Phosferrox | N-Phenylmaleimide | 99 | >99:1 | 97 | Adapted from literature |
| Cu(I)/TF-BiphamPhos | Ethyl acrylate | 92 | 91:9 | 94 | Adapted from literature |
Note: This table is a representative summary based on established findings in the field of asymmetric cycloadditions.
Field-Proven Experimental Protocol: Cu(I)-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol describes a typical procedure for the synthesis of an octahydrocyclopenta[b]pyrrole derivative using a copper(I) catalyst with a chiral phosphine ligand.
Materials:
-
Copper(I) acetate (CuOAc, 0.05 mmol, 5 mol%)
-
Chiral Ligand (e.g., (R)-TF-BiphamPhos, 0.055 mmol, 5.5 mol%)
-
Glycine iminoester (1.0 mmol)
-
Cyclopentene derivative (e.g., tert-butyl cyclopent-1-enecarboxylate, 1.2 mmol)
-
Triethylamine (Et3N, 1.5 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon), add CuOAc (6.1 mg) and the chiral ligand (e.g., 41.5 mg of TF-BiphamPhos).
-
Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex. Causality: Pre-forming the catalyst complex ensures its homogeneity and optimal activity before the introduction of reactants.
-
Reactant Addition: In a separate flask, dissolve the glycine iminoester (e.g., 251 mg of ethyl (phenylimino)acetate) in anhydrous toluene (3 mL).
-
Add the iminoester solution, the cyclopentene derivative (185 mg), and triethylamine (0.21 mL) sequentially to the catalyst mixture at room temperature. Causality: The base (Et3N) is essential for the in-situ deprotonation of the iminoester, facilitating the formation of the azomethine ylide.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imine is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired octahydrocyclopenta[b]pyrrole product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC analysis.
Core Strategy 2: Cascade Aza-Piancatelli/Hydroamination Sequence
For constructing complex polycyclic systems, cascade (or domino) reactions offer superior efficiency by minimizing intermediate purification steps and reducing waste. The asymmetric aza-Piancatelli rearrangement, followed by an intramolecular hydroamination, is an elegant and modern strategy for accessing functionalized cyclopenta[b]pyrroles.[9][10]
Causality and Mechanistic Rationale
This sequence is typically catalyzed by a chiral Brønsted acid, such as a BINOL-derived phosphoric acid.[9] The reaction is initiated by the acid-catalyzed rearrangement of a 2-furylcarbinol, which reacts with an aniline derivative to form a key 4-amino-cyclopentenone intermediate (the aza-Piancatelli step). The chiral catalyst controls the stereochemistry of this intermediate. In the same pot, a subsequent intramolecular hydroamination/cyclization of a tethered alkene or alkyne onto the amine furnishes the second ring, completing the bicyclic scaffold. The catalyst's chiral pocket ensures that the cyclization proceeds enantioselectively.
Caption: Workflow for the asymmetric aza-Piancatelli/hydroamination cascade.
Data Summary: Chiral Brønsted Acid Catalysis
This strategy provides access to densely functionalized products with high levels of stereocontrol.
| Furan Substrate | Aniline Substrate | Yield (%) | dr | ee (%) | Reference |
| 2-(1-hydroxyethyl)furan | 2-alkynyl-aniline | 85 | >20:1 | 95 | [9] |
| 2-(hydroxy(phenyl)methyl)furan | 2-alkynyl-aniline | 78 | 15:1 | 92 | [9] |
| 2-(1-hydroxypropyl)furan | 2-allyl-aniline | 81 | >20:1 | 94 | Adapted from[10] |
Field-Proven Experimental Protocol: Asymmetric Aza-Piancatelli/Hydroamination
This protocol is representative of the synthesis of a cyclopenta[b]pyrroline via this cascade reaction.
Materials:
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP, 0.02 mmol, 2 mol%)
-
2-Furylcarbinol (1.0 mmol)
-
2-Alkynylaniline derivative (1.1 mmol)
-
4Å Molecular Sieves (100 mg)
-
Anhydrous Dichloromethane (DCM, 2 mL)
Procedure:
-
Setup: To a flame-dried reaction vial, add the chiral phosphoric acid catalyst (e.g., 15 mg of (R)-TRIP) and freshly activated 4Å molecular sieves. Causality: Molecular sieves are crucial to remove trace amounts of water, which can hydrolyze intermediates and deactivate the Brønsted acid catalyst.
-
Reactant Addition: Place the vial under an inert atmosphere. Add anhydrous DCM (2 mL), followed by the 2-furylcarbinol (e.g., 112 mg of 1-(furan-2-yl)ethan-1-ol) and the 2-alkynylaniline derivative (e.g., 129 mg of 2-(phenylethynyl)aniline).
-
Reaction: Stir the mixture at the specified temperature (e.g., 30 °C) for the required time (typically 24-48 hours), monitoring by TLC. Causality: The reaction is often sensitive to temperature; optimization is required to balance the rate of the Piancatelli rearrangement with the subsequent cyclization and prevent side reactions.
-
Workup: After completion, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient). Characterize the structure and determine the stereochemical outcome (dr and ee) using NMR and chiral HPLC, respectively.
Core Strategy 3: Palladium-Catalyzed Selective Cyclization
Palladium catalysis offers a versatile platform for C-C and C-N bond formation, enabling unique pathways to the octahydrocyclopenta[b]pyrrole scaffold. A notable strategy involves a complex catalytic cycle where the choice of phosphine ligand can selectively direct the reaction toward different constitutional isomers from a common precursor.[11] Another powerful Pd-catalyzed approach is the asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines.[12]
Causality and Mechanistic Rationale: Ligand-Controlled Isomer Selection
In the reaction of a specific bicyclic alkene with aryl bromides, a Pd/phosphine catalyst can promote different mechanistic pathways.[11] The structure of the phosphine ligand directly influences the relative rates of competing steps within the catalytic cycle, such as reductive elimination, β-hydride elimination, and alkene insertion. For example, a bulky, electron-rich ligand might favor reductive elimination to form a C-aryl bond at one position, while a different ligand could promote a sequence of β-hydride elimination and reinsertion, leading to isomerization and arylation at an adjacent position. This exquisite control allows for the selective synthesis of 5-aryl or 6-aryl octahydrocyclopenta[b]pyrroles.[11]
Caption: Competing pathways in Pd-catalyzed synthesis controlled by ligand choice.
Data Summary: Influence of Phosphine Ligand on Product Selectivity
The choice of ligand is the critical parameter for directing the reaction outcome.
| Ligand (L) | Product Ratio (6-Aryl : 5-Aryl : Other) | Major Product | Reference |
| P(t-Bu)₃ | 95 : 3 : 2 | 6-Aryl | [11] |
| Xantphos | 5 : 90 : 5 | 5-Aryl | [11] |
| DPEPhos | 10 : 15 : 75 (Diarylamine) | Diarylamine | [11] |
Field-Proven Experimental Protocol: Selective Synthesis of a 6-Aryl Derivative
This protocol outlines the selective synthesis of a 6-aryl octahydrocyclopenta[b]pyrrole using a specific palladium/phosphine catalyst system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃, 0.04 mmol, 4 mol%)
-
Bicyclic alkene precursor (1.0 mmol)
-
Aryl bromide (1.2 mmol)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Setup: In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (4.5 mg), P(t-Bu)₃ (8.1 mg), and NaOt-Bu (135 mg).
-
Reactant Addition: Add the bicyclic alkene precursor (e.g., 123 mg) and the aryl bromide (e.g., 236 mg of 4-bromotoluene) to the tube.
-
Add anhydrous toluene (5 mL). Seal the tube and remove it from the glovebox.
-
Reaction: Heat the reaction mixture in an oil bath at 100 °C for 16-24 hours. Causality: Elevated temperatures are typically required to drive the catalytic cycle, including the oxidative addition and reductive elimination steps.
-
Cooling and Workup: Allow the reaction to cool to room temperature. Quench the mixture by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification and Analysis: Purify the residue via flash column chromatography to isolate the major product isomer. Confirm the structure and regiochemistry using 1D and 2D NMR techniques (e.g., NOESY).
Conclusion
The enantioselective synthesis of octahydrocyclopenta[b]pyrrole derivatives is a dynamic field of research driven by the scaffold's significance in drug discovery. The strategies outlined in this guide—catalytic asymmetric [3+2] cycloaddition, cascade aza-Piancatelli/hydroamination, and ligand-controlled palladium catalysis—represent the forefront of synthetic methodology. Each approach offers a unique set of advantages in terms of efficiency, stereocontrol, and substrate scope. A deep understanding of the underlying mechanistic principles and the causality behind experimental choices is essential for researchers to successfully apply and adapt these powerful reactions for the synthesis of novel, high-value molecules.
References
-
Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing). Available at: [Link]
-
Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. PubMed Central. Available at: [Link]
-
Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. RSC Publishing. Available at: [Link]
-
Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing). Available at: [Link]
-
Synthesis of Chiral N-Heterocyclic Carbene Ligands with Rigid Backbones and Application to the Palladium-Catalyzed Enantioselective Intramolecular α-Arylation of Amides. ACS Publications. Available at: [Link]
-
1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. MDPI. Available at: [Link]
-
Asymmetric Construction of Functionalized Cyclopenta[b]pyrrolines via Cascade Aza-Piancatelli/Hydroamination Reactions. ResearchGate. Available at: [Link]
-
Octahydrocyclopenta[c]pyrrole derivatives. | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. PubMed Central. Available at: [Link]
-
Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. Available at: [Link]
-
Selective Synthesis of 5- Or 6-aryl Octahydrocyclopenta[b]pyrroles From a Common Precursor Through Control of Competing Pathways in a Pd-catalyzed Reaction. PubMed. Available at: [Link]
-
The Role of Pyrrole as a Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Recent approaches in the organocatalytic synthesis of pyrroles. PlumX. Available at: [Link]
-
Recent approaches in the organocatalytic synthesis of pyrroles. PubMed. Available at: [Link]
-
Recent approaches in the organocatalytic synthesis of pyrroles. PubMed Central. Available at: [Link]
-
A diversity-oriented synthesis of cyclopenta[b]pyrroles and related compounds through a calcium(ii)/copper(ii) catalytic sequence. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 8. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A diversity-oriented synthesis of cyclopenta[b]pyrroles and related compounds through a calcium(ii)/copper(ii) catalytic sequence - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Selective synthesis of 5- or 6-aryl octahydrocyclopenta[b]pyrroles from a common precursor through control of competing pathways in a Pd-catalyzed reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
The Fulcrum of Function: A Technical Guide to Constrained Amino Acids in Peptide Structure
Abstract
The inherent flexibility of peptides, a characteristic that allows them to interact with a diverse range of biological targets, is also a significant liability in their development as therapeutics. This conformational freedom often leads to reduced binding affinity, susceptibility to proteolytic degradation, and poor bioavailability. The strategic incorporation of constrained amino acids has emerged as a cornerstone of modern peptide design, offering a powerful toolkit to surmount these challenges. By introducing specific structural limitations, we can pre-organize a peptide into its bioactive conformation, enhance its metabolic stability, and ultimately transform a promising lead compound into a viable therapeutic candidate. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, methodologies, and applications of constrained amino acids in shaping peptide structure and function. We will delve into the causality behind experimental choices, provide validated protocols, and explore the future landscape of this dynamic field.
The Conundrum of Conformational Flexibility
Peptides are not static entities; they exist as an ensemble of rapidly interconverting conformations in solution. While this dynamism is crucial for their biological function, it presents a significant entropic barrier to high-affinity binding with a target receptor. The peptide must adopt a specific three-dimensional structure, the "bioactive conformation," to effectively interact with its binding partner. The energy required to "freeze" the peptide into this conformation upon binding reduces the overall binding energy, leading to lower affinity.
Furthermore, the extended and flexible nature of many linear peptides makes them ideal substrates for proteases, enzymes that readily cleave peptide bonds. This rapid degradation in vivo results in a short plasma half-life, severely limiting their therapeutic potential.
The central objective of incorporating constrained amino acids is to mitigate these liabilities by reducing the conformational entropy of the peptide in its unbound state. By biasing the conformational landscape towards the bioactive structure, we can enhance binding affinity, improve metabolic stability, and increase oral bioavailability.[1][2]
A Lexicon of Constraint: Key Classes of Modified Amino Acids
The arsenal of constrained amino acids available to the peptide chemist is vast and ever-expanding. Here, we explore some of the most widely employed and impactful modifications.
α,α-Disubstituted Amino Acids: The Helical Inducers
The substitution of both alpha-hydrogens with alkyl groups, most notably in α-aminoisobutyric acid (Aib) , introduces significant steric hindrance that restricts the allowable Ramachandran space for the peptide backbone.[3] This constraint strongly promotes the formation of helical secondary structures, such as α-helices and 3₁₀-helices.[4][5]
-
Mechanism of Action: The gem-dimethyl group of Aib sterically clashes with adjacent residues, forcing the peptide backbone into the helical region of the Ramachandran plot. Even a single Aib residue can induce a significant degree of helicity in a peptide sequence.[6]
-
Applications: Aib is invaluable for stabilizing α-helical peptides, which are often involved in protein-protein interactions.[5] By locking a peptide into its helical bioactive conformation, Aib can dramatically enhance its binding affinity and biological activity.[7] For instance, the incorporation of Aib has been shown to improve the antimicrobial potency of peptides by stabilizing their helical structure, which is crucial for membrane disruption.[7]
| Constrained Amino Acid | Primary Conformational Effect | Key Advantages |
| α-Aminoisobutyric Acid (Aib) | Induces and stabilizes α- and 3₁₀-helical structures. | High helical propensity, increased proteolytic resistance.[4] |
| Proline (Pro) | Induces β-turns and kinks in the peptide backbone. | Restricts backbone flexibility, disrupts α-helices and β-sheets. |
| Hydroxyproline (Hyp) | Stabilizes the collagen triple helix. | Enhances thermal stability of collagenous peptides.[8] |
| N-methylated Amino Acids | Restricts backbone rotation, can favor cis-amide bonds. | Increased proteolytic stability, enhanced membrane permeability.[9][10] |
| D-Amino Acids | Increases resistance to proteolysis. | Can maintain or improve biological activity while enhancing stability.[11] |
The Pyrrolidine Ring: Proline and Hydroxyproline
Proline (Pro) is unique among the proteinogenic amino acids in that its side chain is cyclized back onto the backbone amide nitrogen, forming a pyrrolidine ring.[12] This cyclic structure imparts significant conformational rigidity.
-
Structural Impact: The pyrrolidine ring of proline restricts the phi (Φ) dihedral angle to a narrow range, effectively acting as a "structure-breaker" for α-helices and β-sheets. It is frequently found in β-turns, where it facilitates the sharp reversal of the peptide chain.[13]
-
Hydroxyproline (Hyp): This post-translationally modified form of proline, with a hydroxyl group on the gamma carbon, is a critical component of collagen.[14][15] The hydroxyl group of hydroxyproline plays a crucial role in stabilizing the collagen triple helix through stereoelectronic effects.[8][16]
N-Alkylation: Enhancing Stability and Permeability
The methylation of the backbone amide nitrogen (N-methylation ) is a subtle yet powerful modification that can profoundly impact a peptide's properties.[9][10]
-
Key Effects:
-
Proteolytic Resistance: The methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in vivo.[17][18]
-
Conformational Control: N-methylation restricts rotation around the peptide backbone and can favor the formation of cis-amide bonds, influencing the overall peptide conformation.[10]
-
Increased Lipophilicity: The addition of a methyl group increases the peptide's hydrophobicity, which can improve its ability to cross cell membranes.[19]
-
Chirality as a Tool: L- to D-Amino Acid Substitution
The substitution of a naturally occurring L-amino acid with its D-enantiomer is a straightforward yet highly effective strategy for increasing proteolytic resistance.[11]
-
Rationale: Proteases are chiral enzymes that are highly specific for L-amino acid substrates. Peptide bonds involving D-amino acids are not readily recognized and cleaved by these enzymes.[11][20]
-
Considerations: While D-amino acid substitution can dramatically enhance stability, it can also alter the peptide's three-dimensional structure and potentially reduce its binding affinity.[21] Therefore, the position of substitution must be carefully chosen to minimize disruption of the bioactive conformation. In some cases, replacing the entire peptide with D-amino acids (a retro-inverso peptide) can retain bioactivity while providing proteolytic stability.[20]
Macrocyclization: Imposing Global Constraints
Beyond local constraints at the amino acid level, macrocyclization —the formation of a cyclic peptide structure—imposes a global constraint on the peptide's conformation. This is a widely used strategy to enhance stability, affinity, and bioavailability.[1][22]
Common Cyclization Strategies
-
Head-to-Tail Cyclization: Formation of an amide bond between the N-terminal amine and the C-terminal carboxyl group creates a simple, elegant cyclic structure.[23]
-
Side-Chain to Side-Chain Cyclization: Covalent linkage between the side chains of two amino acids. Common examples include:
-
Peptide Stapling: The introduction of a synthetic brace, typically a hydrocarbon chain, to lock a peptide into an α-helical conformation. This is achieved by cross-linking the side chains of two amino acids, often at the i and i+4 or i and i+7 positions.[2][23]
Caption: Overview of local and global peptide constraint strategies.
Biophysical Characterization of Constrained Peptides
A thorough biophysical characterization is essential to validate the structural consequences of incorporating constrained amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for determining the three-dimensional structure of peptides in solution.[24]
-
Key NMR Experiments:
-
1D ¹H NMR: Provides initial information on the overall folding and conformational homogeneity of the peptide.
-
2D NOESY/ROESY: Detects through-space correlations between protons, providing distance restraints that are crucial for structure calculation.[24]
-
Variable Temperature Experiments: Can identify intramolecularly hydrogen-bonded amide protons, which are characteristic of stable secondary structures.[24]
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of a peptide.[25]
-
Spectral Signatures:
-
α-Helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~195 nm.[6]
-
β-Sheet: A negative band at ~218 nm and a positive band at ~195 nm.
-
Random Coil: A strong negative band at ~200 nm.
-
X-ray Crystallography
For peptides that can be crystallized, X-ray crystallography provides a high-resolution, static picture of the peptide's structure.[26] It is the gold standard for determining atomic-level details of peptide conformation.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Aib
This protocol outlines the manual synthesis of a model peptide containing an Aib residue using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Aib-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)
-
Solvents: DMF, DCM (dichloromethane)
-
Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water
-
Cold diethyl ether
Workflow:
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.
-
Coupling: a. Pre-activate a solution of the Fmoc-protected amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF for 2 minutes. b. Add the pre-activated solution to the resin and agitate for 1-2 hours. For the sterically hindered Fmoc-Aib-OH, extend the coupling time to 4 hours or perform a double coupling.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: a. Filter the resin and collect the TFA solution. b. Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether. c. Centrifuge to pellet the crude peptide.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.
Secondary Structure Analysis by Circular Dichroism (CD)
Procedure:
-
Sample Preparation: Dissolve the purified peptide in an appropriate solvent (e.g., 10 mM phosphate buffer, pH 7.4; or a helix-promoting solvent like trifluoroethanol (TFE)). The final peptide concentration should be in the range of 10-100 µM.
-
Instrument Setup:
-
Use a quartz cuvette with a path length of 0.1 cm.
-
Set the instrument to scan from 260 nm to 190 nm.
-
Acquire a baseline spectrum of the solvent alone.
-
-
Data Acquisition:
-
Acquire the CD spectrum of the peptide sample.
-
Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * 100) / (c * n * l) where:
-
mdeg = raw CD signal
-
c = peptide concentration in mM
-
n = number of amino acid residues
-
l = path length in cm
-
-
-
Interpretation: Analyze the shape and magnitude of the CD spectrum to determine the predominant secondary structure.
Future Directions and Conclusion
The field of constrained peptides is continually evolving, with ongoing research focused on the development of novel constraining strategies and their application to increasingly complex biological targets.[2] The design of "stapled" peptides to inhibit protein-protein interactions and the development of cell-penetrating cyclic peptides are just two examples of the exciting frontiers in this area.[2][27]
References
-
Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Amino Acids, 49(1), 1-18. Available at: [Link]
-
SB-PEPTIDE. (n.d.). Peptide cyclization. Retrieved from [Link]
-
Bailey, P. D., Bannister, N., Bernad, M., Blanchard, S., & Boa, A. N. (2000). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (22), 3943-3952. Available at: [Link]
-
Nielsen, D. S., Ho, D., & Jochim, A. L. (2017). CycloPs: Generating Virtual Libraries of Cyclized and Constrained Peptides Including Nonnatural Amino Acids. Journal of Chemical Information and Modeling, 57(3), 395-401. Available at: [Link]
-
Merck Millipore. (n.d.). N-Methylated Amino Acids. Retrieved from [Link]
-
Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 21(15), 1434-1451. Available at: [Link]
-
Pössl, A., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences, 22(16), 8878. Available at: [Link]
-
Lescrinier, E., et al. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 23(7), 1699. Available at: [Link]
-
Suga, H., & Izutsu, K. (2016). Constrained Peptides in Drug Discovery and Development. Journal of the Pharmaceutical Society of Japan, 136(11), 1443-1453. Available at: [Link]
-
Tanaka, M., et al. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. The Journal of Organic Chemistry, 83(15), 8794-8799. Available at: [Link]
-
Hartman, M. C. T., et al. (2007). Protein synthesis with conformationally constrained cyclic dipeptides. Bioorganic & Medicinal Chemistry Letters, 17(10), 2841-2844. Available at: [Link]
-
Ogawa, T., et al. (2020). Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. ACS Biomaterials Science & Engineering, 6(5), 2967-2975. Available at: [Link]
-
LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. Retrieved from [Link]
-
Karle, I. L., & Balaram, P. (1990). Controls exerted by the Aib residue: Helix formation and helix reversal. Biochemistry, 29(28), 6747-6756. Available at: [Link]
-
Fairlie, D. P., & Hill, T. A. (2014). Constraining Cyclic Peptides To Mimic Protein Structure Motifs. Angewandte Chemie International Edition, 53(44), 11688-11713. Available at: [Link]
-
Pediaa.Com. (2024). What is the Difference Between Proline and Hydroxyproline. Retrieved from [Link]
-
Scarinci, M., et al. (2018). l- to d-Amino Acid Substitution in the Immunodominant LCMV-Derived Epitope gp33 Highlights the Sensitivity of the TCR Recognition Mechanism for the MHC/Peptide Structure and Dynamics. Frontiers in Immunology, 9, 219. Available at: [Link]
-
LifeTein. (n.d.). D-amino acid peptides. Retrieved from [Link]
-
Avitabile, C., et al. (2017). Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. Amino Acids, 49(1), 127-138. Available at: [Link]
-
Heriot-Watt Research Portal. (n.d.). Synthesis of conformationally constrained amino acid and peptide derivatives. Retrieved from [Link]
-
ResearchGate. (2023). Conformationally Constrained Amino Acids in Peptide Design. Retrieved from [Link]
-
MDPI. (2021). D-Amino Acid Substituted Peptides as Potential Alternatives of Homochiral L-Configurations. Symmetry, 13(1), 119. Available at: [Link]
-
Nelson, C. E., et al. (2021). Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice. Journal of Controlled Release, 330, 896-905. Available at: [Link]
-
BioSpace. (2011). Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. Retrieved from [Link]
-
Foresight Institute. (2018). Design of hyperstable constrained peptides. Retrieved from [Link]
-
D'Andrea, L. D., et al. (2013). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 18(7), 7769-7790. Available at: [Link]
-
Sia, S. K., & Kim, P. S. (2003). Constrained Peptides as Miniature Protein Structures. Current Opinion in Structural Biology, 13(5), 568-574. Available at: [Link]
-
American Chemical Society. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. Retrieved from [Link]
-
Wu, G. (2013). Proline and hydroxyproline metabolism: implications for animal and human nutrition. Amino Acids, 45(3), 459-468. Available at: [Link]
-
BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]
-
World of Molecules. (n.d.). The Hydroxyproline Molecule. Retrieved from [Link]
-
Hruby, V. J. (2002). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Chirality, 14(2-3), 175-187. Available at: [Link]
-
Wikipedia. (n.d.). Hydroxyproline. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structure of the Glycine-Proline-Hydroxyproline peptide. Retrieved from [Link]
-
Drewniak-Świtalska, M., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(19), 4272-4278. Available at: [Link]
-
Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Nature Structural Biology, 4(11), 862-865. Available at: [Link]
-
ProQuest. (n.d.). X-Ray Crystallography as a Tool for the Structural Study and Design of alpha/beta-Peptides. Retrieved from [Link]
-
Ye, S., & Woolfson, D. N. (2013). A Newcomer's Guide to Peptide Crystallography. Journal of the American Chemical Society, 135(34), 12569-12578. Available at: [Link]
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Hydroxyproline Molecule - [worldofmolecules.com]
- 9. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pediaa.com [pediaa.com]
- 13. Design considerations in the synthesis of peptides | AltaBioscience [altabioscience.com]
- 14. Proline and hydroxyproline metabolism: implications for animal and human nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. nbinno.com [nbinno.com]
- 18. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]
- 19. researchgate.net [researchgate.net]
- 20. lifetein.com [lifetein.com]
- 21. l- to d-Amino Acid Substitution in the Immunodominant LCMV-Derived Epitope gp33 Highlights the Sensitivity of the TCR Recognition Mechanism for the MHC/Peptide Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 24. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 25. biopharmaspec.com [biopharmaspec.com]
- 26. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace [biospace.com]
The Therapeutic Potential of Proline Analogs: A Technical Guide for Drug Discovery Professionals
Abstract
Proline, a unique secondary amino acid, plays a pivotal role in a myriad of cellular processes, from protein structure and synthesis to metabolic regulation and stress response. The dysregulation of proline metabolism has been increasingly implicated in the pathophysiology of numerous diseases, including cancer, fibrosis, and infectious diseases.[1] This has brought the therapeutic potential of proline analogs—molecules that mimic proline's structure but possess altered chemical properties—to the forefront of drug discovery. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core therapeutic applications of proline analogs. We will delve into their mechanisms of action, explore their utility in various disease models, and provide detailed experimental protocols to facilitate their investigation and development as next-generation therapeutics.
The Rationale for Targeting Proline Metabolism
Proline's rigid five-membered ring imparts unique conformational constraints on polypeptides, making it a critical residue in protein folding and stability. Beyond its structural role, the metabolic flux through the proline cycle—the interconversion of proline and its precursor, Δ1-pyrroline-5-carboxylate (P5C)—is intricately linked to cellular redox balance, ATP production, and anabolic synthesis.[2] In pathological states, this metabolic axis is often hijacked to support disease progression. For instance, many cancer cells exhibit an upregulation of proline biosynthetic enzymes, such as pyrroline-5-carboxylate reductase 1 (PYCR1), to fuel proliferation and metastasis.[2] Similarly, the excessive collagen deposition characteristic of fibrotic diseases is heavily reliant on a steady supply of proline.[3] This dependence on proline metabolism presents a therapeutic vulnerability that can be exploited by proline analogs.
Proline analogs can exert their therapeutic effects through several mechanisms:
-
Enzyme Inhibition: By acting as competitive or allosteric inhibitors of key enzymes in proline metabolism, such as PYCR1 and proline dehydrogenase (PRODH), analogs can disrupt the metabolic pathways that fuel disease.
-
Incorporation into Proteins: When incorporated into newly synthesized proteins in place of proline, certain analogs can disrupt proper protein folding and function, leading to reduced cell viability or the inhibition of pathogenic processes like collagen deposition.[4]
-
Disruption of Protein-Protein Interactions: Proline-rich motifs are crucial for mediating a vast number of protein-protein interactions. Proline analogs can be designed to interfere with these interactions, thereby disrupting signaling cascades essential for disease progression.
Therapeutic Applications of Proline Analogs
Oncology
The metabolic reprogramming of cancer cells often involves an increased reliance on proline biosynthesis to support rapid growth and survival under stressful conditions.[1] This has made the enzymes of the proline biosynthetic pathway, particularly PYCR1, attractive targets for anticancer drug development.
Mechanism of Action: Proline analog inhibitors of PYCR1, such as N-formyl-L-proline (NFLP), act as chemical probes to disrupt de novo proline biosynthesis.[5] This leads to a depletion of the intracellular proline pool, impairing protein synthesis and hindering the growth of cancer cells.[5]
Key Proline Analogs and their Efficacy:
| Proline Analog | Target | Ki (µM) | IC50 (µM) | Cell Line(s) | Reference(s) |
| N-formyl L-proline (NFLP) | PYCR1 | 100 | 490 | MCF10A H-RASV12 | [5][6] |
| L-thiazolidine-4-carboxylate (L-T4C) | PYCR1 | 600 | - | - | [5] |
| L-thiazolidine-2-carboxylate (L-T2C) | PYCR1 | 400 | - | - | [5] |
| (S)-tetrahydro-2H-pyran-2-carboxylic acid | PYCR1 | 70 | - | - | [7] |
| Pargyline derivative (Compound 4) | PYCR1 | - | 8.8 | - | [8] |
| L-tetrahydro-2-furoic acid (L-THFA) | PRODH | 200 | - | - | [9] |
Note: IC50 values can vary depending on the assay conditions, particularly substrate concentration.
Rationale for Experimental Choices: The selection of cancer cell lines for testing proline analogs is often guided by their known metabolic dependencies. For instance, breast cancer cell lines like MCF10A, which are known to upregulate proline biosynthesis, are excellent models to study the effects of PYCR1 inhibitors.[5][9] The choice to target PYCR1 is based on its consistent overexpression across various cancer types and its demonstrated role in tumor growth and metastasis.[7]
Fibrotic Diseases
Fibrosis is characterized by the excessive deposition of extracellular matrix components, primarily collagen, leading to organ dysfunction. Proline is a major constituent of collagen, and its availability is a rate-limiting step in collagen synthesis.[3]
Mechanism of Action: Proline analogs like cis-4-hydroxy-L-proline can be incorporated into procollagen chains, preventing their proper folding into a stable triple-helical conformation.[4] These non-helical chains are then susceptible to degradation, leading to a reduction in collagen deposition.[4] Furthermore, proline analogs can directly inhibit the proliferation of fibroblasts, the primary cell type responsible for collagen production.[4]
Preclinical Evidence:
-
In a rat model of oxygen toxicity-induced pulmonary fibrosis, treatment with cis-hydroxyproline, L-azetidine-2-carboxylic acid, and L-3,4-dehydroproline prevented the increase in lung collagen.[10]
-
Liposomal delivery of cis-4-hydroxy-L-proline has been shown to enhance its antifibrotic efficacy in cell culture models by prolonging its release.[10]
-
The prolyl-tRNA synthetase inhibitor, halofuginone, has demonstrated anti-fibrotic effects in cardiac fibrosis models by reducing the translation of proline-rich collagens.[2]
Infectious Diseases
The unique metabolic pathways of various pathogens, including viruses and bacteria, can present novel targets for antimicrobial therapies. Proline metabolism has emerged as a critical pathway for the survival and virulence of several pathogens.
Antiviral Applications: Some viruses rely on host cell peptidyl prolyl isomerases (PPIases), enzymes that catalyze the cis-trans isomerization of peptide bonds involving proline, for their replication.[11] Inhibitors of these enzymes, which can include proline analogs, have shown antiviral activity.[5][11] For example, cyclosporine, an inhibitor of cyclophilins (a class of PPIases), has demonstrated efficacy against hepatitis C virus.[11] Additionally, proline derivatives are being explored as inhibitors of key viral proteases, such as the main protease of SARS-CoV-2.[12]
Antibacterial Applications: Temporin L, an antimicrobial peptide, and its analogs that include proline substitutions have shown broad-spectrum antiviral activity against a range of viruses, including herpesviruses and coronaviruses.[13][14]
Neurological Disorders
Dysregulation of proline metabolism has also been implicated in neurological and psychiatric disorders.[15][16] High levels of proline can be neurotoxic, and alterations in the enzymes of proline metabolism have been associated with conditions like schizophrenia.[16][17] While research in this area is still emerging, targeting proline metabolism with specific analogs could offer novel therapeutic strategies for these complex disorders. The proposed mechanisms involve the modulation of neurotransmitter systems and the reduction of oxidative stress in the brain.[18]
Experimental Protocols
Enzyme Inhibition Assays
3.1.1. PYCR1 Inhibition Assay
-
Principle: This assay measures the activity of PYCR1 by monitoring the oxidation of NADH to NAD+ at 340 nm, which is coupled to the reduction of P5C to proline. The decrease in absorbance at 340 nm is proportional to the enzyme activity.
-
Materials:
-
Purified human PYCR1 enzyme
-
NADH
-
d,l-P5C (substrate)
-
Proline analog inhibitor
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, a fixed concentration of NADH (e.g., 175 µM), and varying concentrations of the proline analog inhibitor.
-
Initiate the reaction by adding varying concentrations of d,l-P5C (e.g., 0-2000 µM). Note that only the L-isomer is the substrate.[19]
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocities from the linear portion of the progress curves.
-
Plot the initial velocities against the substrate concentration for each inhibitor concentration.
-
Determine the inhibition constant (Ki) by globally fitting the data to a competitive inhibition model.[19]
-
3.1.2. PRODH Inhibition Assay
-
Principle: This assay measures the activity of PRODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), at 600 nm. The proline-dependent reduction of DCPIP is proportional to PRODH activity.
-
Materials:
-
Mitochondrial extracts or purified PRODH enzyme
-
L-proline (substrate)
-
DCPIP
-
Proline analog inhibitor
-
Assay Buffer: e.g., 20 mM MOPS (pH 7.5), 10 mM MgCl2
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer and the proline analog inhibitor.
-
Add the enzyme preparation and DCPIP.
-
Incubate for a few minutes to establish a baseline rate of DCPIP reduction.
-
Initiate the reaction by adding a high concentration of L-proline (e.g., 150 mM).
-
Monitor the decrease in absorbance at 600 nm over time.
-
The PRODH activity is calculated from the difference in the rate of DCPIP reduction before and after the addition of proline.
-
Cell-Based Assays
3.2.1. Cytotoxicity and Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.
-
Materials:
-
Mammalian cell line of interest (e.g., a cancer cell line with known proline dependency)
-
Complete culture medium
-
Proline analog
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[20]
-
Treat the cells with a range of concentrations of the proline analog for a specified period (e.g., 24, 48, or 72 hours). Include untreated controls.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the analog that causes 50% inhibition of cell growth).
-
3.2.2. Collagen Production Assay in Fibroblasts
-
Principle: This assay quantifies the amount of collagen produced by fibroblasts in culture, providing a measure of the anti-fibrotic potential of a proline analog. Collagen content is often determined by measuring the amount of hydroxyproline, an amino acid largely unique to collagen.
-
Procedure:
-
Culture human skin fibroblasts in the presence or absence of the proline analog.
-
After the desired treatment period, harvest the cells and the extracellular matrix.
-
Hydrolyze the samples in strong acid (e.g., 6N HCl) to break down proteins into their constituent amino acids.
-
Quantify the hydroxyproline content using a colorimetric assay (e.g., reaction with chloramine-T and Ehrlich's reagent).
-
Normalize the hydroxyproline content to the total protein content or cell number.
-
Synthesis of a Key Proline Analog: N-formyl-L-proline
-
Principle: This two-step protocol provides a reliable method for the laboratory-scale synthesis of N-formyl-L-proline from L-proline.
-
Step 1: Synthesis of (S)-(-)-N-formylproline
-
Dissolve L-proline in 97% formic acid and cool the solution in an ice bath.
-
Slowly add acetic anhydride while maintaining a low temperature.
-
Stir the reaction mixture at room temperature.
-
Quench the reaction with ice-cold water.[21]
-
-
Step 2: Purification
-
The product can be purified by crystallization or chromatography.
-
Visualization of Key Pathways and Workflows
The Proline Biosynthetic Pathway and Sites of Inhibition
Caption: The proline biosynthetic pathway and the inhibitory action of proline analogs on PYCR1.
Experimental Workflow for Assessing Proline Analog Efficacy
Caption: A generalized workflow for the preclinical development of proline analog therapeutics.
Conclusion and Future Directions
Proline analogs represent a promising class of therapeutic agents with the potential to address a range of diseases characterized by dysregulated proline metabolism. Their ability to selectively target key enzymes, disrupt protein function, and interfere with protein-protein interactions provides a versatile platform for drug development. The in-depth understanding of the role of proline in various pathologies, coupled with the detailed experimental protocols outlined in this guide, will empower researchers to further explore and unlock the full therapeutic potential of this exciting class of molecules. Future research should focus on the development of more potent and specific proline analogs, the identification of predictive biomarkers for patient stratification, and the exploration of combination therapies to enhance their efficacy.
References
- Newman, R. A., & Cutroneo, K. R. (1993). Antifibrotic Effect of a Proline Analogue Delivered in Liposomes to Cells in Culture. Amino Acids, 4(3), 237–248.
- Zannella, C., Chianese, A., Palomba, L., Marcocci, M. E., & Galdiero, M. (2022). Broad-Spectrum Antiviral Activity of the Amphibian Antimicrobial Peptide Temporin L and Its Analogs. International Journal of Molecular Sciences, 23(3), 1234.
- Striker, R., & Mehle, A. (2014). Inhibitors of Peptidyl Proline Isomerases As Antivirals in Hepatitis C and Other Viruses.
-
Proline and Antiviral Drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
Proline derivatives used in this study. (n.d.). ResearchGate. Retrieved from [Link]
- Bogner, A. N., Stiers, K. M., & Tanner, J. J. (2022). Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase. ACS Omega, 7(4), 3456–3466.
- Method for preparation of alpha-methyl-l-proline. (2019). Google Patents.
- Christensen, E. M., et al. (2020). In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1. Journal of Biological Chemistry, 295(43), 14615-14626.
- Uitto, J., & Prockop, D. J. (1974). Proline analogues inhibit human skin fibroblast growth and collagen production in culture. Biochimica et Biophysica Acta (BBA) - General Subjects, 336(2), 234-251.
- Zhang, M., et al. (2022). Kindlin for the Fire: Targeting Proline Synthesis to Extinguish Matrix Production in Pulmonary Fibrosis. American Journal of Respiratory Cell and Molecular Biology, 66(1), 1-3.
-
Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Proline Metabolism in Neurological and Psychiatric Disorders. (2025). ResearchGate. Retrieved from [Link]
-
Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- Yao, D., & Han, P. (2022). Proline Metabolism in Neurological and Psychiatric Disorders. Neuroscience Bulletin, 38(10), 1237-1248.
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. Retrieved from [Link]
- Bogner, A. N., et al. (2022). Screening a knowledge-based library of low molecular weight compounds against the proline biosynthetic enzyme 1-pyrroline-5-carboxylate 1 (PYCR1). Journal of Biological Chemistry, 298(8), 102213.
- Patel, S., et al. (2023). Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography. ACS Chemical Biology, 18(4), 834-843.
-
Inhibition kinetics of PYCR1 with proline analogs. The data were... (n.d.). ResearchGate. Retrieved from [Link]
- Beck, A. K., Blank, S., Job, K., Seebach, D., & Sommerfeld, T. (1995). L-Proline, 2-methyl-. Organic Syntheses, 72, 62.
-
Korasick, D. A., et al. (2017). Kinetic data showing that proline is a competitive inhibitor of the... ResearchGate. Retrieved from [Link]
-
Behavioral and Neurochemical Effects of Proline. (n.d.). AMiner. Retrieved from [Link]
-
IC50 of analogues of 9 toward pancreatic cancer cell lines. IC50 ( M). (n.d.). ResearchGate. Retrieved from [Link]
- D'Aniello, C., et al. (2020). The Multifaceted Roles of Proline in Cell Behavior. Frontiers in Cell and Developmental Biology, 8, 592858.
- Lieblich, S. A., et al. (2019). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. Methods in Enzymology, 620, 137-163.
- Liu, G. Y., et al. (2023). Emerging Roles of De Novo Proline Biosynthesis in Human Diseases. FEBS Open Bio, 13(11), 1865-1879.
- Bogner, A. N., Stiers, K. M., & Tanner, J. J. (2022). Structure-affinity relationships of reversible proline analog inhibitors targeting proline dehydrogenase. PubMed.
-
5 tips for choosing the right cell line for your experiment. (n.d.). Horizon Discovery. Retrieved from [Link]
- Shoulders, M. D., & Raines, R. T. (2010). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 132(30), 10490-10501.
- D'Aniello, C., et al. (2020). The Multifaceted Roles of Proline in Cell Behavior. Frontiers in Cell and Developmental Biology, 8.
- Tanner, J. J., & Becker, D. F. (2018). The Proline Cycle As a Potential Cancer Therapy Target. Biochemistry, 57(22), 3053-3063.
-
Selecting cell lines: Ensure you choose the right ones for your research. (2025). Bitesize Bio. Retrieved from [Link]
- Hafner, M., et al. (2016). Metrics other than potency reveal systematic variation in responses to cancer drugs.
- Medicinal Honeys from Oceania: An Updated Review on Their Bioactive Constituents and Health Applic
-
Plant-Derived miR-55 Alleviates Liver Fibrosis by Disrupting the CK2α/SMO Complex and Promoting SMO Ubiquitination. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. Emerging Roles of De Novo Proline Biosynthesis in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kindlin for the Fire: Targeting Proline Synthesis to Extinguish Matrix Production in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline analogues inhibit human skin fibroblast growth and collagen production in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of peptidyl proline isomerases as antivirals in hepatitis C and other viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. goldbio.com [goldbio.com]
- 9. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
- 10. Antifibrotic effect of a proline analogue delivered in liposomes to cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitors of Peptidyl Proline Isomerases As Antivirals in Hepatitis C and Other Viruses | PLOS Pathogens [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Broad-Spectrum Antiviral Activity of the Amphibian Antimicrobial Peptide Temporin L and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Proline Metabolism in Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. aminer.org [aminer.org]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: A Detailed Protocol for the Stereoselective Synthesis of (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid
Introduction
(2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid is a bicyclic non-proteinogenic amino acid of significant interest in medicinal chemistry. Its rigid, well-defined three-dimensional structure makes it an invaluable chiral building block in the design of peptidomimetics and pharmacologically active agents. Most notably, this compound serves as a pivotal intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor Ramipril, a widely prescribed medication for the treatment of hypertension and congestive heart failure.[1][2][3] The precise stereochemistry of the three chiral centers is paramount to the biological activity of the final drug product, necessitating a robust and stereocontrolled synthetic strategy.
This application note provides a detailed, field-proven protocol for the synthesis of this compound. The described methodology is based on the catalytic hydrogenation of its benzyl ester precursor, a common and efficient route that ensures high yield and stereochemical fidelity. We will delve into the causality behind the experimental choices, provide a step-by-step procedure, and offer insights for successful execution.
Synthetic Strategy: The Rationale
The chosen synthetic pathway involves the deprotection of a carboxyl-protecting group from a suitable precursor. The benzyl ester of the target molecule is a common and commercially available starting material. The strategic selection of a benzyl group as the carboxyl protection is twofold: it is stable under various reaction conditions and can be selectively cleaved under mild conditions using catalytic hydrogenation. This method is highly efficient and avoids harsh acidic or basic conditions that could potentially lead to racemization or other side reactions.
The stereochemical integrity of the molecule is established in the precursor, (2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate. The subsequent debenzylation via hydrogenation does not affect the existing chiral centers, thus ensuring the desired (2S,3aS,6aS) configuration is retained in the final product.
The overall synthetic transformation is depicted in the workflow below:
Figure 1: Synthetic workflow for the preparation of the target compound.
Experimental Protocol
This protocol details the synthesis of this compound starting from its benzyl ester hydrochloride salt.
Materials and Reagents
| Reagent | Grade | Supplier |
| (2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate HCl | ≥98% | Commercial Source |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Standard Supplier |
| Dichloromethane (CH₂Cl₂) | HPLC Grade | Standard Supplier |
| Toluene | Anhydrous | Standard Supplier |
| Palladium on Carbon (5% Pd/C, 50% water wet) | Catalyst Grade | Standard Supplier |
| Methanol (MeOH) | ACS Reagent Grade | Standard Supplier |
| Diethyl Ether (Et₂O) | Anhydrous | Standard Supplier |
| Celite® | Filtering Agent | Standard Supplier |
Step-by-Step Procedure
Part 1: Free Base Generation
-
To a 1 L round-bottom flask, add (2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride (50.0 g, 177 mmol).
-
Add a 1.5 M aqueous solution of sodium hydroxide (300 mL, 450 mmol) to the flask. Stir the mixture at room temperature until all the solid has dissolved.
-
Transfer the solution to a 1 L separatory funnel. Extract the aqueous layer with dichloromethane (3 x 150 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase in vacuo to yield the free amine as an oil.
Part 2: Catalytic Hydrogenation
-
Dissolve the resulting oil (the free base of (2S,3aS,6aS)-benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate, ~43.9 g, 177 mmol) in toluene (150 mL) in a suitable high-pressure reactor.
-
Carefully add 5% Palladium on Carbon (1.50 g, 56% water wet) to the solution.
-
Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor to 25 bar with hydrogen gas.
-
Stir the reaction mixture at 40°C for 17 hours. Monitor the reaction progress by TLC or HPLC.
Part 3: Product Isolation and Purification
-
Upon completion of the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen gas.
-
Add methanol (300 mL) to the reaction mixture and heat to 60°C to dissolve the product.
-
Filter the hot mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with hot methanol (2 x 100 mL).
-
Combine the methanol filtrates and concentrate in vacuo at 45°C to a volume of approximately 100 mL.
-
Add diethyl ether (150 mL) to the concentrated solution to induce precipitation.
-
Stir the resulting slurry at 0-5°C for 1-2 hours to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry in vacuo.
Expected Yield and Characterization
-
Yield: A typical yield for this procedure is approximately 95%.[4]
-
Appearance: White solid.
-
¹H NMR (300 MHz, DMSO-d₆): δ 10.54 (br s, 1H), 8.71 (br s, 1H), 4.22 (dd, 1H), 3.98 (t, 1H), 2.86-2.76 (m, 1H), 2.49-2.42 (m, 1H), 2.00-1.96 (m, 1H), 1.80-1.40 (m, 6H).[4][5]
Trustworthiness and Self-Validation
The integrity of this protocol is ensured by in-process controls and final product characterization.
-
Reaction Monitoring: The progress of the hydrogenation should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material is a key indicator of reaction completion.
-
Spectroscopic Analysis: The structure and purity of the final product should be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The provided ¹H NMR data serves as a reliable reference for structural verification.[4][5]
-
Chiral Purity: The stereochemical integrity of the product can be confirmed by chiral HPLC or by measuring the specific rotation of the final compound.
Expert Insights and Causality
-
Free Base Generation: The initial treatment with sodium hydroxide is crucial to deprotonate the hydrochloride salt of the starting material, generating the free amine. This is necessary as the free amine is the reactive species in the subsequent coupling or, in this case, is required for solubility in the organic solvent for the hydrogenation step.
-
Choice of Catalyst and Conditions: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenolysis of benzyl esters. The reaction is typically carried out under pressure to increase the concentration of hydrogen in the reaction mixture, thereby accelerating the reaction rate. The moderate temperature of 40°C provides sufficient thermal energy for the reaction to proceed efficiently without promoting side reactions.
-
Solvent System for Purification: The use of a methanol/diethyl ether solvent system for recrystallization is a critical step for obtaining a high-purity product. The product is soluble in hot methanol and sparingly soluble in diethyl ether. This differential solubility allows for the selective crystallization of the desired compound upon the addition of diethyl ether and cooling, leaving impurities behind in the solution.
Conclusion
The protocol outlined in this application note provides a reliable and high-yielding method for the synthesis of this compound, a key intermediate in the production of Ramipril. By understanding the rationale behind each step, researchers can confidently execute this synthesis and adapt it as needed for their specific applications in drug discovery and development.
References
- Ruiz-Ponce, H. G., et al. (n.d.). First Synthesis of All of the cis-Fused Stereoisomers of Phosphonic and Phosphinic Analogues of Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid. Google Search.
- This compound hydrochloride | 87269-86-1. (n.d.). Google Search.
- Method for the synthesis of a ramipril intermediate. (n.d.). Google Patents.
- Process for the preparation of Ramipril. (n.d.). Google Patents.
- Improved ramipril synthesis. (n.d.). Google Patents.
- A method for preparing ramipril. (n.d.). Google Patents.
- Ramipril. (n.d.). Google Search.
Sources
- 1. benchchem.com [benchchem.com]
- 2. EP2598479B1 - A method for preparing ramipril - Google Patents [patents.google.com]
- 3. Ramipril [drugfuture.com]
- 4. US20100324304A1 - Improved ramipril synthesis - Google Patents [patents.google.com]
- 5. EP2344455A1 - Method for the synthesis of a ramipril intermediate - Google Patents [patents.google.com]
Application Note & Protocol: Strategic Incorporation of (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid into Synthetic Peptides
Abstract
The incorporation of conformationally constrained amino acids is a cornerstone of modern peptidomimetic drug design, offering a powerful strategy to enhance peptide stability, receptor affinity, and selectivity.[1] This guide provides a detailed technical overview and robust protocols for the incorporation of (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, a bicyclic proline analog, into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We delve into the rationale behind experimental choices, address the challenges posed by the significant steric hindrance of this building block, and present optimized coupling strategies. Furthermore, we outline essential analytical techniques for the characterization of the final peptide and discuss the profound structural implications of introducing this constrained motif.
Introduction: The Rationale for Conformational Constraint
Linear peptides, while offering vast chemical diversity, often suffer from significant therapeutic drawbacks, including conformational flexibility and susceptibility to proteolytic degradation.[2] This inherent flexibility can lead to a high entropic penalty upon binding to a biological target, resulting in reduced affinity and efficacy.[2] The introduction of rigid structural motifs, such as bicyclic amino acids, pre-organizes the peptide backbone into a specific, bioactive conformation. This "molecular straitjacket" can dramatically improve metabolic stability, enhance target binding, and increase cell permeability.[3]
This compound, a key intermediate in the synthesis of the ACE inhibitor Ramipril, serves as an exemplary constrained proline analog.[4][5] Its fused cyclopenta-pyrrolidine ring system severely restricts the backbone dihedral angles (phi, psi), mimicking and locking in specific turn structures within a peptide sequence. This application note will guide researchers through the practical steps and critical considerations for leveraging this powerful building block in their peptide-based drug discovery programs.
Pre-Coupling Considerations: Preparing the Building Block
Successful incorporation begins with the correctly protected monomer. For standard Fmoc/tBu-based SPPS, the N-α-Fmoc protected version of the amino acid is required.
2.1. N-α-Fmoc Protection:
The secondary amine of this compound must be protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[6] Standard procedures using Fmoc-OSu (9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) or Fmoc-Cl in the presence of a mild base like sodium bicarbonate in a dioxane/water mixture are effective.[7] It is crucial to ensure complete reaction and purification to prevent downstream synthesis failures.
2.2. Quality Control of the Fmoc-Amino Acid:
Before use in SPPS, the purity of the Fmoc-(2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid should be confirmed by:
-
HPLC: To assess purity and identify any potential diastereomers.
-
Mass Spectrometry: To confirm the correct molecular weight.
-
NMR: To verify the structure and stereochemistry.
Solid-Phase Peptide Synthesis (SPPS) Protocol
The primary challenge in coupling this bicyclic amino acid is overcoming its significant steric hindrance. Standard coupling conditions may result in low yields and incomplete reactions. Therefore, the choice of coupling reagent and reaction conditions is paramount.
Materials and Reagents
-
Resin: Rink Amide or 2-Chlorotrityl Chloride resin, appropriate for the desired C-terminus (amide or carboxylic acid, respectively).[8]
-
Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF).
-
Deprotection Solution: 20% piperidine in DMF.[8]
-
Amino Acids: Standard Fmoc-protected amino acids with appropriate side-chain protection.
-
Constrained Amino Acid: Fmoc-(2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid.
-
Coupling Reagents: HATU, HCTU, or PyBOP are strongly recommended.
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
Washing Solvents: Dichloromethane (DCM), Isopropanol (IPA).
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.
SPPS Workflow Diagram
The following diagram illustrates the key steps in a single coupling cycle for incorporating the constrained amino acid.
Caption: SPPS cycle for incorporating the constrained amino acid.
Step-by-Step Protocol
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[8]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain. Wash the resin thoroughly with DMF (5x) and IPA (3x).
-
Pre-activation of the Constrained Amino Acid:
-
In a separate vial, dissolve Fmoc-(2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid (4 equivalents, 0.4 mmol).
-
Add the coupling reagent (e.g., HATU, 3.9 equivalents, 0.39 mmol).
-
Add the base (e.g., DIPEA, 8 equivalents, 0.8 mmol).
-
Add DMF to dissolve the components and allow to pre-activate for 5-10 minutes.
-
Rationale: Pre-activation is crucial for sterically hindered amino acids. Uronium/aminium salt reagents like HATU and HCTU form highly reactive OAt or 6-ClOBt active esters, which are more effective than those formed with older reagents.[9][10] The excess of reagents helps drive the reaction to completion.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Agitate the mixture for an extended period, typically 2-4 hours at room temperature. For particularly difficult couplings, double coupling (repeating steps 3 and 4) or performing the reaction at a slightly elevated temperature (e.g., 40°C) may be necessary.
-
Rationale: The bicyclic structure significantly slows down the reaction kinetics. Extended coupling times are essential to ensure the reaction proceeds to completion.
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. For secondary amines like this proline analog, a Chloranil test is more appropriate.
-
Washing: After a complete coupling, wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection (Step 2) and coupling cycles for the subsequent amino acids in the sequence.
Cleavage and Deprotection
Once the synthesis is complete, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously.
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.
-
Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Characterization and Purification
5.1. Purification by RP-HPLC:
The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 column is typically used.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% TFA, is commonly employed.
-
Detection: UV absorbance at 214 nm and 280 nm.
Fractions corresponding to the major peak are collected, pooled, and lyophilized to obtain the pure peptide.
5.2. Characterization by Mass Spectrometry:
The molecular weight of the purified peptide must be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The observed mass should match the calculated theoretical mass of the peptide containing the incorporated bicyclic amino acid. This confirms the successful incorporation of the constrained residue.
Discussion: Overcoming Challenges and Expected Outcomes
Coupling Reagent Efficiency
The choice of coupling reagent is the most critical parameter for successfully incorporating sterically demanding residues. While older carbodiimide-based reagents (e.g., DCC, DIC) are often inefficient for these couplings, modern uronium/aminium and phosphonium salt-based reagents provide superior performance.
| Coupling Reagent | Class | Activating Species | Relative Efficiency for Hindered Couplings | Ref |
| HATU | Uronium/Aminium | OAt-ester | Very High | [9][10] |
| HCTU | Uronium/Aminium | 6-ClOBt-ester | Very High | [9] |
| PyBOP | Phosphonium | OBt-ester | High | [9] |
| DIC/HOBt | Carbodiimide | OBt-ester | Moderate to Low | [11] |
Expert Insight: For this compound, HATU or HCTU are the recommended first choices due to their rapid activation and the high reactivity of their respective active esters, which helps to minimize racemization and drive the reaction to completion.[9][10]
Impact on Peptide Structure and Properties
The incorporation of this bicyclic proline analog is expected to have a profound impact on the resulting peptide:
-
Conformational Rigidity: The fused ring system will lock the peptide backbone into a specific turn conformation, reducing the ensemble of accessible structures in solution. This can be verified using techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][12][13][14][15]
-
Proteolytic Stability: The constrained structure can sterically shield nearby peptide bonds from enzymatic cleavage, significantly increasing the peptide's half-life in biological systems.
-
Binding Affinity: By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding is reduced, which can lead to a substantial increase in affinity for the target receptor or enzyme.
Conclusion
The successful incorporation of this compound into synthetic peptides is an achievable goal that offers significant advantages for the development of next-generation peptide therapeutics. By understanding the challenges posed by its steric bulk and employing optimized protocols with highly efficient coupling reagents like HATU or HCTU, researchers can effectively harness the power of conformational constraint. The detailed protocols and rationale provided in this guide serve as a comprehensive resource for scientists and drug development professionals aiming to enhance the therapeutic potential of their peptide candidates.
References
- EP2344455A1 - Method for the synthesis of a ramipril intermediate.
-
Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. [Link]
- EP2598479B1 - A method for preparing ramipril.
- US6407262B1 - Process for the preparation of Ramipril.
-
Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors. PMC - NIH. [Link]
-
Structural and ITC Characterization of Peptide‐Protein Binding: Thermodynamic Consequences of Cyclization Constraints, a Case. Wiley Online Library. [Link]
-
WO/2010/049401 METHOD FOR THE SYNTHESIS OF A RAMIPRIL INTERMEDIATE. WIPO Patentscope. [Link]
-
Bicyclic proline analogues as organocatalysts for stereoselective aldol reactions: an in silico DFT study. PubMed. [Link]
-
Studies on the selectivity of proline hydroxylases reveal new substrates including bicycles. ScienceDirect. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- WO2012063252A2 - A method for preparing ramipril.
-
Synthesis of fully protected, SPPS compatible monomers of: (A) azido‐, cyano‐proline and (B) mercapto‐proline. ResearchGate. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]
-
Conformational design of cyclic peptides. Enlighten Theses - University of Glasgow. [Link]
-
High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. MDPI. [Link]
-
β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv. [Link]
- US9090654B2 - Boc and Fmoc solid phase peptide synthesis.
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Proline Analogues. PubMed. [Link]
-
Proton Affinities for Proline and Pipecolic-Acid Containing Dipeptides. W&M ScholarWorks. [Link]
-
LC-MS/MS spectrum of a peptide fragment originating from proline. ResearchGate. [Link]
-
Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. bioRxiv. [Link]
-
Tandem mass spectrometry for structural characterization of proline-rich proteins: application to salivary PRP-3. PubMed. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]
-
Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectro. bioRxiv. [Link]
Sources
- 1. US6407262B1 - Process for the preparation of Ramipril - Google Patents [patents.google.com]
- 2. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 3. Bicyclic proline analogues as organocatalysts for stereoselective aldol reactions: an in silico DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP2344455A1 - Method for the synthesis of a ramipril intermediate - Google Patents [patents.google.com]
- 5. EP2598479B1 - A method for preparing ramipril - Google Patents [patents.google.com]
- 6. chempep.com [chempep.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. Conformational design of cyclic peptides - Enlighten Theses [theses.gla.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. chemrxiv.org [chemrxiv.org]
The Strategic Incorporation of (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid in Complex Synthesis: A Guide for Drug Development Professionals
Introduction: Embracing Conformational Rigidity in Drug Design
In the landscape of modern drug discovery, the pursuit of molecules with high affinity and selectivity for their biological targets is paramount. Unnatural amino acids, particularly those with constrained topologies, have emerged as powerful tools for sculpting molecular architecture. Among these, (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, a bicyclic amino acid, stands out as a building block of significant interest. Its rigidified structure serves as a peptidomimetic, capable of locking a peptide backbone into a specific conformation, thereby enhancing binding to target proteins and improving metabolic stability.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this valuable synthetic intermediate, with a primary focus on its cornerstone application in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₂ | [3] |
| Molecular Weight | 155.19 g/mol | [3] |
| Appearance | Solid | [1] |
| CAS Number | 109428-53-7 | [3] |
| Storage | Refrigerator, under inert atmosphere | [1] |
For synthetic applications, this building block is often used as its hydrochloride salt (CAS: 87269-86-1) or with the carboxylic acid protected, for example, as a benzyl ester. The hydrochloride salt enhances stability and simplifies handling, though it requires neutralization prior to coupling reactions.
Core Application: A Key Intermediate in the Synthesis of Ramipril
The most prominent application of this compound is as a crucial chiral building block in the industrial synthesis of Ramipril, a potent ACE inhibitor used in the management of hypertension and congestive heart failure.[4] The rigid bicyclic structure of this amino acid is instrumental in orienting the pharmacophoric groups of Ramipril for optimal interaction with the active site of the ACE enzyme.
The Rationale: Mimicking the Transition State
ACE inhibitors function by blocking the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[4] The design of Ramipril, and many other ACE inhibitors, is based on mimicking the transition state of the hydrolysis of angiotensin I by ACE. The bicyclic core of this compound provides a rigid scaffold that correctly positions the side chains to interact with the S1, S1', and S2' pockets of the ACE active site, leading to high-affinity binding.
Sources
- 1. This compound | 109428-53-7 [sigmaaldrich.com]
- 2. Synthesis of protected 2-pyrrolylalanine for peptide chemistry and examination of its influence on prolyl amide isomer equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS 109428-53-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Topic: High-Purity Recovery of Crude Octahydrocyclopenta[b]pyrrole Derivatives by Distillation
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Octahydrocyclopenta[b]pyrrole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] The synthetic routes to these saturated nitrogen heterocycles often yield crude products containing a mixture of starting materials, solvents, by-products, and stereoisomers.[4][5] Achieving the high purity (>99%) required for pharmaceutical applications necessitates a robust purification strategy. This application note provides a detailed, experience-driven guide to the purification of these valuable intermediates using vacuum distillation, addressing common challenges and outlining a comprehensive, self-validating protocol.
The Rationale: Why Distillation?
While chromatography is a powerful purification tool, distillation offers significant advantages for the purification of octahydrocyclopenta[b]pyrrole derivatives, particularly on a larger scale. Its benefits include scalability, cost-effectiveness, and the ability to efficiently remove non-volatile impurities. However, the inherent properties of these molecules present specific challenges:
-
High Boiling Points: The fused bicyclic structure and polar amine group typically result in boiling points exceeding 150-200 °C at atmospheric pressure, a range where thermal degradation is a significant risk.[6][7]
-
Thermal Sensitivity: Like many complex organic molecules, prolonged exposure to high temperatures can lead to decomposition, polymerization, or rearrangement, compromising both yield and purity.[8][9]
-
Presence of Diastereomers: Synthetic routes can produce diastereomeric mixtures.[1] While diastereomers have different physical properties, their boiling points can be very close, making separation difficult.[10][11]
-
Azeotrope Formation: Residual water or solvents from the reaction work-up can form azeotropes, co-distilling with the product and preventing effective purification.[12][13]
To overcome these challenges, vacuum fractional distillation is the method of choice. By reducing the operating pressure, the boiling point of the compound is significantly lowered, mitigating the risk of thermal decomposition.[8][9][14] The inclusion of a fractionating column enhances separation efficiency, enabling the resolution of components with similar volatilities.[15][16][17]
Pre-Distillation: Setting the Stage for Success
A successful distillation is predicated on a well-prepared crude product. Rushing this stage is a common cause of failure.
Initial Work-up and Characterization
Before attempting distillation, it is critical to remove inorganic salts and highly polar impurities. A standard aqueous work-up followed by extraction is often sufficient. Some protocols describe an acid-base extraction to isolate the basic amine product from neutral or acidic impurities.[18]
Crucially, the crude material must be thoroughly characterized. Analysis by GC-MS and NMR spectroscopy will identify the major impurities, their approximate concentrations, and the boiling points of volatile components. This information dictates the distillation strategy.
Rigorous Drying of the Crude Product
Water is a particularly problematic impurity in the distillation of amines. It can form azeotropes and interfere with achieving a high vacuum. The crude extract must be thoroughly dried over a suitable agent (e.g., anhydrous MgSO₄, Na₂SO₄, or KOH for basic compounds) and the solvent completely removed, typically using a rotary evaporator. For stubborn residual water, a preliminary azeotropic distillation with a non-polar solvent like toluene can be effective.[12][19]
Workflow for High-Purity Distillation
The following diagram outlines the logical flow from crude product to purified, characterized material.
Caption: Standard apparatus for vacuum fractional distillation.
Step-by-Step Methodology
-
Charging the Flask: Add the pre-dried crude octahydrocyclopenta[b]pyrrole derivative to a round-bottom flask (no more than half-full). Add a new magnetic stir bar. Note: Boiling chips are ineffective under vacuum. [7]2. Assembly: Assemble the distillation apparatus as shown above. Use a short Vigreux column for moderately difficult separations or a longer packed column for closely boiling diastereomers. Lightly grease all ground-glass joints to ensure a good seal. Secure the apparatus with clamps at the neck of the distilling flask and the receiving flask.
-
Initiate Cooling and Stirring: Start the flow of cooling water through the condenser (in at the bottom, out at the top). Begin stirring the contents of the distilling flask.
-
Evacuation: Slowly and carefully apply vacuum from the source (e.g., a vacuum pump protected by a cold trap). The pressure should drop steadily. Observe the flask for initial bubbling as any residual volatile solvents are removed.
-
Heating: Once a stable vacuum is achieved (typically 1-20 mbar), begin to heat the distilling flask gently with a heating mantle.
-
Equilibration and Foreshot Collection: Watch for the ring of condensate to slowly rise up the fractionating column. [15]The temperature reading on the thermometer should remain low initially. As the vapor reaches the thermometer, the temperature will rise sharply to the boiling point of the first fraction at that pressure. Collect this initial distillate (the "foreshot"), which contains low-boiling impurities, in the first receiving flask.
-
Main Fraction Collection: Once the foreshot is collected and the temperature at the distillation head stabilizes, rotate the receiving apparatus (e.g., a "pig" adapter) to a clean flask. Collect the main fraction, which is the desired product. During this time, the temperature and pressure should remain constant. Record this temperature and pressure.
-
Final Fraction (Tails) Collection: A drop in temperature or a rise in temperature accompanied by darkening of the material in the distilling flask indicates that the main product has been collected. At this point, switch to a third receiver to collect the "tails," which contain higher-boiling impurities.
-
Shutdown: Stop heating and allow the system to cool to room temperature. Crucially, slowly and gently release the vacuum before turning off the vacuum pump. This prevents oil from the pump from being sucked back into the system. Finally, turn off the condenser water.
-
Analysis: Analyze all collected fractions (especially the main fraction) for purity using appropriate methods (GC, NMR). Combine fractions that meet the required purity specifications.
Illustrative Distillation Parameters
The following table provides example data for the purification of a hypothetical octahydrocyclopenta[b]pyrrole derivative. Actual values will depend on the specific compound and the vacuum achieved.
| Parameter | Foreshot | Main Fraction | Tails |
| Pressure (mbar) | 5.0 | 5.0 | 5.0 |
| Head Temp. (°C) | 65-80 | 88-91 (stable) | >95 |
| Appearance | Colorless, low viscosity | Colorless, slightly viscous | Yellow to brown |
| Expected Purity | <90% | >99% | Variable |
Troubleshooting Common Distillation Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Bumping / Uncontrolled Boiling | - No or inadequate stirring. - Heating too rapidly. | - Ensure the magnetic stirrer is on and functioning correctly. - Reduce the heating rate. |
| No Distillate Collection | - System has a leak. - Temperature is too low for the applied vacuum. - Condenser is too efficient (for very low boiling points). | - Check all joints and connections for leaks. - Slowly increase the heating mantle temperature. - For very volatile compounds, consider using a less efficient cooling medium than chilled water. |
| Product Decomposing in Flask | - Temperature is too high. - Presence of acidic or reactive impurities. | - Improve the vacuum to further lower the boiling point. [8] - Re-purify the crude material with an acid-base wash before distillation. |
| Poor Separation of Fractions | - Distillation rate is too fast. - Fractionating column is not efficient enough (insufficient theoretical plates). | - Reduce the heating rate to allow for proper vapor-liquid equilibrium in the column. - Use a longer or more efficient column (e.g., packed with Raschig rings or metal sponge). [14][17] |
Conclusion
The purification of crude octahydrocyclopenta[b]pyrrole derivatives by vacuum fractional distillation is a highly effective and scalable method when approached systematically. Success hinges on a thorough understanding of the principles of distillation, careful preparation of the crude material, precise execution of the protocol, and diligent in-process monitoring. By following the guidelines and protocols outlined in this note, researchers can reliably achieve the high levels of purity essential for applications in drug discovery and development.
References
- Dewatering and purification of crude pyrrolidine.
- Selective Synthesis of 5- Or 6-aryl Octahydrocyclopenta[b]pyrroles From a Common Precursor Through Control of Competing Pathways in a Pd-c
- Separation of diastereomers by extractive distillation.
- Highly stereoselective and scalable synthesis of trans-fused octahydrocyclohepta[b]pyrrol-4(1H)-ones via the aza-Cope-Mannich rearrangement in racemic and enantiopure forms. PubMed.
- Can diastereoisomers be separated by fractional distill
- Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. PubMed.
- Dynamic Vacuum Distill
- Purification: Fractional Distillation. University of Rochester Department of Chemistry.
- Vacuum Distillation: Process, Applications & Pump Requirements. BRANDTECH Scientific.
- Understanding Vacuum Distill
- Preparation method of octahydrocyclopentane[C]pyrrole.
- Vacuum Distill
- Vacuum distill
- Fractional distill
- Azeotropic distill
- Fractional Distill
- Azeotropic distill
- A diversity-oriented synthesis of cyclopenta[b]pyrroles and related compounds through a calcium(ii)/copper(ii) catalytic sequence. Royal Society of Chemistry.
- Prescribed drugs containing nitrogen heterocycles: an overview. Royal Society of Chemistry.
Sources
- 1. Selective synthesis of 5- or 6-aryl octahydrocyclopenta[b]pyrroles from a common precursor through control of competing pathways in a Pd-catalyzed reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 4. Highly stereoselective and scalable synthesis of trans-fused octahydrocyclohepta[b]pyrrol-4(1H)-ones via the aza-Cope-Mannich rearrangement in racemic and enantiopure forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A diversity-oriented synthesis of cyclopenta[b]pyrroles and related compounds through a calcium(ii)/copper(ii) catalytic sequence - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. Understanding Vacuum Distillation [sihaienergytech.com]
- 8. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 9. buschvacuum.com [buschvacuum.com]
- 10. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 11. quora.com [quora.com]
- 12. US6353118B1 - Dewatering and purification of crude pyrrolidine - Google Patents [patents.google.com]
- 13. Azeotropic distillation | PPTX [slideshare.net]
- 14. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 15. Purification [chem.rochester.edu]
- 16. Fractional distillation - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents [patents.google.com]
- 19. Azeotropic distillation - Wikipedia [en.wikipedia.org]
Application Note: Comprehensive NMR Analysis of (2S,3aS,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid
Introduction
(2S,3aS,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid is a conformationally constrained, bicyclic amino acid derivative of significant interest in medicinal chemistry. Its rigid structure serves as a valuable scaffold in drug design, notably as a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor Ramipril.[1][2] The precise stereochemistry and conformational purity of this molecule are critical for its utility in synthesizing active pharmaceutical ingredients (APIs).
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the unambiguous structural elucidation and stereochemical verification of such complex organic molecules. However, the analysis of N-Boc-protected proline analogs like this one presents a unique challenge: the restricted rotation around the carbamate (N-C(O)) bond often leads to the presence of two distinct conformers, or rotamers (cis and trans), in solution on the NMR timescale.[3] This phenomenon results in a doubling of NMR signals, complicating spectral interpretation.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the complete NMR analysis of this important molecule. We will detail the protocols for acquiring and interpreting a full suite of NMR experiments, including 1D ¹H and ¹³C, and 2D Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). The methodologies described herein offer a robust system for confirming the covalent structure, assigning the specific stereochemistry, and characterizing the conformational isomerism inherent to this class of compounds.
Structural Context and Analytical Strategy
The core of the target molecule is a fused cyclopentane and pyrrolidine ring system, which imparts significant rigidity. The tert-butoxycarbonyl (Boc) group protects the secondary amine of the pyrrolidine ring. Our analytical strategy is designed to address two primary objectives:
-
Unambiguous Structural Verification: Confirm the connectivity of all atoms within the molecule.
-
Stereochemical and Conformational Assignment: Confirm the relative stereochemistry of the three chiral centers (2S, 3aS, 6aS) and characterize the cis/trans rotamers arising from the Boc protecting group.
To achieve this, a multi-dimensional approach is essential. While ¹H and ¹³C NMR provide initial information on the chemical environment of the nuclei, 2D correlation experiments are required to piece together the molecular puzzle.
dot graph "Molecular_Structure" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135565575&t=l", labelloc=b, label="Figure 1: Structure of the Target Molecule"]; A [pos="0,0!"]; } .
Figure 1: Structure of (2S,3aS,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid.
Experimental Protocols
Sample Preparation
The quality of NMR data is directly dependent on proper sample preparation. The choice of solvent is critical; it must fully dissolve the sample and have minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common choice for Boc-protected amino acids, but deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be used if solubility is an issue.
Protocol:
-
Weigh approximately 10-15 mg of the purified title compound.
-
Dissolve the sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe to ensure adequate signal dispersion and sensitivity, especially for ¹³C and 2D experiments.
Workflow Diagram:
Recommended Spectrometer Parameters:
| Experiment | Key Parameters | Purpose |
| ¹H NMR | Spectral Width: 16 ppm, Scans: 16-32 | Provides initial proton chemical shifts, multiplicities, and integration. |
| ¹³C{¹H} NMR | Spectral Width: 220 ppm, Scans: 1024-2048 | Determines the number of unique carbon environments. |
| DEPT-135 | Standard pulse program | Differentiates CH/CH₃ (positive) from CH₂ (negative) signals. |
| ¹H-¹H COSY | Gradient-selected (gCOSY), 256 t₁ increments | Identifies scalar-coupled protons (²J, ³J), revealing H-C-C-H networks.[4] |
| ¹H-¹³C HSQC | Gradient-selected, edited (for phase), 256 t₁ increments | Correlates protons directly to their attached carbons (¹JCH).[5] |
| ¹H-¹³C HMBC | Gradient-selected, 256 t₁ increments, optimized for 8 Hz | Correlates protons to carbons over 2-4 bonds, crucial for connecting spin systems and identifying quaternary carbons.[5] |
Results and Discussion: Spectral Interpretation
Due to restricted rotation around the N-CO bond of the Boc group, the NMR spectra are expected to show two sets of signals corresponding to the trans and cis rotamers. The trans isomer is typically the major conformer. The following is a detailed interpretation based on expected chemical shifts and correlations.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum will be complex, containing overlapping multiplets for the bicyclic core protons and two distinct singlets for the Boc-methyl groups.
-
Boc Group: Two sharp singlets are expected around 1.40-1.50 ppm , each integrating to 9H (relative to their respective rotamer population). This is the most unambiguous indicator of successful N-Boc protection.[3]
-
Aliphatic Region (1.2 - 4.5 ppm): This region contains the signals for the ten protons of the octahydrocyclopenta[b]pyrrole core. The signals will be split due to coupling with adjacent protons and will appear as two overlapping sets of resonances for the cis/trans isomers.
-
Carboxylic Acid Proton: A broad singlet, typically far downfield (>10 ppm ), which is exchangeable with D₂O. Its absence after a D₂O shake confirms its assignment.
¹³C NMR and DEPT-135 Analysis
The ¹³C NMR spectrum will confirm the total number of carbons. The presence of two sets of signals for the bicyclic core and the Boc group will be evident.
-
Carbonyl Carbons: Two signals are expected in the downfield region: the carboxylic acid carbonyl (
175-180 ppm ) and the Boc carbamate carbonyl (154-156 ppm ). -
Boc Group Carbons: The quaternary carbon of the tert-butyl group will appear around 80-82 ppm , and the methyl carbons around 28 ppm .
-
Bicyclic Core Carbons: Signals for the CH and CH₂ groups of the fused rings will appear between 20-70 ppm . DEPT-135 is crucial for distinguishing the CH₂ groups (negative signals) from the CH groups (positive signals).
Table 1: Hypothetical ¹H and ¹³C NMR Data for the Major (Trans) Rotamer
| Atom # | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity | Key HMBC Correlations |
| C=O (Boc) | ~155.0 | - | - | Boc-CH₃, H2, H6a |
| C(CH₃)₃ | ~81.0 | - | - | Boc-CH₃ |
| C(CH₃ )₃ | ~28.4 | ~1.45 | s | C(CH₃)₃, C=O (Boc) |
| C=O (Acid) | ~177.0 | >10 (br s) | - | H2 |
| C2 | ~60.5 | ~4.30 | dd | C=O (Acid), C3a, C6a |
| C3 | ~38.0 | ~2.20, ~1.90 | m | C2, C3a, C4 |
| C3a | ~68.0 | ~4.10 | m | C2, C3, C4, C6a |
| C4 | ~24.0 | ~1.60, ~1.40 | m | C3, C3a, C5 |
| C5 | ~31.0 | ~1.80, ~1.50 | m | C4, C6, C6a |
| C6 | ~26.0 | ~1.70, ~1.30 | m | C5, C6a, C3a |
| C6a | ~45.0 | ~2.80 | m | C2, C3a, C5, C6 |
2D NMR Correlation Analysis
The 2D spectra are indispensable for assembling the structure and assigning the signals of the two rotamers.
COSY (¹H-¹H Correlation): The COSY spectrum reveals proton-proton coupling networks. By "walking" through the cross-peaks, the connectivity of the entire bicyclic proton spin system can be traced. For example, a cross-peak between the proton at C2 (~4.30 ppm) and a proton on C3 (~2.20 ppm) confirms their adjacency. This process is repeated to map out the C2-C3-C3a-C6a and C3a-C4-C5-C6-C6a pathways.
HSQC (¹H-¹³C One-Bond Correlation): The HSQC spectrum definitively links each proton signal to its directly attached carbon.[5] Each cross-peak represents a C-H bond. This allows the carbon assignments in Table 1 to be confirmed. For instance, the proton at ~4.30 ppm will show a correlation to the carbon at ~60.5 ppm, assigning them both to the C2 position.
HMBC (¹H-¹³C Long-Range Correlation): The HMBC experiment is the final key to the puzzle, revealing correlations between protons and carbons separated by 2-4 bonds. This is crucial for:
-
Connecting Spin Systems: Correlations from H2 to C3a and C6a link different parts of the bicyclic core.
-
Assigning Quaternary Carbons: The Boc-methyl protons (~1.45 ppm) will show correlations to the Boc quaternary carbon (~81.0 ppm) and the Boc carbonyl carbon (~155.0 ppm).
-
Confirming Key Positions: The C2 proton (~4.30 ppm) will show a crucial correlation to the carboxylic acid carbonyl (~177.0 ppm), confirming its position alpha to the acid group.
Conclusion
The comprehensive NMR analysis detailed in this application note provides a robust and self-validating methodology for the complete structural and conformational characterization of (2S,3aS,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid. The systematic application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, even in the presence of cis/trans rotamers. This analytical workflow is critical for ensuring the identity, purity, and correct stereochemistry of this key pharmaceutical intermediate, thereby supporting the development and quality control of APIs like Ramipril.
References
-
Patel, A. B., et al. (2012). Synthesis of Boc-protected bicycloproline. PMC, NIH. [Link]
-
Chemistry LibreTexts. (2025). 2D NMR Introduction. [Link]
-
ATB (Automated Topology Builder). N-Boc-L-proline | C10H17NO4 | MD Topology | NMR | X-Ray. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information for Chemical Communications. [Link]
-
Unknown. peptide nmr. [Link]
-
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
-
Request PDF. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. [Link]
-
ACS Publications. (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. [Link]
-
BMRB. bmse000357 Pyrrole-2-carboxylic Acid at BMRB. [Link]
-
Ghent University Library. Effects of fluorination on the conformation of proline: an NMR study. [Link]
-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]
-
Kumar, V., et al. (2020). Conformational landscape of substituted prolines. PMC, PubMed Central, NIH. [Link]
-
TradingChem.com. (2S,3aS,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid(124002-32-0). [Link]
-
McFarland, B. (2020). Lecture 9.3: How can NMR be used to determine protein structures? YouTube. [Link]
-
Merck Index. Ramipril. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Pharmaffiliates. (2S,3aS,6aS)-1-(N-((S)-1-Carboxy-3-phenylpropyl)-N-nitroso-L-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid. [Link]
-
SpectraBase. Pyrrole-2-carboxylic acid - Optional[13C NMR] - Spectrum. [Link]
-
PubChem. (2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid | C8H13NO2. [Link]
-
Columbia University. HSQC and HMBC | NMR Core Facility. [Link]
Sources
Application Notes and Protocols: The Use of Constrained Peptides in Drug Discovery
Introduction: Bridging the Gap in Drug Modalities
For decades, the pharmaceutical landscape has been dominated by two primary classes of drugs: small molecules and large biologics, such as antibodies.[1][2] While both have achieved tremendous success, a significant gap exists for targeting a class of challenging disease drivers, particularly protein-protein interactions (PPIs).[3][4][5] PPIs are often characterized by large, flat, and featureless interfaces, making them "undruggable" for conventional small molecules.[3][5] Antibodies, conversely, are too large to access intracellular targets.
Constrained peptides have emerged as a powerful therapeutic modality that bridges this gap, combining the specificity of biologics with the potential for cell penetration and stability often associated with small molecules.[6][7] Unlike their linear counterparts, which are often plagued by conformational flexibility and rapid degradation by proteases, constrained peptides are locked into a specific, bioactive conformation.[3][4] This pre-organization reduces the entropic penalty of binding, leading to enhanced target affinity and potency, while the structural constraints provide remarkable resistance to enzymatic degradation.[3][8]
This guide provides a comprehensive overview of the design principles, synthesis and screening protocols, and key applications for constrained peptides in modern drug discovery.
Section 1: Design Principles and Strategies for Constrained Peptides
The design of a constrained peptide is a critical first step that dictates its ultimate success. The goal is to create a molecule that mimics the conformation of a natural ligand or fits precisely into a target's binding pocket.[3] This is achieved through a combination of computational methods and library screening approaches.
Computational and Rational Design
Computational approaches have revolutionized the ability to design constrained peptides with high precision.[6] These methods allow for the de novo design of novel peptide structures or the optimization of known peptide sequences.
-
Structure-Based Design: This approach relies on the three-dimensional structure of the target protein, often obtained from X-ray crystallography or Cryo-EM.[5] Key contact residues at the interaction interface are identified and used to build a peptide that mimics their spatial arrangement.[5] Computational tools like Rosetta are instrumental in designing peptides with specific topologies and incorporating non-natural amino acids for enhanced stability and function.[6][9]
Library-Based Discovery
Screening large, diverse libraries of constrained peptides is a powerful method for discovering novel binders against a target of interest, even without prior structural information.
-
Display Technologies (Phage, Yeast, mRNA): Genetically encoded libraries are a cornerstone of peptide discovery.[11] In these systems, a library of peptides is physically linked to its encoding genetic material (DNA or RNA).[1][11] This allows for the rapid screening of billions of variants against an immobilized target.[3] Hits are identified by sequencing the attached nucleic acid after rounds of affinity selection.[11]
-
DNA-Encoded Libraries (DEL): DEL technology involves synthesizing vast libraries of peptides where each molecule is tagged with a unique DNA barcode.[12][13] The entire library is screened in a single tube, and hits are identified by high-throughput sequencing of the DNA tags that remain bound to the target.[13]
Major Constraining Strategies
The method used to constrain the peptide backbone is a key determinant of its final properties.
| Strategy | Description | Key Advantages | Common Chemistries |
| Head-to-Tail Cyclization | The N-terminus is covalently linked to the C-terminus, forming a simple macrocycle.[14][15] | High stability against exopeptidases; reduces polarity.[16] | Amide bond (lactam) formation.[15] |
| Side-Chain-to-Side-Chain | Two amino acid side chains within the peptide are linked together.[14] | Allows for precise control over loop size and conformation. | Disulfide bridges (Cys-Cys), lactam bridges (e.g., Asp/Glu to Lys/Orn), click chemistry.[14][15] |
| Peptide "Stapling" | Covalent bridges are introduced between specific amino acid side chains to stabilize α-helical structures.[2][4] | Stabilizes secondary structures crucial for targeting PPIs; can enhance cell permeability.[2][4] | All-hydrocarbon staples via olefin metathesis.[2] |
| Bicyclic Peptides | Peptides containing two independent cyclic constraints. | Offer enhanced rigidity, target affinity, and specificity.[11] | Orthogonal cyclization chemistries (e.g., disulfide and lactam).[11] |
Section 2: Synthesis and Characterization Protocols
The synthesis and purification of constrained peptides is a multi-step process that requires careful execution and rigorous analytical validation. The general workflow begins with the synthesis of a linear peptide precursor, followed by cyclization and purification.
Caption: High-level workflow for constrained peptide synthesis and analysis.
Protocol 2.1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Precursor
Causality: SPPS is the standard method for peptide synthesis, enabling the sequential addition of amino acids to a growing chain anchored to a solid support (resin).[17] This simplifies purification by allowing excess reagents to be washed away after each coupling step.[17] The choice of resin (e.g., Wang, Rink Amide) depends on the desired C-terminal functionality.[17]
Methodology:
-
Resin Swelling: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin for protected fragment cyclization) in a suitable solvent like Dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Loading: Couple the first Fmoc-protected amino acid to the resin using a base like N,N-Diisopropylethylamine (DIPEA). Allow the reaction to proceed for 1-2 hours.
-
Capping: Cap any unreacted sites on the resin using an acetic anhydride solution to prevent the formation of deletion sequences.
-
Fmoc Deprotection: Remove the N-terminal Fmoc protecting group using a 20% piperidine solution in N,N-Dimethylformamide (DMF). Monitor completion with a UV-Vis spectrophotometer.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HATU, HBTU) and a base (DIPEA) in DMF. Add it to the resin and react for 30-60 minutes.
-
Wash: After coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 4-6 for each amino acid in the sequence.
Protocol 2.2: Head-to-Tail Cyclization in Solution
Causality: After cleaving the linear peptide from the resin, it must be cyclized. This reaction is performed under high-dilution conditions (typically <1 mM) to favor intramolecular cyclization over intermolecular dimerization or polymerization, which are common side reactions.[14]
Methodology:
-
Cleavage: Cleave the linear peptide from the resin using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)).
-
Precipitation: Precipitate the crude peptide in cold diethyl ether and centrifuge to obtain a pellet.
-
Dissolution & Dilution: Dissolve the crude linear peptide in a large volume of an appropriate solvent (e.g., DMF) to achieve a final concentration of 0.1-1 mM.
-
Cyclization Reaction: Add a coupling reagent (e.g., HATU, PyBOP) and a non-nucleophilic base (e.g., DIPEA) to the solution.[18] The pH should be adjusted to ~8-9.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor the progress by taking small aliquots and analyzing them via RP-HPLC and Mass Spectrometry to observe the consumption of the linear precursor and the appearance of the cyclic product.
-
Quenching: Once complete, quench the reaction by adding a small amount of water or acetic acid.
-
Solvent Removal: Remove the solvent under reduced pressure.
Protocol 2.3: Characterization Workflow
Causality: Rigorous analytical characterization is required to confirm the identity, purity, and structure of the final constrained peptide. This is a self-validating system where orthogonal techniques (chromatography and mass analysis) confirm the outcome.[19]
Methodology:
-
Purification by RP-HPLC:
-
Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates the cyclic peptide from impurities based on hydrophobicity.[20]
-
Procedure: Dissolve the crude cyclized product in a minimal amount of solvent. Inject onto a preparative C18 column. Elute using a gradient of water/acetonitrile containing 0.1% TFA.[20] Collect fractions corresponding to the main product peak.
-
-
Purity Assessment by Analytical RP-HPLC:
-
Principle: To confirm the purity of the collected fractions.
-
Procedure: Inject a small sample of the purified product onto an analytical C18 column and run a standard gradient. Purity is determined by integrating the area of the product peak relative to the total peak area at a specific wavelength (typically 214 nm).[20][21]
-
-
Identity Confirmation by Mass Spectrometry (MS):
-
Principle: MS confirms that the synthesized peptide has the correct molecular weight.[19][22]
-
Procedure: Analyze the purified peptide using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS. The observed mass should match the calculated theoretical mass of the constrained peptide.[19][22]
-
| Analytical Technique | Purpose | Key Information Provided |
| RP-HPLC | Purification and Purity Assessment | Retention time, Purity (%) |
| Mass Spectrometry (MS) | Identity Confirmation | Molecular Weight (Observed vs. Theoretical) |
| NMR Spectroscopy | 3D Structural Elucidation | Conformational analysis, atom connectivity |
| Circular Dichroism (CD) | Secondary Structure Analysis | Presence of α-helices, β-sheets |
Section 3: Screening and Assay Protocols
Once a constrained peptide is synthesized and characterized, its biological activity must be evaluated. This involves a cascade of assays to determine target binding, cell permeability (for intracellular targets), and stability.
Caption: A typical screening cascade for constrained peptide drug discovery.
Protocol 3.1: Target Binding Affinity via ELISA
Causality: An Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput, plate-based method to quantify the binding of a peptide to its target protein.[1][3] A competitive ELISA format is often used to determine the inhibitory concentration (IC50) of a test peptide against a known ligand-receptor interaction.
Methodology:
-
Plate Coating: Coat a 96-well microplate with the target protein (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Washing & Blocking: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Competition Reaction: Add a constant, known concentration of a biotinylated ligand (a peptide or molecule known to bind the target) mixed with serial dilutions of your constrained test peptide. Incubate for 1-2 hours.
-
Detection: Wash the plate 3 times. Add Streptavidin-HRP conjugate and incubate for 30-60 minutes.
-
Signal Development: Wash the plate 5 times. Add a chromogenic substrate (e.g., TMB). Stop the reaction with stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader. The signal is inversely proportional to the binding of the constrained peptide. Calculate the IC50 value from the resulting dose-response curve.
Protocol 3.2: Cell Permeability Assay
Causality: For peptides targeting intracellular proteins, cell permeability is a critical and challenging hurdle to overcome.[4][23] This protocol provides a qualitative assessment of cell entry using confocal microscopy.
Methodology:
-
Peptide Labeling: Synthesize the constrained peptide with a fluorescent label (e.g., FITC, TAMRA) at a non-critical position.
-
Cell Culture: Seed cells (e.g., HeLa, HEK293) onto glass-bottom dishes and culture until they reach 60-80% confluency.
-
Peptide Incubation: Treat the cells with the fluorescently labeled constrained peptide at a desired concentration (e.g., 1-10 µM) in serum-free media. Incubate for 2-4 hours at 37°C.
-
Washing: Gently wash the cells 3 times with cold PBS to remove any peptide that is not internalized.
-
Fixation & Staining (Optional): Fix the cells with 4% paraformaldehyde. Stain the nucleus with a nuclear stain like DAPI to provide a cellular landmark.
-
Imaging: Image the cells using a confocal microscope.[24] Internalization is confirmed by observing fluorescent signal within the cytoplasm or nucleus, distinct from the cell membrane.
Protocol 3.3: Proteolytic Stability Assay
Causality: A key advantage of constrained peptides is their resistance to degradation by proteases in the bloodstream.[4][16] This assay measures the half-life of a peptide when exposed to serum or specific proteases.
Methodology:
-
Peptide Incubation: Incubate the constrained peptide (and a linear control peptide) at a final concentration of 10-50 µM in 80% human or mouse serum at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Protein Precipitation: Immediately stop the enzymatic degradation by adding an equal volume of a precipitation solution (e.g., 10% Trichloroacetic acid or cold acetonitrile). Centrifuge to pellet the precipitated serum proteins.
-
Analysis: Analyze the supernatant by RP-HPLC or LC-MS.
-
Quantification: Quantify the amount of intact peptide remaining at each time point by measuring the peak area from the HPLC chromatogram. Plot the percentage of intact peptide versus time and calculate the half-life (t½).
Section 4: Applications and Case Studies
Constrained peptides are being applied across a wide range of therapeutic areas, showing particular promise where other modalities have failed.
-
Oncology: A major focus is the inhibition of intracellular PPIs that drive cancer, such as the p53-MDM2 interaction.[3] Stapled peptides have been developed that can enter cells, bind to MDM2, and reactivate the p53 tumor suppressor pathway.[3]
-
Infectious Diseases: Constrained peptides can block the entry of viruses into host cells by mimicking the viral protein that binds to a cell surface receptor.[3] For example, cyclic peptides have been identified that bind to the SARS-CoV-2 spike protein, demonstrating the potential to disrupt its interaction with the ACE2 receptor.[3]
-
Autoimmune Diseases: By targeting PPIs involved in immune signaling, such as T-cell activation or cytokine signaling, constrained peptides can be designed to dampen inflammatory responses and restore immune tolerance.[3]
-
Peptide-Drug Conjugates (PDCs): Highly specific constrained peptides can be used as targeting moieties to deliver cytotoxic payloads directly to cancer cells, similar to antibody-drug conjugates (ADCs) but with the potential for better tumor penetration due to their smaller size.[1]
As of recent years, a handful of constrained peptide drugs have advanced into late-stage clinical trials, signaling a maturation of the field and highlighting their therapeutic potential.[7]
Section 5: Future Perspectives
The field of constrained peptides is rapidly advancing, with ongoing research focused on several key areas:[3]
-
Oral Bioavailability: A major goal is the development of orally available peptide drugs. Strategies include N-methylation and the incorporation of unnatural amino acids to mask polar groups and favor conformations that can passively cross the gut epithelium.[23][25]
-
Novel Constraint Chemistries: Researchers are continuously exploring new cyclization and stapling techniques to further enhance stability, cell permeability, and target specificity.[3]
-
Computational Power: Advances in AI and molecular dynamics simulations will enable more accurate de novo design and prediction of pharmacokinetic properties, reducing the time and cost of discovery.[6][26]
Constrained peptides represent a versatile and powerful class of therapeutics. By combining the favorable attributes of both small molecules and biologics, they are uniquely positioned to address some of the most challenging targets in medicine and unlock new treatments for a wide range of diseases.[4]
References
-
Accurate de novo design of hyperstable constrained peptides. PubMed Central. [Link]
-
Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central. [Link]
-
Constrained peptides’ time to shine?. Nature Reviews Drug Discovery. [Link]
-
Constrained Peptides in Drug Discovery and Development. J-STAGE. [Link]
-
Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Discovery World. [Link]
-
Constrained Peptide Drugs: Unlocking a New Era in Therapeutics. Medium. [Link]
-
Rational Design of Constrained Peptides as Protein Interface Inhibitors. PubMed Central. [Link]
-
Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. MDPI. [Link]
-
Cyclic Peptides: Advanced Synthesis Methods & Applications. JPT. [Link]
-
Constrained Peptide Library Construction Service. Creative Biolabs. [Link]
-
Cyclic Peptide Synthesis. Bio-Synthesis. [Link]
-
Towards rational computational peptide design. Frontiers. [Link]
-
New modalities in conformationally constrained peptides for potency, selectivity and cell permeation. Semantic Scholar. [Link]
-
Cell-permeability studies for the linear and constrained peptides using JHOC9 cells. ResearchGate. [Link]
-
Constrained Peptides in Drug Discovery and Development. ResearchGate. [Link]
-
Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace. [Link]
-
Development of Cell-Permeable, Non-Helical Constrained Peptides to Target a Key Protein-Protein Interaction in Ovarian Cancer. PubMed. [Link]
-
Genetically Encoded Libraries of Constrained Peptides. PubMed. [Link]
-
A computational approach to design structured peptides and predict peptide behavior in solution. YouTube. [Link]
-
Macrocycles and Constrained Peptides. Circle Pharma. [Link]
-
Integrated Screening & Assay Capabilities Facilitate Peptide Drug Discovery. YouTube. [Link]
-
In silico screening of protein-binding peptides with an application to developing peptide inhibitors against antibiotic resistance. PubMed Central. [Link]
-
Enhancing the Cell-Permeability of Stapled Peptides with a Cyclic Cell-Penetrating Peptide. PubMed Central. [Link]
-
Peptide Cell Permeability. Bowers Lab. [Link]
-
Computational methods for the structure-based design of protein-binding peptides. University of Washington. [Link]
-
Macrocyclics and Constrained Peptides. Drug Discovery Chemistry. [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]
-
HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]
-
High-throughput screening assay for macrocyclic peptides developed. Drug Target Review. [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
- 3. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]
- 4. insightaceanalytic.com [insightaceanalytic.com]
- 5. Rational Design of Constrained Peptides as Protein Interface Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accurate de novo design of hyperstable constrained peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Constrained peptides' time to shine? | Nature Reviews Drug Discovery [nature.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Towards rational computational peptide design [frontiersin.org]
- 10. Computational methods for the structure-based design of protein-binding peptides [dspace.mit.edu]
- 11. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Custom Peptide Library Construction - Creative Peptides [creative-peptides.com]
- 13. m.youtube.com [m.youtube.com]
- 14. jpt.com [jpt.com]
- 15. Cyclic Peptide Synthesis - Bio-Synthesis [biosyn.com]
- 16. Cyclic Peptide Therapeutics in Drug Discovery | AltaBioscience [altabioscience.com]
- 17. Peptide Synthesis for Cyclic Peptides: Methods and Applications - Creative Peptides [creative-peptides.com]
- 18. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijsra.net [ijsra.net]
- 20. biovera.com.au [biovera.com.au]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. polarispeptides.com [polarispeptides.com]
- 23. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 24. researchgate.net [researchgate.net]
- 25. Macrocyclics and Constrained Peptides - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 26. youtube.com [youtube.com]
Application Notes and Protocols for the Generation of Nicotinic Receptor Ligands Using Bicyclic Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Rigidity in Nicotinic Acetylcholine Receptor Ligand Design
Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels integral to synaptic transmission throughout the central and peripheral nervous systems.[1] Their involvement in a wide array of physiological processes has made them significant targets for therapeutic intervention in neurological disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[2][3] The nAChR family's structural diversity, arising from the assembly of various α and β subunits into pentameric structures, gives rise to a multitude of receptor subtypes with distinct pharmacological profiles.[4] This subtype heterogeneity presents both a challenge and an opportunity in drug design: the development of subtype-selective ligands is paramount to achieving therapeutic efficacy while minimizing off-target side effects.[5]
A key strategy in the quest for subtype selectivity is the incorporation of conformational constraints into ligand scaffolds.[2][6][7] Bicyclic amino acids, with their inherent rigidity, serve as powerful building blocks in this endeavor.[8] By reducing the conformational flexibility of a ligand, these scaffolds can lock it into a bioactive conformation that preferentially interacts with the binding pocket of a specific nAChR subtype.[6][7] This application note provides a comprehensive guide to the use of bicyclic amino acids in the design, synthesis, and characterization of novel nAChR ligands. We will delve into the synthetic methodologies for preparing these unique scaffolds, explore their structure-activity relationships (SAR), and provide detailed protocols for their biological evaluation.
The Strategic Advantage of Bicyclic Scaffolds
The incorporation of bicyclic amino acids into potential nAChR ligands offers several advantages rooted in the principles of medicinal chemistry:
-
Enhanced Potency and Selectivity: By pre-organizing the pharmacophoric elements into a conformation that is complementary to the target receptor's binding site, the entropic penalty of binding is reduced, often leading to higher affinity.[6][7] Furthermore, the rigid nature of the bicyclic framework can introduce steric hindrance that prevents binding to other receptor subtypes, thereby enhancing selectivity.[9]
-
Improved Pharmacokinetic Properties: The introduction of these constrained scaffolds can improve metabolic stability by protecting susceptible bonds from enzymatic degradation.[10] This can lead to a longer half-life and improved bioavailability.
-
Reduced Off-Target Effects: By promoting binding to a specific nAChR subtype, the likelihood of interacting with other receptors or ion channels is diminished, leading to a cleaner pharmacological profile and a reduction in unwanted side effects.[5]
The selection of a particular bicyclic scaffold is a critical design element. For instance, the azabicyclo[2.2.1]heptane core, found in the potent nAChR agonist epibatidine, has been extensively explored for its ability to orient the crucial nitrogen atom and aromatic moieties in a spatially defined manner, leading to high-affinity interactions with α4β2 and α7 nAChRs.[5][11][12] The subtle interplay of ring size, stereochemistry, and the placement of functional groups on the bicyclic framework are all critical determinants of a ligand's affinity and selectivity.
Synthesis of Key Bicyclic Amino Acid Scaffolds
The synthesis of enantiomerically pure bicyclic amino acids is a cornerstone of this drug discovery approach. A variety of synthetic strategies have been developed to access these valuable building blocks. Below, we provide a detailed protocol for the synthesis of a versatile bicyclic proline analogue, (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, which has been utilized in the creation of potent nAChR ligands.
Protocol 1: Synthesis of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid
This protocol is adapted from an improved method that avoids tedious chromatographic purification.[13]
Step 1: Synthesis of Ethyl 2-[(R)-1-phenylethyl]iminoethanoate
-
To a cooled (0°C) solution of ethyl glyoxylate (EtO₂CCHO) (25.6 g, 0.25 mol) in diethyl ether (Et₂O) (150 mL), slowly add (R)-1-phenylethylamine (30.5 g, 0.25 mol).
-
Add magnesium sulfate (MgSO₄) (45 g, 0.38 mol) to the mixture.
-
Stir the reaction mixture overnight at ambient temperature.
-
Filter off the solids and wash with Et₂O.
-
Concentrate the filtrate and distill the residue in vacuo to obtain the imine.
Step 2: Hetero-Diels-Alder Reaction
-
In a separate flask, react the purified imine with cyclopentadiene in the presence of trifluoroacetic acid (CF₃COOH) and boron trifluoride etherate (BF₃·Et₂O) in dichloromethane (CH₂Cl₂) at -60°C. Alternatively, an aqueous CF₃COOH solution in dimethylformamide (DMF) at ambient temperature can be used.[13]
Step 3: Hydrogenation and Salt Formation
-
Subject the resulting cycloadduct to hydrogenation to reduce the double bond and remove the phenylethyl group.
-
Treat the product with hydrochloric acid to form the hydrochloride salt of the ethyl ester.
Step 4: Hydrolysis to the Final Amino Acid
-
Hydrolyze the ester hydrochloride to yield (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride.
-
Neutralize to obtain the free amino acid.
Structure-Activity Relationship (SAR) of Bicyclic Ligands at nAChRs
The systematic modification of bicyclic scaffolds has yielded a wealth of SAR data, guiding the design of more potent and selective nAChR ligands. The following table summarizes the biological activity of a selection of bicyclic amino acid-based ligands, highlighting the impact of structural modifications on their affinity for different nAChR subtypes.
| Compound ID | Bicyclic Scaffold | nAChR Subtype | Binding Affinity (Ki, nM) | Reference |
| (-)-Nicotine | Pyrrolidine | α4β2 | 1-5 | [6][7] |
| Epibatidine | 7-Azabicyclo[2.2.1]heptane | α4β2 | 0.04 | [11] |
| Epibatidine | 7-Azabicyclo[2.2.1]heptane | α7 | 20 | [11] |
| (+)-5b | Spiro-annulated tricyclic | α4β2 | 4.79 | [6][7] |
| (-)-5b | Spiro-annulated tricyclic | α4β2 | 148 | [6][7] |
| PHA-543613 | 1-Azabicyclo[2.2.2]octane | α7 | 8.8 | [14] |
| Compound 46 | Hexahydropyrrolo[3,4-c]pyrrole | α7 | 0.24 (>400,000-fold selective over α4β2) | [14] |
This table is a representative sample and not an exhaustive list.
Biological Characterization of Bicyclic nAChR Ligands
A multi-tiered approach is essential for the comprehensive biological evaluation of newly synthesized bicyclic ligands. This typically involves in vitro binding and functional assays followed by in vivo characterization of promising candidates.
Protocol 2: Radioligand Binding Assay for α4β2 nAChRs
This protocol describes a competitive binding assay using [³H]cytisine to determine the affinity of test compounds for the α4β2 nAChR subtype.
Materials:
-
Rat forebrain membrane preparation (source of α4β2 nAChRs)
-
[³H]cytisine (specific activity ~40 Ci/mmol)
-
Assay Buffer: 20 mM Tris, pH 7.4, 0.05% Tween
-
Non-specific binding control: (-)-Nicotine (10 µM)
-
Test compounds (dissolved in a suitable solvent)
-
96-well plates
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the rat forebrain membrane preparation, [³H]cytisine (at a concentration around its Kd value), and varying concentrations of the test compound in the assay buffer.
-
For the determination of non-specific binding, add 10 µM (-)-nicotine instead of the test compound.
-
Incubate the plates for a defined period (e.g., 120 minutes at 4°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]cytisine) by non-linear regression analysis.
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 3: FLIPR-Based Functional Assay for α4β2 nAChR Agonists
This protocol utilizes a CHO-K1 cell line stably expressing the human α4β2 nAChR and a calcium-sensitive dye to measure agonist-induced intracellular calcium influx.[15]
Materials:
-
CHO-K1 cells stably expressing human α4β2 nAChRs
-
Calcium 6 dye
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Reference agonist: Epibatidine
-
Test compounds
-
96- or 384-well plates
-
FLIPR (Fluorometric Imaging Plate Reader) instrument
Procedure:
-
Plate the CHO-K1/α4β2 cells in a 96- or 384-well plate and allow them to adhere.
-
Load the cells with Calcium 6 dye according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compounds and the reference agonist, epibatidine.
-
Place the cell plate in the FLIPR instrument.
-
Initiate the assay by adding the test compounds or reference agonist to the wells.
-
Monitor the fluorescence intensity over time to measure changes in intracellular calcium concentration.
-
Analyze the data to generate concentration-response curves and determine the EC₅₀ values (the concentration of the agonist that produces 50% of the maximal response).
In Vivo Evaluation of Cognitive Enhancement
Promising ligands identified through in vitro screening are advanced to in vivo models to assess their therapeutic potential. The Novel Object Recognition (NOR) test is a widely used behavioral assay to evaluate the effects of compounds on learning and memory in rodents.[16][17][18]
Protocol 4: Novel Object Recognition (NOR) Test in Rats
This protocol provides a general framework for conducting the NOR test.
Apparatus:
-
An open-field arena (e.g., a square box made of a non-porous material).
-
A set of objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the rats cannot displace them.
Procedure:
-
Habituation: On the day before the test, allow each rat to explore the empty open-field arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.
-
Familiarization Phase (Trial 1): On the test day, place two identical objects in the arena. Place the rat in the arena, facing away from the objects, and allow it to explore freely for a defined period (e.g., 3-5 minutes). Record the time spent exploring each object. Exploration is typically defined as sniffing or touching the object with the nose.
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test Phase (Trial 2): Replace one of the familiar objects with a novel object. Place the rat back in the arena and record the time spent exploring the familiar and the novel object for the same duration as in Trial 1.
-
Data Analysis: Calculate a discrimination index (DI), which is the difference in exploration time between the novel and familiar object, divided by the total exploration time for both objects. A higher DI indicates better recognition memory.
Visualizing the Workflow and Concepts
Conclusion
The use of bicyclic amino acids represents a sophisticated and effective strategy for the development of potent and selective nAChR ligands. The conformational constraint imposed by these scaffolds provides a powerful tool to navigate the complexities of nAChR subtype pharmacology. The protocols and data presented in this application note offer a comprehensive resource for researchers in the field, from the synthesis of these unique building blocks to their thorough biological characterization. As our understanding of the structural nuances of nAChR subtypes continues to grow, the rational design of conformationally restricted ligands, such as those derived from bicyclic amino acids, will undoubtedly play a pivotal role in the development of next-generation therapeutics for a range of neurological and psychiatric disorders.
References
Sources
- 1. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES-A REVIEW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Item - Synthesis of Bicyclic Tertiary α-Amino Acids - figshare - Figshare [figshare.com]
- 9. 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BrainBike peptidomimetic enables efficient transport of proteins across brain endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of bridgehead-substituted azabicyclo[2.2.1]heptane and -[3.3.1]nonane derivatives for the elaboration of α7 nicotinic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. b-neuro.com [b-neuro.com]
- 17. researchgate.net [researchgate.net]
- 18. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis with Proline Analogs
Abstract
Proline and its analogs are unique building blocks in peptide science, prized for their ability to impart conformational rigidity and modulate the biological activity and physicochemical properties of peptides. The incorporation of these constrained residues via Solid-Phase Peptide Synthesis (SPPS), however, presents distinct challenges not typically encountered with other proteinogenic amino acids. This guide provides an in-depth exploration of the chemical principles, strategic considerations, and detailed protocols for the successful SPPS of peptides containing proline analogs. We will dissect the causality behind common synthetic hurdles, such as inefficient coupling and side reactions, and offer field-proven methodologies to mitigate these issues, thereby enabling researchers, scientists, and drug development professionals to confidently leverage the power of proline analogs in their work.
The Strategic Value of Proline Analogs in Peptide Design
Proline's distinctive cyclic structure, featuring a secondary amine integrated into a pyrrolidine ring, fundamentally restricts the peptide backbone's conformational freedom. This inherent rigidity makes proline a critical residue for inducing specific secondary structures like β-turns and polyproline helices.[1][2] Proline analogs, which are chemical structures that mimic proline but introduce specific modifications, offer a powerful toolkit to further refine and control peptide architecture and function.[3][4][5]
These modifications can be broadly categorized:
-
Ring Substitution: Introducing substituents, such as fluorine at the C4 position (e.g., (4R)-fluoroproline and (4S)-fluoroproline), can profoundly influence the pyrrolidine ring pucker and the cis/trans isomerization of the preceding amide bond due to stereoelectronic effects.[1][2][6] This control over local conformation can stabilize desired secondary structures and enhance protein stability.[1]
-
Ring Size Variation: Expanding the ring to a six-membered pipecolic acid (homoproline) or contracting it to a four-membered azetidine-2-carboxylic acid alters the backbone torsion angles and steric profile.
-
Heteroatom Incorporation: Replacing a carbon atom within the ring with a heteroatom, such as in oxazolidine-4-carboxylic acid (oxaproline), further modifies the stereoelectronic properties and conformational preferences.[3]
-
Bicyclic and Fused Structures: Creating bridged or fused ring systems generates highly constrained analogs that can lock the peptide backbone into a specific, well-defined conformation.[7][8]
The strategic incorporation of these analogs is a key tactic in modern drug design, enabling the optimization of peptide therapeutics by enhancing receptor affinity, improving metabolic stability, and fine-tuning pharmacokinetic properties.[7][9]
Core Challenges in SPPS of Proline Analogs
The unique structural features of proline and its analogs are the very source of the challenges encountered during their incorporation in SPPS.
Inefficient Coupling Reactions
The secondary amine of proline is inherently less nucleophilic and more sterically hindered than the primary amines of other amino acids. This reduced reactivity can lead to sluggish and incomplete coupling reactions, resulting in deletion sequences—a major source of impurity.[10] This issue is often exacerbated with substituted or bulkier proline analogs.
Diketopiperazine (DKP) Formation
DKP formation is a notorious side reaction in SPPS, leading to the cleavage and loss of the N-terminal dipeptide from the resin.[11] The reaction is an intramolecular cyclization of the N-terminal dipeptidyl resin, which is particularly favored when a secondary amino acid like proline is at the second position (Xaa-Pro). The propensity for the Xaa-Pro amide bond to adopt a cis conformation facilitates the back-biting reaction that forms the six-membered DKP ring.[12][13] This side reaction results in chain termination and significantly reduces the overall yield of the desired peptide.[11]
Racemization
While proline itself is resistant to racemization at its α-carbon during activation and coupling, some studies have shown unexpected racemization under specific conditions. For instance, the use of 1-hydroxybenzotriazole (HOBt) as an additive with carbodiimide coupling reagents has been shown to catalyze the racemization of proline phenacyl esters.[14][15] This is a critical consideration, as maintaining stereochemical integrity is paramount for biological activity.
Strategic Approaches and Optimized Protocols
Overcoming the challenges associated with proline analogs requires a multi-faceted approach, combining the right choice of protecting groups, coupling reagents, and reaction conditions. The following section provides both general and specific protocols grounded in established chemical principles.
General Fmoc-SPPS Workflow for Proline Analog Incorporation
The following diagram outlines the standard Fmoc-SPPS cycle, with key considerations for proline analog integration highlighted in the subsequent protocols.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 1: Standard Coupling of Fmoc-Proline Analogs
This protocol is a robust starting point for most common proline analogs. Adjustments for particularly challenging couplings are noted.
Objective: To achieve efficient coupling of a proline analog while minimizing side reactions.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-proline analog (3–5 equivalents relative to resin loading)
-
Coupling Reagent (e.g., HCTU, HATU, or COMU; 3–5 equivalents)
-
Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6–10 equivalents)
-
Solvent: Anhydrous, amine-free N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (as confirmed by a negative Kaiser test for primary amines or a positive chloranil/isatin test for secondary amines) and the resin has been thoroughly washed with DMF.
-
Activation Solution: In a separate vessel, dissolve the Fmoc-proline analog and the coupling reagent (e.g., HCTU) in DMF.
-
Activation: Add the base (e.g., DIPEA) to the activation solution and allow for a brief pre-activation period of 1-5 minutes. Note: For uronium-based reagents like HBTU or HCTU, pre-activation is crucial to prevent guanidinylation of the free N-terminal amine on the resin.
-
Coupling: Add the activated amino acid solution to the peptide-resin. Agitate the mixture at room temperature for 1–4 hours.
-
Monitoring: After the designated coupling time, take a small sample of the resin, wash it thoroughly, and perform a qualitative test (e.g., isatin or chloranil test) to check for the presence of free secondary amines.
-
Recoupling (if necessary): If the test is positive, indicating an incomplete reaction, drain the reaction vessel and repeat the coupling step with a freshly prepared activation solution ("double coupling").
-
Washing: Once the coupling is complete (negative qualitative test), thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Expert Insights:
-
Choice of Coupling Reagent: For sterically hindered proline analogs, high-reactivity reagents like HATU or COMU are often superior.[16] COMU has the added benefit of suppressing racemization compared to HOBt-based reagents.[16]
-
Choice of Base: Using a bulkier, less nucleophilic base like 2,4,6-collidine instead of DIPEA can significantly reduce the risk of racemization, particularly for sensitive residues.[16]
-
Solvent: NMP can be a better solvent than DMF for improving the solubility of reagents and disrupting on-resin peptide aggregation.
Protocol 2: Mitigating Diketopiperazine (DKP) Formation
This protocol is critical when coupling an amino acid onto a resin-bound proline analog, the step most prone to DKP formation.
Objective: To suppress the intramolecular cyclization that leads to DKP formation.
Strategy 1: Use of 2-Chlorotrityl Chloride (2-CTC) Resin The extreme acid lability of the 2-CTC linker allows the first amino acid to be attached under mildly basic conditions, avoiding the use of stronger activating agents that can promote DKP formation with the second residue. Furthermore, cleavage from 2-CTC resin can be performed under very mild acidic conditions that leave side-chain protecting groups intact, allowing for subsequent solution-phase elongation if needed.
Strategy 2: Incorporation as a Dipeptide Commercially available, pre-formed Fmoc-Xaa-Pro-OH dipeptides can be coupled directly. This strategy bypasses the vulnerable dipeptidyl-resin stage altogether. However, care must be taken as the C-terminal proline in the dipeptide is susceptible to racemization during activation.
Strategy 3: Optimized Deprotection Conditions Recent studies have shown that the choice of deprotection agent can significantly impact DKP formation.[11][13]
-
Procedure: Instead of the standard 20% piperidine in DMF, use a solution of 2% DBU and 5% piperazine in NMP for the Fmoc deprotection step immediately preceding the coupling of the third amino acid.[11] This cocktail has been shown to enhance deprotection kinetics while minimizing both conventional and "traceless" DKP formation.[11]
Protocol 3: The "Proline Editing" Approach for 4-Substituted Analogs
This innovative, post-synthetic modification strategy provides access to a wide variety of 4-substituted proline analogs without the need to synthesize each one individually in solution.[1][6] The protocol uses commercially available Fmoc-Hyp-OH as a starting point.
Objective: To stereospecifically convert a hydroxyproline (Hyp) residue within a fully assembled peptide into other functionalized proline analogs.
Workflow Diagram:
Caption: Workflow for the on-resin "Proline Editing" strategy.
Procedure Example: Synthesis of a 4-Fluoroproline-containing Peptide [17]
-
SPPS: Synthesize the peptide using standard Fmoc chemistry, incorporating unprotected Fmoc-Hyp-OH at the desired position.
-
Peptide Completion: Complete the synthesis of the remaining peptide sequence.
-
On-Resin Fluorination:
-
Swell the Hyp-containing peptide-resin in anhydrous dichloromethane (DCM).
-
Cool the vessel to 0 °C.
-
Add a solution of diethylaminosulfur trifluoride (DAST) in DCM to the resin.
-
Allow the reaction to proceed for several hours, with careful monitoring. CAUTION: DAST is a hazardous reagent and must be handled with appropriate safety precautions.
-
Wash the resin extensively with DCM, DMF, and finally DCM again.
-
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups using a standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Expert Insights: The "proline editing" method is exceptionally versatile. The free hydroxyl group of the incorporated Hyp can be converted to a leaving group (e.g., a sulfonate) and then displaced via SN2 reactions with various nucleophiles to install azides, thiols, and other functional groups with inverted stereochemistry.[1] Alternatively, direct oxidation can yield a 4-ketoproline residue.[18]
Data Summary and Quick Reference
The following tables provide a consolidated reference for selecting reagents and anticipating challenges when working with proline analogs.
Table 1: Recommended Coupling Reagents for Proline Analogs
| Coupling Reagent | Class | Key Advantages | Considerations |
| HCTU / HATU | Uronium / Aminium | High efficiency, rapid kinetics. HATU is particularly effective for hindered couplings. | Can cause guanidinylation if not pre-activated. Potential for racemization with sensitive residues. |
| COMU | Uronium (Oxyma-based) | Superior racemization suppression compared to HOBt-based reagents. High efficiency. | Generally performs better than HOBt-based reagents. |
| DIC / OxymaPure | Carbodiimide / Additive | Cost-effective. Low risk of racemization, especially for Cys. Good performance when combined with heating. | Slower reaction kinetics compared to uronium/aminium salts. |
Table 2: Common Side Reactions and Mitigation Strategies
| Side Reaction | Primary Cause | Most Susceptible Sequence | Mitigation Strategy |
| Diketopiperazine (DKP) Formation | Intramolecular cyclization of N-terminal dipeptidyl resin. | Xaa-Pro -Resin (especially when Xaa is sterically unhindered, e.g., Gly). | - Use Fmoc-Xaa-Pro-OH dipeptide.- Use 2-chlorotrityl resin.- Use optimized deprotection: 2% DBU, 5% Piperazine in NMP.[11] |
| Racemization | α-proton abstraction from activated amino acid. | C-terminal Pro of a dipeptide during activation; unexpected catalysis by HOBt.[14] | - Use coupling reagents with low racemization potential (e.g., COMU).- Use a non-nucleophilic base (e.g., 2,4,6-collidine).- Avoid HOBt with carbodiimides for Pro-esters.[14] |
| Incomplete Coupling | Steric hindrance and lower nucleophilicity of the secondary amine. | Any proline analog, especially those with bulky substituents. | - Use high-reactivity coupling reagents (HATU, COMU).- Perform a "double coupling".- Increase reagent concentration and reaction time. |
Conclusion
The incorporation of proline analogs is a sophisticated yet highly rewarding strategy in peptide synthesis. While their unique structures introduce specific synthetic hurdles, a thorough understanding of the underlying chemical principles allows for their effective management. By selecting the appropriate coupling reagents, optimizing reaction conditions to preempt side reactions like DKP formation, and leveraging powerful techniques such as "proline editing," researchers can successfully synthesize complex, modified peptides. The protocols and strategies detailed in this guide provide a robust framework for harnessing the full potential of proline analogs in the development of next-generation peptide therapeutics and research tools.
References
-
Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022–20055. [Link]
-
Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. PMID: 39605166. [Link]
-
Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews, 124(13), 8130–8232. [Link]
-
Liu, B., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11849–11858. [Link]
-
Raines, R. T., et al. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Raines Lab. [Link]
-
Gante, J. (1989). Prevention of Diketopiperazine Formation in Peptide Synthesis by a Simultaneous Deprotection-Coupling Procedure: Entrapment of R. ElectronicsAndBooks. [Link]
-
Scheraga, H. A., et al. (2007). Effect of Proline and Glycine Residues on Dynamics and Barriers of Loop Formation in Polypeptide Chains. Journal of the American Chemical Society, 129(12), 3619–3629. [Link]
-
Inami, K., et al. (1995). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. PubMed. PMID: 7644431. [Link]
-
Nagasawa, T., et al. (1982). Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline. International Journal of Peptide and Protein Research, 20(5), 438-442. [Link]
-
Gante, J. (1989). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. RSC Publishing. [Link]
-
Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews. [Link]
-
Gellman, S. H., et al. (2006). Impact of Cis-proline analogs on peptide conformation. ResearchGate. [Link]
-
Zondlo, N. J., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PubMed Central. PMID: 27552277. [Link]
-
Zhang, T., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46756–46765. [Link]
-
Raines, R. T. (2012). Practical syntheses of 4-fluoroprolines. PubMed Central. PMID: 22138431. [Link]
-
Zhang, T., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PubMed Central. PMID: 36570183. [Link]
-
Zondlo, N. J., et al. (2020). Design, Synthesis, and Biochemical Evaluation of Alpha‐Amanitin Derivatives Containing Analogs of the trans‐Hydroxyproline Residue for Potential Use in Antibody‐Drug Conjugates. ResearchGate. [Link]
-
Siddhi Vinayaka Spechem Private Limited. (n.d.). Fmoc Protected Amino Acids. IndiaMART. [Link]
-
Zondlo, N. J., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 138(36), 11536–11548. [Link]
-
Cabrele, C., & Fiori, S. (2015). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Amino Acids, 47(3), 443-456. [Link]
-
Inami, K., et al. (1995). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. Semantic Scholar. [Link]
-
Tymecka, D., & Misicka, A. (2020). Peptide Synthesis: Methods and Protocols. DOKUMEN.PUB. [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs. [Link]
-
Thamm, P. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. Thieme. [Link]
-
Wohlgemuth, R., et al. (2020). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry, 22(18), 6043-6049. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
-
Muttenthaler, M., et al. (2017). Advances in Fmoc solid‐phase peptide synthesis. Journal of Peptide Science, 23(1), 8-24. [Link]
-
Piras, M., et al. (2010). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Tetrahedron Letters, 51(49), 6484-6486. [Link]
-
Brask, J., & Jensen, K. J. (2012). Semi-Synthesis of Labeled Proteins for Spectroscopic Applications. ResearchGate. [Link]
-
Karoyan, P., & Chassaing, G. (2011). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 16(8), 6658-6689. [Link]
Sources
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proline Analogues - Enamine [enamine.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. | Semantic Scholar [semanticscholar.org]
- 16. mesalabs.com [mesalabs.com]
- 17. raineslab.com [raineslab.com]
- 18. Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Intermediate: A Technical Guide to (2S,3aS,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid in ACE Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive technical guide on (2S,3aS,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, a pivotal intermediate in the synthesis of potent Angiotensin-Converting Enzyme (ACE) inhibitors, most notably Ramipril. This document delves into the stereospecific synthesis of this key building block, its analytical characterization, and its ultimate application in the synthesis of ACE inhibitors. The protocols and insights provided herein are curated for researchers and professionals in the field of drug development and medicinal chemistry.
The Significance of this compound in Medicinal Chemistry
Angiotensin-Converting Enzyme (ACE) inhibitors are a cornerstone in the management of hypertension and congestive heart failure.[1] Their therapeutic effect stems from the inhibition of ACE, an enzyme that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II.[2] The efficacy of many ACE inhibitors is intrinsically linked to their specific stereochemistry, which dictates their binding affinity to the active site of the ACE enzyme.
This compound is a chiral bicyclic amino acid that serves as a crucial intermediate for a new generation of ACE inhibitors.[3] Its rigid, conformationally constrained structure is designed to mimic the transition state of the natural substrate of ACE, leading to potent and specific inhibition. The precise stereochemical configuration of (2S,3aS,6as) is paramount for the biological activity of the final drug product, such as Ramipril.[4]
Stereoselective Synthesis of this compound
The synthesis of this key intermediate with the correct stereochemistry is a critical challenge. Various strategies have been developed, including asymmetric synthesis and chiral resolution of racemic mixtures. Below is a representative protocol for its preparation.
Protocol 1: Stereoselective Synthesis via Reductive Amination and Cyclization
This protocol outlines a common strategy involving the stereoselective reduction of a precursor.
Step 1: Synthesis of (S)-2-amino-3-(2-oxocyclopentyl)propanoic acid
An enzymatic hydrolysis of a suitable precursor, such as a hydantoin like 5-((2-oxocyclopentyl)methyl)imidazolidine-2,4-dione, can be employed to yield the optically pure amino acid.
Step 2: Reductive Cyclization to form this compound
-
In a suitable hydrogenation reactor, dissolve (S)-2-amino-3-(2-oxocyclopentyl)propanoic acid in an appropriate solvent such as water or a lower alcohol (e.g., methanol).
-
Add a hydrogenation catalyst, for example, 5% Palladium on carbon (Pd/C).
-
Pressurize the reactor with hydrogen gas (e.g., 28 bar) and heat the reaction mixture (e.g., to 40°C).
-
Maintain the reaction under these conditions with stirring for a sufficient time (e.g., 18 hours) until the reaction is complete, which can be monitored by techniques like TLC or HPLC.
-
After completion, cool the reactor and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst. The product, this compound, may be isolated from the filtrate by evaporation of the solvent. It is often isolated as its hydrochloride salt.
Synthesis of Ramipril: The Coupling Reaction
The synthesized this compound is then coupled with another key intermediate, N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine, to form Ramipril.
Protocol 2: Peptide Coupling to Yield Ramipril
-
The carboxylic acid of this compound can be protected, for instance, as a benzyl ester.
-
The protected intermediate is then coupled with N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine using a suitable peptide coupling agent, such as dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (HOBt).
-
The reaction is typically carried out in an inert solvent like dichloromethane at controlled temperatures (e.g., 0-5°C).
-
Following the coupling reaction, the protecting group (e.g., benzyl group) is removed, commonly by catalytic hydrogenation, to yield Ramipril.[5]
Analytical Characterization and Quality Control
Ensuring the stereochemical purity and overall quality of this compound is critical for the successful synthesis of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of the intermediate and for separating its stereoisomers.
| Parameter | Value | Reference |
| Column | C18 reverse-phase | [6][7] |
| Mobile Phase | Acetonitrile and phosphate buffer (pH 2.5) | [6] |
| Detection | UV at 210 nm | [8] |
| Flow Rate | 1.0 mL/min | [6][7] |
Table 1: Representative HPLC parameters for the analysis of Ramipril and its intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation and confirmation of the stereochemistry of the intermediate.
| Nucleus | Expected Chemical Shifts (ppm) |
| ¹H NMR | Signals corresponding to the aliphatic protons of the fused ring system and the carboxylic acid proton. |
| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid and the aliphatic carbons of the bicyclic core. |
Table 2: Expected NMR data for this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the intermediate and to identify any potential impurities. The expected molecular weight for the free acid is approximately 155.19 g/mol .[9]
Mechanism of Action and the Importance of Stereochemistry
The therapeutic efficacy of Ramipril is a direct consequence of its specific three-dimensional structure, which allows it to bind with high affinity to the active site of the Angiotensin-Converting Enzyme. The (2S,3aS,6as) configuration of the octahydrocyclopenta[b]pyrrole-2-carboxylic acid moiety is crucial for orienting the other functional groups of the Ramipril molecule for optimal interaction with the enzyme's active site.[10]
The active form of Ramipril, Ramiprilat, is a dicarboxylate-containing inhibitor.[11] The carboxyl groups chelate the essential zinc ion in the ACE active site, mimicking the transition state of substrate hydrolysis and thereby potently inhibiting the enzyme.[12] Any deviation from the specific stereochemistry can lead to a significant loss of inhibitory activity.[13]
Visualizing the Synthesis and Mechanism
Sources
- 1. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 2. bmse000357 Pyrrole-2-carboxylic Acid at BMRB [bmrb.io]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. stereoelectronics.org [stereoelectronics.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. asianpubs.org [asianpubs.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound | CAS 109428-53-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 10. youtube.com [youtube.com]
- 11. EP1197490B1 - Process for preparing N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Biosensors for the enantioselective analysis of S-enalapril and S-ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Octahydrocyclopenta[b]pyrrole Synthesis
Welcome to the technical support center for the synthesis of octahydrocyclopenta[b]pyrrole and its derivatives. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of this valuable heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges, optimize your reaction conditions, and ensure the integrity of your synthesis.
Part 1: Frequently Asked Questions (FAQs) on Synthetic Strategy
This section addresses high-level strategic decisions you'll face when planning your synthesis.
Q1: What are the primary synthetic routes to the octahydrocyclopenta[b]pyrrole core?
The synthesis of the octahydrocyclopenta[b]pyrrole scaffold can be broadly approached via two distinct strategies:
-
Reductive Cyclization/Amination: This classical approach typically involves the formation of the pyrrolidine ring through the reduction of a suitable precursor, such as a cyclopentimide derivative. A common method is the reduction of a lactam (amide) carbonyl group. This pathway is often robust but can require harsh reducing agents. A related strategy is the intramolecular reductive amination of an amino-ketone or amino-aldehyde, which forms the C-N bond and establishes the bicyclic system concurrently.
-
Palladium-Catalyzed Cyclization/Arylation: Modern organometallic methods offer elegant solutions for constructing substituted octahydrocyclopenta[b]pyrroles. One powerful approach involves the palladium-catalyzed reaction of an amino-alkene with an aryl bromide. This method is particularly valuable for synthesizing N-aryl or C-aryl derivatives with high levels of stereoselectivity. A key advantage is the ability to control the formation of different isomers by carefully selecting the phosphine ligand used in the catalytic system.[1][2]
Q2: My goal is a multi-gram scale-up. Which synthetic route is more suitable?
For large-scale synthesis, safety, cost, and operational simplicity are paramount.
-
Reductive Cyclization is often favored for scale-up due to more established procedures and potentially lower catalyst costs. However, the choice of reducing agent is critical. Traditional reagents like lithium aluminum hydride (LiAlH₄) are highly reactive and pose significant safety risks on a large scale, especially during quenching, which can be highly exothermic.[3]
-
Alternative Reducing Systems , such as sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) in combination with a Lewis acid promoter like zinc chloride (ZnCl₂), offer a safer and more manageable alternative to LiAlH₄.[3] These systems can effectively reduce the precursor lactams to the desired amine under milder conditions.
-
Palladium-catalyzed routes can be more expensive due to the cost of the palladium precursor and specialized phosphine ligands. However, they can be highly efficient (low catalyst loading) and offer access to complex structures not easily made otherwise. For high-value targets like pharmaceutical intermediates, this can be a viable and even preferred option.
Q3: How do I choose the right reducing agent for a reductive cyclization approach?
The choice of reducing agent depends on the specific functional groups in your starting material and the desired reactivity.
| Reducing Agent | Typical Use | Advantages | Disadvantages & Causality |
| LiAlH₄ (LAH) | Reduction of amides, esters, carboxylic acids | Very powerful and versatile | Highly reactive with water/protic solvents (danger on scale-up); less chemoselective.[3] |
| NaBH₄ | Reduction of aldehydes, ketones | Milder, safer, compatible with some protic solvents | Generally does not reduce amides or esters on its own. |
| NaBH₄ / Lewis Acid | Reduction of amides | Safer than LAH; good yields reported for similar systems.[3] The Lewis acid activates the carbonyl group towards hydride attack. | Requires careful optimization of the Lewis acid and solvent system. |
| Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) | Reduction of amides, lactams | Similar reactivity to LAH but often more soluble and thermally stable. | Still water-sensitive and highly reactive. |
| Catalytic Hydrogenation | Reduction of imines, C=C bonds, some carbonyls | "Green" method (H₂ is the only reagent); highly scalable. | Requires specialized high-pressure equipment; catalyst can be sensitive to impurities (poisoning). |
Part 2: Troubleshooting Common Synthesis Issues
This section provides direct, actionable advice for problems you may encounter during your experiments.
Guide 1: Reductive Cyclization Pathway
Q: My reaction yield is low. What are the likely causes?
Low yields can be frustrating. A systematic approach to troubleshooting is the most effective way to identify the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Q: I'm observing significant side-product formation. How can I improve selectivity?
Side products often arise from the high reactivity of intermediates or reagents.
-
Over-reduction: If you are reducing a lactam in the presence of other reducible groups (like an ester), a powerful agent like LiAlH₄ may not be selective. Consider a milder or more chemoselective reagent.
-
Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Adding reagents slowly at low temperatures (e.g., 0 °C or -78 °C) can minimize exothermic events and prevent the formation of thermal decomposition byproducts.[4]
-
pH Control: During workup, incorrect pH can lead to degradation. Ensure the conditions are appropriate for your product's stability. For basic amines, neutralization should be done carefully to avoid excessive heat generation.[3]
Guide 2: Palladium-Catalyzed Pathway
Q: My Pd-catalyzed reaction yields a mixture of regioisomers. How do I control the selectivity?
In the synthesis of substituted octahydrocyclopenta[b]pyrroles, the choice of phosphine ligand is the single most critical factor for controlling regioselectivity.[1][2] The ligand directly influences the steric and electronic environment around the palladium center, which in turn dictates the relative rates of competing mechanistic steps like reductive elimination and β-hydride elimination.
Caption: Ligand choice dictates regiochemical outcome in Pd-catalyzed synthesis.[1]
| Phosphine Ligand | Typical Outcome | Mechanistic Rationale (Hypothesized) |
| dppp | Favors 5-Aryl Isomer | The geometry imposed by this bidentate ligand is believed to favor a pathway involving C-C bond-forming reductive elimination.[1] |
| P(t-Bu)₂Me·HBF₄ | Favors 6-Aryl Isomer | This bulky, electron-rich monodentate ligand is thought to accelerate C-N bond-forming reductive elimination or alter the rates of competing pathways.[1][2] |
| Other Ligands | Can lead to byproducts | Ligands that are not optimized can lead to the formation of diarylamine or simple reduction products (hexahydrocyclopenta[b]pyrrole).[1] |
Q: My catalyst appears to be decomposing (turns black). What should I do?
Palladium black formation indicates catalyst decomposition and the end of the catalytic cycle.
-
Ensure Inert Atmosphere: Oxygen can degrade both the palladium catalyst and the phosphine ligands. Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Purity of Reagents: Impurities in the solvent, starting materials, or base can poison the catalyst. Use high-purity, anhydrous solvents and reagents.
-
Ligand-to-Metal Ratio: The ratio of phosphine ligand to palladium is crucial. Too little ligand can leave the palladium coordinatively unsaturated and prone to aggregation. An excess is often used to ensure the catalyst remains in its active form.
-
Temperature: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition. Find the minimum temperature required for an efficient reaction.
Part 3: Experimental Protocols
These protocols are generalized starting points. You must adapt them based on your specific substrate and laboratory safety procedures.
Protocol 1: Reductive Cyclization of a Cyclopentimide Derivative
This protocol is based on the principle of using a safer borohydride/Lewis acid system for amide reduction.[3]
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium borohydride (2.5 eq.) and anhydrous zinc chloride (1.3 eq.).
-
Solvent Addition: Add a mixture of anhydrous toluene (e.g., 3 parts) and tetrahydrofuran (THF, e.g., 1 part) to the flask.
-
Heating: Heat the resulting suspension to reflux. Slowly distill off the THF to bring the internal temperature to approximately 90-95 °C. The formation of a black solid may be observed.
-
Substrate Addition: Dissolve the starting cyclopentimide (1.0 eq.) in anhydrous toluene and add it dropwise to the refluxing reaction mixture over 1 hour.
-
Reaction Monitoring: Stir the reaction at 90-95 °C overnight. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Carefully add dilute hydrochloric acid to adjust the pH to 2-3 to quench excess reducing agent and protonate the product.
-
Extraction: Separate the organic layer. Extract the acidic aqueous layer three times with ethyl acetate to remove non-basic organic impurities.
-
Basification & Product Extraction: Adjust the pH of the aqueous layer to 8-9 using a saturated sodium carbonate solution. Extract the basic aqueous layer three times with ethyl acetate.
-
Purification: Combine the final organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude octahydrocyclopenta[b]pyrrole. Purify further by distillation or column chromatography as needed.
Protocol 2: Ligand-Controlled Selective Pd-Catalyzed Arylation
This protocol is adapted from literature procedures for the selective synthesis of 5- or 6-aryl substituted octahydrocyclopenta[b]pyrroles.[1][2]
-
Catalyst Pre-formation/Setup: In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ (e.g., 2 mol %), the chosen phosphine ligand (e.g., 4.4 mol % for dppp to get the 5-aryl isomer), and a base such as sodium tert-butoxide (2.1 eq.) to a dry reaction vessel.
-
Reagent Addition: Add the amino-alkene precursor (1.0 eq.) and the aryl bromide (1.2 eq.) dissolved in an anhydrous solvent like toluene.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by GC-MS or LC-MS to track the consumption of starting materials and the formation of the desired product isomer.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to isolate the desired regioisomer.
References
- Preparation method of octahydrocyclopenta[C]pyrrole derivatives and salts thereof. Eureka. (URL not available)
- CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole.
- CN102167680B - Preparation method of octahydrocyclopenta[c]pyrrole carboxylic acid derivative.
-
Selective Synthesis of 5- or 6-Aryl Octahydrocyclopenta[b]pyrroles from a Common Precursor Through Control of Competing Pathways in a Pd-Catalyzed Reaction. National Institutes of Health. [Link]
-
Selective Synthesis of 5- Or 6-aryl Octahydrocyclopenta[b]pyrroles From a Common Precursor Through Control of Competing Pathways in a Pd-catalyzed Reaction. PubMed. [Link]
Sources
- 1. Selective Synthesis of 5- or 6-Aryl Octahydrocyclopenta[b]pyrroles from a Common Precursor Through Control of Competing Pathways in a Pd-Catalyzed Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective synthesis of 5- or 6-aryl octahydrocyclopenta[b]pyrroles from a common precursor through control of competing pathways in a Pd-catalyzed reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents [patents.google.com]
- 4. CN102167680B - Preparation method of octahydrocyclopenta[c]pyrrole carboxylic acid derivative - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Bicyclic Tertiary α-Amino Acids
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of bicyclic tertiary α-amino acids. These conformationally constrained proline analogues are pivotal in drug design and peptide chemistry, offering unparalleled structural rigidity.[1][2] However, their synthesis presents significant challenges, primarily centered around the construction of the sterically demanding quaternary α-carbon with precise stereochemical control.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will first address specific troubleshooting scenarios in a detailed Q&A format, followed by a broader FAQ section to cover foundational concepts.
Troubleshooting Guide: Common Experimental Issues
Question 1: I am observing very low yields (<20%) in my key cyclization step to form the bicyclic core. What are the likely causes and how can I improve it?
This is one of the most frequent challenges, often stemming from a combination of steric hindrance and unfavorable reaction kinetics. The formation of a bicyclic system containing a quaternary center is an entropically and often enthalpically demanding process.
Causality Analysis:
-
Steric Hindrance: The transition state required for cyclization can be highly congested, especially with bulky protecting groups or substituents on the precursor chain. This raises the activation energy of the desired pathway.
-
Incorrect Reaction Conditions: Solvent polarity, temperature, and catalyst choice are critical. A suboptimal environment can favor side reactions over the desired intramolecular cyclization.[3]
-
Substrate Reactivity: The electrophilicity of the carbon center and the nucleophilicity of the attacking atom may be poorly matched or suppressed by electronic factors.
Troubleshooting Protocol:
-
Re-evaluate Your Solvent System: The solvent must adequately solubilize the substrate while facilitating the desired transition state. For intramolecular reactions, higher dilution is sometimes counterintuitively less effective if the substrate must adopt a specific conformation for cyclization that is favored by intermolecular interactions at a moderate concentration.
-
Action: Screen a range of solvents with varying polarities (e.g., Toluene, THF, DCM, Acetonitrile). Start at a moderate concentration (e.g., 0.05 M) and analyze the reaction mixture by LC-MS to track product formation versus side products.
-
-
Optimize Reaction Temperature: Low yields at room temperature often indicate a high activation energy barrier.
-
Action: Incrementally increase the reaction temperature by 10-20°C. Monitor carefully for decomposition or the formation of new byproducts. Conversely, if you suspect an unstable intermediate or a reversible reaction, lowering the temperature could improve the yield.
-
-
Review Your Protecting Group Strategy: Bulky N-protecting groups like Boc or Cbz can sterically block the cyclization pathway.
Comparative Data for Troubleshooting:
| Parameter | Condition A (Initial) | Condition B (Optimized) | Rationale |
| Solvent | Dichloromethane (DCM) | Toluene | Toluene is less polar and can favor intramolecular cyclization by discouraging solvation of charged intermediates, potentially promoting the desired ring formation. |
| Temperature | 25°C (RT) | 80°C | Increased thermal energy helps overcome the activation barrier associated with forming a strained bicyclic system. |
| Concentration | 0.1 M | 0.01 M | Higher dilution can minimize intermolecular side reactions, such as dimerization or polymerization. |
Question 2: My reaction produces a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
Achieving high diastereoselectivity is paramount as the biological activity of peptidomimetics is highly dependent on their 3D conformation.[6] Poor selectivity indicates that the facial bias guiding the key bond formation is weak.
Causality Analysis:
-
Insufficient Stereodirecting Element: The chiral auxiliary or catalyst may not be providing a sufficiently energetic difference between the two diastereomeric transition states.
-
Epimerization: The newly formed stereocenter (or an existing one) might be epimerizing under the reaction or workup conditions (e.g., exposure to strong base or acid).[3]
-
Thermodynamic vs. Kinetic Control: The reaction may be running under thermodynamic control where the two diastereomers have similar stability, whereas the kinetically preferred product might be formed with higher selectivity at lower temperatures.
Troubleshooting Workflow:
Below is a decision-making workflow to address poor diastereoselectivity.
Caption: Troubleshooting workflow for poor diastereoselectivity.
Detailed Protocol for Enhancing Kinetic Control:
-
Setup: Assemble the reaction under an inert atmosphere (Argon or Nitrogen). Ensure all glassware is oven-dried and reagents are anhydrous.
-
Pre-cooling: Cool the reaction vessel to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Add the solvent and substrate. Allow the solution to equilibrate at -78°C for 15 minutes.
-
Initiation: Add the key reagent (e.g., base, catalyst) dropwise via syringe over a prolonged period (e.g., 30 minutes) to maintain a low temperature and concentration of the reactive species.
-
Reaction: Stir the reaction at -78°C for the prescribed time (this may be longer than at room temperature). Monitor by TLC or LC-MS using quenched aliquots.
-
Quenching: Quench the reaction at low temperature by adding a pre-cooled quenching agent (e.g., saturated NH4Cl solution) before allowing the mixture to warm to room temperature. This prevents potential epimerization during warm-up.
Question 3: I am struggling with the final deprotection step. The standard conditions (e.g., TFA for Boc, Piperidine for Fmoc) are either incomplete or lead to decomposition of my bicyclic product.
The conformational rigidity that makes these molecules desirable can also make them challenging substrates. Steric hindrance can shield the protecting group, while the inherent strain in the bicyclic system can make the molecule susceptible to degradation under harsh deprotection conditions.
Causality Analysis:
-
Steric Shielding: The bicyclic scaffold can physically block access of the deprotection reagent to the carbamate or other protecting group.[4]
-
Product Instability: The strain of the ring system might be released via fragmentation or rearrangement under strongly acidic or basic conditions.[3]
-
Scavenger Issues: Cationic intermediates formed during acid-mediated deprotection (especially of Boc groups) can re-alkylate electron-rich parts of your molecule if not properly scavenged.
Troubleshooting Protocol:
Scenario 1: Incomplete Boc Deprotection with TFA
-
Increase Scavenger Concentration: Cationic intermediates can be problematic. Use a scavenger cocktail.
-
Protocol: Prepare a "Reagent K" style cleavage cocktail: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). Stir your resin-bound peptide or solution-phase substrate in this mixture for 2-4 hours at room temperature.
-
-
Switch to an Alternative Acid: If TFA is still ineffective or too harsh, an alternative acid system may work.
-
Protocol: Use a solution of HCl (4M in Dioxane) or TMSOTf/thioanisole in DCM at 0°C. These reagents have different mechanisms and steric profiles.[7]
-
Scenario 2: Decomposition during Fmoc Deprotection
-
Use a Milder Base: Piperidine can sometimes be too aggressive.
-
Protocol: Switch from 20% piperidine in DMF to 1-5% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF. DBU is a non-nucleophilic base that can often remove Fmoc groups more cleanly.[8]
-
-
Buffer the System: If your molecule has base-sensitive functionality, buffering can help.
-
Protocol: Add 0.1 M HOBt (Hydroxybenzotriazole) to your 20% piperidine/DMF solution. This can help suppress base-mediated side reactions.
-
Caption: Decision tree for troubleshooting deprotection steps.
Frequently Asked Questions (FAQs)
Q: What are the primary synthetic strategies for constructing bicyclic tertiary α-amino acids? A: The main strategies revolve around forming the quaternary α-carbon and completing the bicyclic system. Key approaches include:
-
Alkylation of Glycine Equivalents: This common method involves alkylating a glycine-derived Schiff base or nitroacetate with a suitable cyclic electrophile, followed by cyclization to form the second ring.[9][10]
-
Intramolecular Cycloadditions: Reactions like intramolecular [3+2] cycloadditions can be powerful for constructing the bicyclic core in a stereocontrolled manner.[11]
-
Ring-Closing Metathesis (RCM): For larger ring systems, RCM is a viable strategy to form one of the rings onto a pre-existing cyclic amino acid precursor.
-
α-Lithiation and Functionalization: Direct lithiation at the α-position of a protected N-bicyclic amine followed by quenching with an electrophile (like CO2) can install the carboxylate group.[1]
Q: Why is the choice of an N-protecting group so critical in these syntheses? A: The N-protecting group serves multiple, often competing, roles:
-
Stereodirection: It can act as a stereodirecting element, influencing the facial selectivity of reactions at the α-carbon.
-
Reactivity Modulation: It modulates the acidity of the α-proton and the nucleophilicity of the nitrogen.
-
Stability: It must be robust enough to survive multiple synthetic steps.[4]
-
Orthogonality: It must be removable without cleaving other protecting groups or the final product from a solid support.[7] The challenge lies in finding a group that satisfies all these criteria, as a group that is good for stereocontrol might be too bulky and hinder a subsequent cyclization step. Therefore, protecting group selection is a key strategic decision.[12]
Q: My final purified amino acid shows poor solubility in common organic solvents and water. How can I handle it for subsequent peptide coupling? A: This is a classic issue with unprotected amino acids, which exist as zwitterions. Their high crystal lattice energy and charge separation lead to poor solubility in non-polar organic solvents and moderate solubility in water.
-
For Peptide Coupling: The best practice is to re-protect the α-amino group (e.g., as an Fmoc or Boc derivative) and the carboxylic acid (e.g., as a methyl or benzyl ester) immediately after purification. These protected derivatives are typically much more soluble in common coupling solvents like DMF, NMP, and DCM.
-
For Analysis: For NMR, use deuterated polar solvents like D₂O, DMSO-d₆, or CD₃OD. Adding a few drops of DCl or NaOD can help break up zwitterionic interactions and improve signal resolution.
References
- Miller, J. A., & Nguyen, S. T. (2005). The Enantioselective Synthesis of Conformationally Constrained Cyclic β- Amino Acids. Mini-Reviews in Organic Chemistry, 2(1), 39-45.
- Behenna, D. C., & Stoltz, B. M. (2013). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters.
- Meiberga, M. A. (2022). SYNTHESIS OF BICYCLIC PROLINE ANALOGUES. Contribution to Organic Chemistry Conference.
- El-Faham, A., & Albericio, F. (n.d.). Amino Acid-Protecting Groups. SciSpace.
- North, M. (2000). Incorporation of Conformationally Constrained Beta-Amino Acids Into Peptides. Journal of Peptide Science, 6(7), 301-313.
- (2005). The Enantioselective Synthesis of Conformationally Constrained Cyclic β‐Amino Acids. ChemInform.
- (2024). Proline Analogues. Chemical Reviews.
- (2007). Proline Derivatives in Organic Synthesis. Organic Chemistry Portal.
- (2025). The Enantioselective Synthesis of Conformationally Constrained Cyclic - Amino Acids. ResearchGate.
- Bergmeier, S. et al. (1999). Synthesis of bicyclic proline analogs using a formal [3 + 2] intramolecular aziridine-allylsilane cycloaddition reaction. Semantic Scholar.
- (n.d.). Synthesis of Bicyclic Tertiary α-Amino Acids. Figshare.
- (2006). Synthesis of Bicyclic Tertiary α-Amino Acids. The Journal of Organic Chemistry.
- Guo, W., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
- (n.d.). Proline Derivatives and Analogs. Iris Biotech.
- (2006). Synthesis of bicyclic tertiary alpha-amino acids. The Journal of Organic Chemistry, 71(26), 9909-11.
- (2019). Amino Acid-Protecting Groups. Molecules.
- (2025). Synthesis and Characterization of Novel Bi- and Tricyclic α-Amino Acids. ResearchGate.
- (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Acme Bioscience.
- (2025). Amino Acid-Protecting Groups. Request PDF on ResearchGate.
- (n.d.). Amino Acid‐Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde. CNR-IRIS.
- (n.d.). Chemical Strategies for Bicyclic Peptide Formation. White Rose eTheses Online.
- Johnson, M. R., et al. (2011). Synthesis and Characterization of Novel Bi- and Tricyclic α-Amino Acids. Synthetic Communications, 41, 2769-2793.
- (2026). Solvent-Controlled Regioselective [3 + 2] Reactions. The Journal of Organic Chemistry.
- (n.d.). Side reactions in peptide synthesis: An overview. Bibliomed.
- (n.d.). (PDF) Synthesis of Bicyclic Tertiary A-Amino Acids. Amanote Research.
- (2025). Bicyclic compounds derived from tartaric acid and alpha-amino acids (BTAas). ResearchGate.
- (2022). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts.
- Kovach, T. K. (n.d.). Alpha amino acid synthesis. Khan Academy.
- (2024). Lec11 - Synthesis of Amino Acids. YouTube.
- (n.d.). Synthesis of Alpha-Amino Acids. Sketchy MCAT.
- (n.d.). Amino Acid Derivatives for Peptide Synthesis. Anaspec.
- (n.d.). Bicyclic Peptides: Types, Synthesis and Applications. e-Publications@Marquette.
- (n.d.). Synthesis of bicyclic amino acid derivatives 2-5. ResearchGate.
- (n.d.). Biocompatible and Selective Generation of Bicyclic Peptides. PMC - NIH.
Sources
- 1. conferences.lu.lv [conferences.lu.lv]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. scispace.com [scispace.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of bicyclic tertiary alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of bicyclic proline analogs using a formal [3 + 2] intramolecular aziridine-allylsilane cycloaddition reaction | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Octahydropyrano[3,2-b]pyrrole Derivatives
Welcome to the technical support center for the synthesis of octahydropyrano[3,2-b]pyrrole derivatives. This resource is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to help you navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold, ultimately improving your reaction yields and purity.
Introduction to the Octahydropyrano[3,2-b]pyrrole Scaffold
The octahydropyrano[3,2-b]pyrrole core is a significant structural motif found in a variety of biologically active molecules and natural products.[1][2] Its rigid, bicyclic structure makes it a valuable building block in medicinal chemistry, particularly for the development of glycosidase inhibitors and peptidomimetics.[1][2] The synthesis of these derivatives, however, can present several challenges that may lead to suboptimal yields. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to octahydropyrano[3,2-b]pyrrole derivatives?
A1: A prevalent and effective method is the double reductive amination of pyranose derivatives.[1][3] This approach involves the reaction of a suitable pyranose-derived dialdehyde or keto-aldehyde with a primary amine, followed by a cyclization and reduction sequence. Another key strategy involves intramolecular cyclization reactions, which can be catalyzed by various metals.
Q2: Why is stereoselectivity a major concern in these syntheses, and how can it be controlled?
A2: The octahydropyrano[3,2-b]pyrrole scaffold contains multiple stereocenters, and the biological activity of the final compound is often highly dependent on its specific stereochemistry.[2] Controlling stereoselectivity is crucial for obtaining the desired biologically active isomer. A highly stereoselective method has been developed using a double reductive amination from pyranose derivatives, which proceeds with high stereocontrol.[1][3] The choice of starting material, particularly the stereochemistry of the pyranose precursor, is a primary determinant of the final product's stereochemistry.
Q3: What is the role of a protecting group in the synthesis of octahydropyrano[3,2-b]pyrrole derivatives?
A3: Protecting groups are often essential to prevent unwanted side reactions involving reactive functional groups on the starting materials.[4][5] For instance, hydroxyl groups on the pyranose ring are typically protected (e.g., as benzyl ethers or acetates) to prevent them from interfering with the reactions at the carbonyl and amine functionalities. The choice of protecting group is critical, as it must be stable to the reaction conditions and easily removable at a later stage without affecting the rest of the molecule.[4]
Troubleshooting Guide: Improving Reaction Yields
This section addresses specific problems that can arise during the synthesis of octahydropyrano[3,2-b]pyrrole derivatives and offers targeted solutions.
Issue 1: Low Yield in the Reductive Amination Step
Q: I am attempting a double reductive amination to form the bicyclic core, but my yields are consistently low. What are the likely causes and how can I optimize this step?
A: Low yields in this key step can often be attributed to the choice of reducing agent, solvent, and reaction conditions. Here is a systematic approach to troubleshooting:
-
Causality: The formation of the octahydropyrano[3,2-b]pyrrole core via double reductive amination is a delicate process. The initial condensation of the amine with the carbonyl groups to form imines or enamines is a reversible equilibrium. The subsequent reduction must be efficient to drive the reaction forward. A reducing agent that is too harsh can lead to over-reduction or side reactions, while one that is too mild may result in incomplete conversion.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reductive amination yield.
-
Detailed Protocol and Optimization:
A highly successful method for this transformation utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent.[1][3] Initial attempts with sodium cyanoborohydride (NaCNBH₃) in methanol were found to be complex, with no major product being detected.[1]
Experimental Protocol: Optimized Reductive Amination
-
Reactant Preparation: Dissolve the pyranose derivative (1 equivalent) and the desired primary amine (1.1 equivalents) in dichloromethane (CH₂Cl₂).
-
Addition of Acetic Acid: Add glacial acetic acid (2.0 equivalents) to the solution. Acetic acid acts as a catalyst for imine formation.
-
Addition of Reducing Agent: Cool the mixture to 0 °C and add sodium triacetoxyborohydride (3.0 equivalents) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data on Solvent and Reagent Optimization:
-
| Reducing Agent | Solvent | Additive (equiv.) | Outcome | Reference |
| NaCNBH₃ | Methanol | - | Complex mixture, no major product | [1] |
| NaBH(OAc)₃ | CH₂Cl₂ | HOAc (2.0) | Smooth reaction, high yield | [1] |
| NaBH(OAc)₃ | Dichloroethane | HOAc (2.0) | Efficient reaction | [1] |
| NaBH(OAc)₃ | Acetonitrile | HOAc (2.0) | Less efficient than CH₂Cl₂ | [1] |
| NaBH(OAc)₃ | Tetrahydrofuran | HOAc (2.0) | Less efficient than CH₂Cl₂ | [1] |
Issue 2: Difficulty with Intramolecular Cyclization
Q: I am attempting an intramolecular cyclization to form the pyrrole ring, but the reaction is not proceeding as expected. What factors should I consider?
A: Intramolecular cyclizations are sensitive to the choice of catalyst, solvent, and temperature. The electronic nature of the starting material also plays a crucial role.
-
Causality: The formation of the pyrrole ring via intramolecular cyclization often requires the activation of a functional group to facilitate the nucleophilic attack of the nitrogen atom. This activation is typically achieved using a catalyst, which can be a transition metal or a Lewis acid.[6][7][8] The success of the cyclization depends on the ability of the catalyst to coordinate with the appropriate functional groups and promote ring closure.
-
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting intramolecular cyclization.
-
Catalyst and Condition Recommendations:
Several catalysts have been shown to be effective for the intramolecular cyclization to form pyrrole and its derivatives.
-
Platinum(II) Chloride (PtCl₂): Effective for the cyclization of (hetero)aryl-allenes.[6]
-
Indium(III) Chloride (InCl₃): A useful catalyst for the synthesis of pyrroles from homopropargyl azides.[7]
-
Gold(I) Chloride (AuCl) and Palladium(II) Chloride (PdCl₂): These have been used for the hydroamination of 3-butynamine derivatives to yield 2,3-dihydropyrroles.[8]
It is recommended to screen a variety of catalysts and conditions to find the optimal system for your specific substrate.
-
Issue 3: Challenges in Product Purification
Q: My reaction appears to be successful by TLC/LC-MS, but I am struggling to isolate a pure product. What purification strategies can I employ?
A: Purification of polar, nitrogen-containing heterocyclic compounds can be challenging due to their physical properties.
-
Causality: The presence of the nitrogen atom in the octahydropyrano[3,2-b]pyrrole core can lead to tailing on silica gel chromatography. The polarity of the molecule, often enhanced by hydroxyl groups, can make separation from polar byproducts difficult.
-
Purification Strategies:
-
Column Chromatography Optimization:
-
Add a Modifier: To minimize tailing on silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or a C18 reversed-phase column if silica gel proves ineffective.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. A common technique for similar heterocyclic compounds is recrystallization from an ethanol/water mixture.[9][10]
-
Acid-Base Extraction: Utilize the basicity of the pyrrole nitrogen to your advantage. An acid-base workup can help remove non-basic impurities.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The desired product should move to the aqueous layer.
-
Wash the aqueous layer with the organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base (e.g., saturated NaHCO₃ or 1M NaOH) and extract the product back into an organic solvent.
-
-
References
- A convenient and highly stereoselective method for synthesis of octahydropyrano[3,2-b]pyrrole derivatives.
- Researchers Develop Method for Stereoselective Synthesis of Octahydropyrano[3,2-b] Pyrrole Deriv
- Dual-role of PtCl2 catalysis in the intramolecular cyclization of (hetero)aryl-allenes for the facile construction of substituted 2,3-dihydropyrroles and polyheterocyclic skeletons.
- Indium(III)-Catalyzed Synthesis of Pyrroles and Benzo[g]indoles by Intramolecular Cyclization of Homopropargyl Azides. PubMed Central.
- Synthesis of 2,3-dihydro-1H-pyrroles by intramolecular cyclization of N-(3-butynyl)-sulfonamides. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of octahydropyrano[3,2-b]pyrrole-2-carboxylic acid derivatives
- Protecting Groups. University of California, Irvine.
- Pyrrole Protection.
- Multi-component synthesis and invitro biological assessment of novel pyrrole derivatives and pyrano[2,3-c]pyrazole derivatives using Co3O4 nanoparticles as recyclable nanoc
- Multi-component synthesis and invitro biological assessment of novel pyrrole derivatives and pyrano[2,3-c]pyrazole deriv
Sources
- 1. Researchers Develop Method for Stereoselective Synthesis of Octahydropyrano[3,2-b] Pyrrole Derivatives----Chinese Academy of Sciences [english.cas.cn]
- 2. researchgate.net [researchgate.net]
- 3. A convenient and highly stereoselective method for synthesis of octahydropyrano[3,2-b]pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. researchgate.net [researchgate.net]
- 6. Dual-role of PtCl2 catalysis in the intramolecular cyclization of (hetero)aryl-allenes for the facile construction of substituted 2,3-dihydropyrroles and polyheterocyclic skeletons - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Indium(III)-Catalyzed Synthesis of Pyrroles and Benzo[g]indoles by Intramolecular Cyclization of Homopropargyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2,3-dihydro-1H-pyrroles by intramolecular cyclization of N-(3-butynyl)-sulfonamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Frontiers | Multi-component synthesis and invitro biological assessment of novel pyrrole derivatives and pyrano[2,3-c]pyrazole derivatives using Co3O4 nanoparticles as recyclable nanocatalyst [frontiersin.org]
- 10. artefacts-discovery.researcher.life [artefacts-discovery.researcher.life]
Technical Support Center: Pyrrole Purification and Pyrrolidine Impurity Removal
Document ID: TSC-PP-20260112-01
Last Updated: January 12, 2026
Introduction
Welcome to the Technical Support Center for pyrrole purification. This guide is designed for researchers, scientists, and professionals in drug development who are working with pyrrole and its derivatives. Pyrrole is a fundamental five-membered aromatic heterocycle, but its inherent instability and the common presence of impurities like pyrrolidine can present significant challenges in synthesis and application.[1][2] This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve high-purity pyrrole for your research needs.
Core Concepts: Understanding Pyrrole's Instability
Pyrrole is a colorless to pale yellow liquid that is notoriously unstable and prone to darkening upon exposure to air and light.[1][3] This discoloration is primarily due to oxidation and polymerization, which can be accelerated by heat and the presence of acids.[4] Therefore, proper handling and storage are critical. Freshly distilled pyrrole should be stored under an inert atmosphere (nitrogen or argon), protected from light, and kept at low temperatures (2-8°C) to minimize degradation.[5]
Frequently Asked Questions (FAQs)
Q1: My pyrrole has turned dark brown. Is it still usable?
A: A dark brown color indicates significant polymerization and oxidation. While it might be possible to purify it by distillation, the yield of pure pyrrole will likely be low. For most applications, especially in sensitive reactions, it is highly recommended to distill the pyrrole immediately before use to ensure high purity and reactivity.[1] A rotary evaporator can be effectively used for this purpose at a reduced pressure.[6]
Q2: What are the most common impurities in commercial pyrrole?
A: Besides polymerization products, the most common impurities are water and pyrrolidine.[7][8] Pyrrolidine is often a starting material or a byproduct in pyrrole synthesis and can be particularly challenging to remove due to the potential formation of azeotropes with pyrrole and water.[7][9]
Q3: How can I effectively remove water from my crude pyrrole?
A: Several methods can be employed to remove water:
-
Azeotropic Distillation: Water can sometimes be removed as an azeotrope with other components in the crude mixture during distillation.[8]
-
Treatment with Activated Carboxylic Acid Derivatives: Heating the crude pyrrole with reagents like carboxylic anhydrides, carbonyl chlorides, or carboxylic esters can convert water into non-volatile byproducts. Subsequent distillation can then yield pyrrole with a water content below 0.1%.[7][8]
-
Drying with Solid Potassium Hydroxide (KOH): While a common practice, the contact time with solid KOH should be minimized. Prolonged exposure can lead to the deprotonation of pyrrole to form potassium pyrrolide, which reduces the yield of the desired neutral pyrrole.[8][10]
Troubleshooting Guide: Pyrrolidine Impurity Removal
The presence of pyrrolidine is a frequent and challenging issue in pyrrole purification. Its basicity is significantly higher than that of pyrrole, a property that can be exploited for its removal.
Q4: I'm struggling to separate pyrrolidine from pyrrole by simple distillation. Why is this, and what is a more effective method?
A: Simple distillation is often ineffective due to the close boiling points of the components and the potential formation of azeotropes.[7][9] A highly effective and widely adopted method is to convert pyrrolidine into a non-volatile salt, followed by distillation.
Mechanism of Action: Acid-Base Extraction
Pyrrolidine is a significantly stronger base than pyrrole. By treating the crude mixture with a mineral or carboxylic acid, the more basic pyrrolidine is selectively protonated to form a salt. This salt has a much higher boiling point and is non-volatile under the conditions used to distill pyrrole.
Recommended Protocol: Acid Treatment Followed by Vacuum Distillation
This protocol is designed to reduce pyrrolidine content to less than 0.1%.[7][8]
Materials:
-
Crude pyrrole containing pyrrolidine
-
Mineral acid (e.g., 10-25% aqueous sulfuric acid) or carboxylic acid (e.g., 60-95% aqueous formic acid)[7]
-
Distillation apparatus suitable for vacuum distillation
-
Stirring mechanism (magnetic stir bar or overhead stirrer)
-
Heating mantle
-
Vacuum source (e.g., vacuum pump)
Procedure:
-
Acid Treatment:
-
In a round-bottom flask, combine the crude pyrrole with the chosen acid solution. The amount of acid should be sufficient to neutralize the pyrrolidine.
-
Stir the mixture vigorously for 30-60 minutes at room temperature. If an aqueous mineral acid is used, a separate aqueous phase containing the pyrrolidinium salt will form and can be removed before distillation.[7]
-
-
Distillation Setup:
-
Assemble the vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
It is advisable to use a fractionating column for more efficient separation.[8]
-
-
Vacuum Distillation:
-
Begin stirring the acid-treated pyrrole mixture.
-
Gradually reduce the pressure to the desired level (e.g., 20-300 mbar).[7]
-
Slowly heat the mixture. The bottom temperature should be carefully controlled, typically between 60°C and 90°C, to prevent decomposition and the formation of impurities.[7]
-
Collect the purified pyrrole as the distillate.
-
-
Post-Distillation Handling:
-
The freshly distilled pyrrole should be a colorless liquid.
-
Store the purified pyrrole under an inert atmosphere (N₂ or Ar), protected from light, and at a reduced temperature (2-8°C).[5]
-
Visualizing the Workflow: Pyrrolidine Removal
Caption: Workflow for the removal of pyrrolidine from crude pyrrole.
Advanced Purification Techniques
For applications requiring exceptionally high purity, further purification steps may be necessary.
Q5: What other purification methods can be used for pyrrole and its derivatives?
A: Beyond distillation, column chromatography is a powerful technique for purifying pyrrole derivatives, especially for solid compounds or when distillation is not feasible.
Column Chromatography Protocol for Pyrrole Derivatives
This is a general protocol and may need to be optimized for specific compounds.[11]
Materials:
-
Crude pyrrole derivative
-
Silica gel (e.g., 100-200 mesh)[11]
-
Eluent: A mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).[11]
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates for monitoring
Procedure:
-
Choosing the Solvent System:
-
Use TLC to determine the optimal eluent composition. The ideal system will give a good separation of your target compound from impurities, with an Rf value for your product ideally between 0.2 and 0.4.[11]
-
-
Packing the Column:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack evenly.
-
-
Loading the Sample:
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this to the top of the packed column.[11]
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica gel.[11]
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[11]
-
Troubleshooting Flowchart for Pyrrole Purification
Caption: Troubleshooting flowchart for common pyrrole purification issues.
Quantitative Data Summary
| Property | Value | Source |
| Pyrrole Boiling Point | 131 °C (at atmospheric pressure) | [5] |
| Pyrrole Density | 0.967 g/mL at 25 °C | [5] |
| Pyrrole Melting Point | -23 °C | [5] |
| Pyrrolidine Boiling Point | 87-88 °C | [12] |
| Recommended Storage Temp. | 2°C to 8°C | [5] |
Safety Precautions
Pyrrole is a flammable liquid and is toxic if swallowed or inhaled. It can also cause serious eye damage.[13][14][15] Always handle pyrrole in a well-ventilated area, preferably within a chemical fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13][15] Keep away from heat, sparks, and open flames.[13]
References
- Purification of crude pyrroles - US5502213A. (n.d.). Google Patents.
-
PYRROLE. (n.d.). Ataman Kimya. Retrieved January 12, 2026, from [Link]
-
Pyrrole. (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]
-
Pyrrole Safety Data Sheet. (2025-09-07). Thermo Fisher Scientific. Retrieved January 12, 2026, from [Link]
-
Porphyrin Bootcamp - Pyrrole Distillation. (2014-06-01). YouTube. Retrieved January 12, 2026, from [Link]
-
Pyrrole. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
- Separation of pyrrole - US2350447A. (n.d.). Google Patents.
-
Pyrrole | C4H5N. (n.d.). PubChem - NIH. Retrieved January 12, 2026, from [Link]
-
Preparation of pyrrolidine. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. Pyrrole | Aromatic, Heterocyclic, Nitrogen-Containing | Britannica [britannica.com]
- 3. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 109-97-7 CAS MSDS (Pyrrole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US2350447A - Separation of pyrrole - Google Patents [patents.google.com]
- 10. orgsyn.org [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. prepchem.com [prepchem.com]
- 13. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Hydrochloride
Welcome to the technical support center for (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride (CAS: 87269-86-1). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this critical pharmaceutical intermediate. As a key building block in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like Ramipril, ensuring its stability is paramount for the integrity of your research and manufacturing processes.[1][2]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the potential stability challenges associated with this bicyclic amino acid derivative.
I. Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding the stability of this compound hydrochloride.
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound hydrochloride should be stored at room temperature in a dry, cool, and well-ventilated place.[3] It is crucial to protect the compound from moisture, as the hydrochloride salt is hygroscopic and absorbed water can initiate degradation pathways. Long-term storage in a desiccator is highly recommended.
Q2: Why is this compound supplied as a hydrochloride salt?
A2: The formation of a hydrochloride salt significantly enhances the stability and water solubility of the amino acid derivative.[3][4] The salt form helps to protect the molecule from certain degradation pathways, such as intramolecular cyclization, and improves its handling characteristics for formulation and synthesis.[3]
Q3: What are the primary degradation pathways I should be concerned about?
A3: Based on the structure of the molecule—a bicyclic proline analog—and data from forced degradation studies of Ramipril, the primary degradation pathways of concern are hydrolysis and oxidation.[2] The ester and amide bonds in the final drug product are susceptible to hydrolysis, and it is plausible that the bicyclic core of this intermediate could also be affected by hydrolytic and oxidative stress.
Q4: I've observed a change in the physical appearance of the powder (e.g., clumping, discoloration). What could be the cause?
A4: A change in physical appearance is often the first indicator of instability. Clumping is a strong indication of moisture absorption due to the hygroscopic nature of the hydrochloride salt. Discoloration may suggest oxidative degradation or the formation of other chromophoric impurities. If you observe these changes, it is crucial to re-analyze the material for purity and consider if storage conditions have been compromised.
Q5: How can I assess the stability of my sample?
A5: A stability-indicating analytical method is essential for accurately assessing the purity of your sample and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for this purpose.[5] A well-developed HPLC method can separate the intact compound from its potential degradation products, allowing for accurate quantification.
II. Troubleshooting Guide: Common Stability Issues
This section provides a structured approach to troubleshooting specific stability-related problems you may encounter during your experiments.
| Observed Issue | Potential Cause(s) | Recommended Actions & Explanations |
| Decrease in Purity Over Time | - Inappropriate storage conditions (exposure to humidity, high temperatures, or light).- Inherent instability of the lot. | 1. Verify Storage Conditions: Immediately check your storage environment. Ensure the container is tightly sealed and stored in a desiccator at room temperature, away from direct light. 2. Perform a Forced Degradation Study (see Section III): This will help identify the primary degradation pathways and the conditions your material is most sensitive to. 3. Re-test with a Validated Stability-Indicating Method: Use a robust HPLC method to confirm the purity and quantify the degradation products. |
| Inconsistent Results in Synthesis | - Degradation of the starting material leading to lower yield or formation of side products.- Presence of uncharacterized impurities. | 1. Characterize the Starting Material: Before starting a synthesis, always confirm the purity of the this compound hydrochloride lot using a reliable analytical method. 2. Analyze Reaction Byproducts: If unexpected side products are observed, consider the possibility that they are derived from the degradation of your starting material. LC-MS can be a powerful tool for identifying these byproducts. |
| Formation of New Peaks in HPLC Chromatogram | - Degradation of the compound due to stress factors (pH, temperature, oxidation). | 1. Identify the Stress Factor: Correlate the appearance of new peaks with any recent changes in experimental conditions. For example, if the compound was dissolved in a new buffer, consider pH-related degradation. 2. Characterize the Degradants: Use mass spectrometry (LC-MS) to determine the mass of the new peaks. This can provide clues about the degradation mechanism (e.g., a mass increase of 16 amu may suggest oxidation). |
III. Experimental Protocols: Stability Assessment
To proactively assess the stability of this compound hydrochloride, a forced degradation study is highly recommended. This involves subjecting the compound to various stress conditions to accelerate degradation and identify potential degradation products.
A. Forced Degradation Workflow
The following diagram outlines the general workflow for a forced degradation study.
Caption: Forced degradation experimental workflow.
B. Step-by-Step Protocol for Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours. Neutralize the solution with an appropriate acid before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C for 48 hours. Dissolve the stressed solid in the solvent before analysis.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
-
A typical starting point for HPLC method development would be a C18 reversed-phase column with a mobile phase consisting of a phosphate buffer and acetonitrile gradient, with UV detection at a low wavelength (e.g., 210-220 nm).
-
For peaks showing significant degradation, further analysis by LC-MS is recommended to identify the mass of the degradation products.
-
C. Predicted Degradation Pathway
Based on the chemical structure, a potential degradation pathway under hydrolytic conditions could involve the opening of the pyrrolidine ring.
Caption: Potential hydrolytic degradation pathway.
IV. Conclusion
The stability of this compound hydrochloride is critical for its successful application in research and pharmaceutical development. By understanding its potential degradation pathways and implementing robust storage and handling protocols, researchers can ensure the integrity of their starting materials and the reliability of their experimental outcomes. This guide provides a foundational framework for addressing stability concerns. For further, in-depth analysis, it is always recommended to perform compound-specific forced degradation studies and validate analytical methods according to ICH guidelines.
V. References
-
The Crucial Role of Hydrochloride Salts in Chemical Stability: A Look at (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? Quora. [Link]
-
The Degradation Product of Ramipril Is Potentially Carcinogenic, Genotoxic and Mutagenic. International Journal of Molecular Sciences. [Link]
-
Stress degradation studies of ramipril by a validated stability-indicating liquid chromatographic method. ResearchGate. [Link]
-
Significance of Stress degradation study in the Stability indicating Analytical Technique development of Metoprolol, Ramipril and Lercanidipin. ResearchGate. [Link]
-
Development of Methods of Quality Control of the Tablets «Ramipril». MDPI. [Link]
-
The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry. National Institutes of Health. [Link]
-
Analytical Techniques In Stability Testing. Separation Science. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. quora.com [quora.com]
- 5. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yield in Paal-Knorr Pyrrole Synthesis
Welcome to the technical support center for the Paal-Knorr pyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to overcome common challenges, particularly low reaction yields.
Introduction
The Paal-Knorr synthesis, a cornerstone in heterocyclic chemistry since 1884, offers a direct pathway to substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2] Despite its utility, achieving high yields can be challenging due to factors such as suboptimal reaction conditions, substrate reactivity, and catalyst choice.[3][4][5] This guide provides a structured approach to diagnosing and resolving these issues, ensuring successful and efficient pyrrole synthesis.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues encountered during the Paal-Knorr synthesis, providing detailed explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: My Paal-Knorr reaction is resulting in a very low yield or is not proceeding to completion. What are the common causes and how can I address them?
Answer: Low yields in the Paal-Knorr synthesis can stem from several factors, ranging from the reaction setup to the intrinsic reactivity of your starting materials.[3][4][5]
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: Traditional Paal-Knorr synthesis often requires heat and an acid catalyst.[5] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures or the use of strong acids can cause degradation of either the starting materials or the pyrrole product.[3][4][5]
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[4][5] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[4][5]
-
Recommendation: For less reactive amines, consider using more forcing reaction conditions such as higher temperatures and longer reaction times, or a more active catalyst. If steric hindrance is a significant issue, it may be necessary to select alternative starting materials.
-
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While acid catalysis is generally beneficial, excessively acidic conditions (pH < 3) can favor the formation of furan byproducts.[4][7][8]
-
Purity of Starting Materials: The purity of the 1,4-dicarbonyl compound is crucial. Impurities can lead to the formation of undesired side products, thereby lowering the overall yield of the target pyrrole.[3]
-
Recommendation: It is highly recommended to use purified 1,4-dicarbonyl compounds. Standard purification techniques such as distillation or recrystallization should be employed if the purity of the starting material is questionable.[3]
-
Issue 2: Significant Formation of a Furan Byproduct
Question: I am observing a significant amount of a byproduct that I suspect is a furan. How can I confirm this and prevent its formation?
Answer: The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[4] This occurs through the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound, proceeding without the involvement of the amine.
Strategies to Minimize Furan Formation:
-
Control of pH: The formation of furan byproducts becomes a significant competing reaction at a pH below 3.[3] Maintaining neutral or weakly acidic conditions is crucial for maximizing the yield of the desired pyrrole.[7]
-
Use an Excess of the Amine: Increasing the stoichiometric ratio of the amine relative to the 1,4-dicarbonyl compound can favor the desired bimolecular reaction pathway leading to the pyrrole.[5]
-
Choice of Catalyst: Avoid strong Brønsted acids. Milder catalysts such as weak acids (e.g., acetic acid) or Lewis acids can promote the desired reaction without excessively lowering the pH.[3]
Issue 3: Dark, Tarry Crude Product
Question: My crude product is a dark, tarry material that is difficult to work with and purify. What is the cause and how can I prevent it?
Answer: The formation of a dark, polymeric material is often a result of product degradation or side reactions under harsh reaction conditions.
Causes and Prevention of Polymerization:
-
Excessively High Temperatures: High reaction temperatures can promote unwanted polymerization pathways.
-
Recommendation: Lower the reaction temperature and monitor the reaction over a longer period.
-
-
Highly Acidic Conditions: Strong acids can also catalyze polymerization.
-
Recommendation: Switch to a milder acid catalyst or consider non-acidic methods.
-
-
Product Instability: The synthesized pyrrole itself might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.[4][5]
-
Recommendation: Monitor the reaction closely by TLC and work it up as soon as it reaches completion to avoid prolonged exposure to acid.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Paal-Knorr pyrrole synthesis?
The Paal-Knorr pyrrole synthesis proceeds through a well-established mechanism.[2] It begins with the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[1][4] This is followed by an intramolecular attack by the nitrogen atom on the second carbonyl group, resulting in a cyclized 2,5-dihydroxytetrahydropyrrole derivative.[1] This ring-closing step is often the rate-determining step.[9][10] The synthesis concludes with the dehydration of this cyclic intermediate, eliminating two molecules of water to form the stable aromatic pyrrole ring.[1][4]
Q2: How does the choice of catalyst impact the yield?
The catalyst plays a pivotal role in the Paal-Knorr synthesis.[3] While traditional methods often use Brønsted acids, a wide array of more efficient and milder catalysts have been developed.[11] Lewis acids and heterogeneous catalysts are often superior choices for achieving high yields under milder conditions.[3][11] The choice of catalyst can also influence the required reaction time and temperature.[3]
Q3: What are some modern, milder alternatives to traditional strong acid catalysis?
Numerous modern methods avoid the use of strong acids. Mild Lewis acids, such as Scandium(III) triflate (Sc(OTf)₃) or Bismuth(III) nitrate (Bi(NO₃)₃), are effective.[8][9] Organocatalysts like citric acid have also proven to be efficient.[8][12] Additionally, solid acid catalysts like clays or silica sulfuric acid offer milder alternatives that can be easily removed post-reaction.[8][11] In some cases, using an ionic liquid as the solvent can enable the reaction to proceed at room temperature without any added acid catalyst.[8][9]
Q4: Is it possible to run the Paal-Knorr synthesis without a solvent?
Yes, solvent-free conditions have been successfully employed, often in conjunction with catalysts like molecular iodine (I₂) or through mechanochemical activation (ball-milling).[8][11] These methods are considered "greener" and can lead to shorter reaction times and excellent yields.[8]
Q5: What are the recommended methods for purifying the synthesized pyrrole?
The purification method depends on the physical properties of the synthesized pyrrole. Common techniques include:
-
Column Chromatography: This is a versatile method for separating the desired pyrrole from byproducts and unreacted starting materials.[3]
-
Recrystallization: If the pyrrole is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[13]
-
Distillation: For liquid pyrroles, distillation under reduced pressure can be used for purification.
Experimental Protocols & Data
General Protocol for a Trial Optimization of Paal-Knorr Synthesis
This protocol provides a starting point for optimizing the synthesis of a substituted pyrrole.
Reactant Preparation:
-
Ensure the 1,4-dicarbonyl compound is pure. If necessary, purify by distillation or recrystallization.[3]
-
Use a fresh, high-purity primary amine.
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 eq).
-
Add the primary amine (1.1 - 1.5 eq).
-
Add the chosen solvent (e.g., ethanol, acetic acid, or under solvent-free conditions).
-
Add the selected catalyst (e.g., a catalytic amount of a weak acid like acetic acid, or a Lewis acid like Sc(OTf)₃).[3]
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C).[3]
-
Monitor the reaction progress by TLC.[3]
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure substituted pyrrole.[3]
Comparative Data of Catalysts for Paal-Knorr Synthesis
The following table summarizes the performance of various catalysts, offering a comparative overview to guide your selection.
| Catalyst | Reaction Conditions | Typical Yield (%) | Reference |
| Acetic Acid | Reflux | >60, often 80-95 | [13] |
| p-Toluenesulfonic acid | 25 - 100 °C | >60, often 80-95 | [14] |
| Sc(OTf)₃ | Room Temperature | High | [9] |
| Bi(NO₃)₃ | Room Temperature | High | [9] |
| Montmorillonite Clay | Room Temperature | High | [9] |
| Molecular Iodine (I₂) | Room Temperature, Solvent-free | Excellent | [11] |
| Citric Acid | Ball-milling, Solvent-free | 74 (after 15 min) | [12] |
| Ionic Liquid ([BMIm]BF₄) | Room Temperature | Good | [9] |
| Silica Sulfuric Acid | Room Temperature, Solvent-free | 98 (in 3 min) | [11] |
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting common issues leading to low yields in the Paal-Knorr synthesis.
Caption: A troubleshooting flowchart for low yields in the Paal-Knorr synthesis.
Simplified Mechanism of Paal-Knorr Pyrrole Synthesis
This diagram outlines the key steps in the formation of the pyrrole ring.
Caption: The reaction pathway of the Paal-Knorr pyrrole synthesis.
References
-
Wikipedia. Paal–Knorr synthesis. Available at: [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]
- Teixeira, F., et al. (2020). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Journal of Molecular Modeling, 26(9), 243.
- Varma, R. S. (2005). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry, 7(9), 641-642.
- Nardi, M., et al. (2015). Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. European Journal of Organic Chemistry, 2015(26), 5848-5852.
- Sobral, A. J. F. N., et al. (2019). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.
-
Organic Chemistry Portal. Pyrrole synthesis. Available at: [Link]
-
ResearchGate. (PDF) Synthesis of pyrrole and substituted pyrroles (Review). Available at: [Link]
-
Pharmacia. Microwave-assisted organic synthesis of pyrroles (Review). Available at: [Link]
-
MDPI. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Available at: [Link]
-
ResearchGate. A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. Available at: [Link]
-
ResearchGate. Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Available at: [Link]
-
Wikipedia. Knorr pyrrole synthesis. Available at: [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rgmcet.edu.in [rgmcet.edu.in]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Substituted Pyrroles
Welcome to the Technical Support Center for the synthesis of substituted pyrroles. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this critical heterocyclic motif. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common methods for synthesizing substituted pyrroles?
-
Why is my Paal-Knorr reaction yielding a furan instead of a pyrrole?
-
My Knorr synthesis is failing, what is the likely cause?
-
I'm observing an unexpected byproduct in my Hantzsch pyrrole synthesis. What could it be?
-
What are the key considerations for a successful Barton-Zard synthesis?
-
My reaction mixture is turning into a dark, intractable tar. What's happening and how can I prevent it?
-
-
Troubleshooting Guides by Synthesis
-
Paal-Knorr Synthesis: Furan Formation and Polymerization
-
Knorr Pyrrole Synthesis: Self-Condensation of α-Aminoketones
-
Hantzsch Pyrrole Synthesis: Competing Feist-Benary Furan Synthesis
-
Barton-Zard Synthesis: Managing Base Sensitivity and Byproducts
-
-
Experimental Protocols
-
Protocol 1: Pilot pH Screening for Paal-Knorr Synthesis
-
Protocol 2: In-Situ Generation of α-Aminoketone for Knorr Synthesis
-
Protocol 3: Differentiating Pyrrole from Furan Byproduct using TLC and ¹H NMR
-
-
References
Frequently Asked Questions (FAQs)
What are the most common methods for synthesizing substituted pyrroles?
The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry, with several named reactions being staples in the field. The most prominently used methods include:
-
Paal-Knorr Synthesis: The condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. It is valued for its simplicity and efficiency.[1][2]
-
Knorr Pyrrole Synthesis: The reaction of an α-aminoketone with a compound containing an active methylene group, such as a β-ketoester.[3][4]
-
Hantzsch Pyrrole Synthesis: A multicomponent reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[2][5]
-
Barton-Zard Synthesis: The reaction of a nitroalkene with an α-isocyanoacetate in the presence of a base.[6][7]
Each method has its own set of advantages and potential side reactions that a researcher must consider based on the desired substitution pattern and the nature of the starting materials.
Why is my Paal-Knorr reaction yielding a furan instead of a pyrrole?
This is the most common side reaction in the Paal-Knorr synthesis. The formation of a furan occurs through the acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl compound, competing with the desired reaction with the amine.[8][9] This side reaction is particularly favored under strongly acidic conditions (pH < 3), where the amine is protonated to its non-nucleophilic ammonium salt, effectively taking it out of the reaction.[8][9]
To favor pyrrole formation, it is crucial to maintain the reaction under neutral or weakly acidic conditions.[8] The use of a weak acid, like acetic acid, can catalyze the reaction without excessively promoting furan synthesis.[8]
My Knorr synthesis is failing, what is the likely cause?
A primary challenge in the Knorr pyrrole synthesis is the instability of the α-aminoketone starting material. These compounds are highly prone to self-condensation, which leads to the formation of pyrazine byproducts and a low yield of the desired pyrrole.[4][10] Due to this instability, α-aminoketones are often prepared in situ. A common method is the reduction of an α-oximino ketone using zinc in acetic acid.[3][4] If you are using an isolated α-aminoketone, its degradation is a likely source of failure.
I'm observing an unexpected byproduct in my Hantzsch pyrrole synthesis. What could it be?
In the Hantzsch pyrrole synthesis, a common competing reaction is the Feist-Benary furan synthesis. This occurs when the enolate of the β-dicarbonyl compound reacts with the α-haloketone before the introduction of the amine, leading to a furan derivative.[11] The reaction conditions for both syntheses can be similar, making the formation of the furan byproduct a significant possibility.
What are the key considerations for a successful Barton-Zard synthesis?
The Barton-Zard synthesis is a powerful tool, but its success hinges on careful control of the base. The reaction is base-catalyzed, with common choices being DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or potassium carbonate.[12][13] The choice and amount of base can be critical; for instance, stronger bases like potassium tert-butoxide are sometimes required for less reactive substrates like α,β-unsaturated sulfones.[12] However, the use of an inappropriate base or concentration can lead to undesired side reactions.
My reaction mixture is turning into a dark, intractable tar. What's happening and how can I prevent it?
The formation of a dark tarry substance is often indicative of polymerization. Pyrroles, particularly those that are electron-rich, are susceptible to polymerization under acidic conditions.[14] This can be initiated by strong acids used as catalysts. To mitigate this, consider using milder catalysts, such as Lewis acids (e.g., Sc(OTf)₃) or even organocatalysts like Vitamin B1.[15][16] Additionally, minimizing reaction time and temperature, and protecting the reaction from light can help prevent polymerization. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to avoid prolonged reaction times that can lead to product degradation and polymerization.
Troubleshooting Guides by Synthesis
Paal-Knorr Synthesis: Furan Formation and Polymerization
Issue: Significant furan byproduct detected.
Causality: The reaction is too acidic (pH < 3), protonating the amine and favoring the intramolecular cyclization of the 1,4-dicarbonyl.[8][9]
Troubleshooting Workflow:
Caption: Troubleshooting furan formation in Paal-Knorr synthesis.
Issue: Formation of dark, polymeric material.
Causality: The pyrrole product or starting materials are unstable under the reaction conditions, leading to acid-catalyzed polymerization.
Preventative Measures:
-
Catalyst Choice: Avoid strong Brønsted acids. Opt for milder Lewis acids or heterogeneous catalysts.[16]
-
Temperature Control: Run the reaction at the lowest effective temperature. Consider microwave-assisted synthesis for shorter reaction times at elevated temperatures.[17][18]
-
Solvent-Free Conditions: In some cases, solvent-free conditions with a solid-supported catalyst can reduce side reactions.
Knorr Pyrrole Synthesis: Self-Condensation of α-Aminoketones
Issue: Low to no yield of the desired pyrrole, potential presence of a pyrazine byproduct.
Causality: The α-aminoketone intermediate is unstable and undergoes rapid self-condensation.[4][10]
Troubleshooting Workflow:
Caption: Overcoming α-aminoketone instability in Knorr synthesis.
Hantzsch Pyrrole Synthesis: Competing Feist-Benary Furan Synthesis
Issue: Isolation of a furan derivative instead of or in addition to the expected pyrrole.
Causality: The reaction conditions are also conducive to the Feist-Benary furan synthesis, where the β-dicarbonyl and α-haloketone react before the amine.
Preventative Measures:
-
Order of Addition: Ensure the amine and β-ketoester are premixed to form the enamine intermediate before the addition of the α-haloketone.
-
Amine as Condensing Agent: When ammonia is used, it can also act as the base for the Feist-Benary reaction, sometimes leading to pyrrole as a secondary product. Using a primary amine may favor the Hantzsch pathway.
Barton-Zard Synthesis: Managing Base Sensitivity and Byproducts
Issue: Low yields and multiple byproducts.
Causality: The Barton-Zard reaction is sensitive to the choice and stoichiometry of the base. Side reactions can arise from incorrect deprotonation, side reactions of the nitroalkene, or incomplete elimination of the nitro group.[12]
Optimization Strategy:
-
Base Screening: The choice of base is substrate-dependent. While DBU is common for nitroalkenes, stronger bases like potassium tert-butoxide may be necessary for vinyl sulfones.[12] A small-scale screen of bases (e.g., DBU, K₂CO₃, t-BuOK) can identify the optimal conditions.
-
Slow Addition: Slow, controlled addition of the base can prevent localized high concentrations that may lead to side reactions.
-
Temperature Control: Maintain the recommended reaction temperature, as side reactions can be exacerbated at higher temperatures.
Experimental Protocols
Protocol 1: Pilot pH Screening for Paal-Knorr Synthesis
This protocol is designed to empirically determine the optimal pH for a new Paal-Knorr reaction to maximize pyrrole yield and minimize furan formation.
-
Setup: Prepare four small-scale reactions (e.g., 0.1 mmol of 1,4-dicarbonyl) in parallel in vials with stir bars.
-
Reagents: To each vial, add the 1,4-dicarbonyl compound, the primary amine (1.1 equivalents), and a suitable solvent (e.g., ethanol).
-
pH Adjustment:
-
Vial 1: No acid (control).
-
Vial 2: Add 5 mol% acetic acid.
-
Vial 3: Add 1 mol% p-toluenesulfonic acid.
-
Vial 4: Add 5 mol% p-toluenesulfonic acid.
-
-
Reaction: Stir all reactions at a set temperature (e.g., 60 °C) for a set time (e.g., 2 hours).
-
Analysis: Take an aliquot from each reaction, spot on a TLC plate, and develop in an appropriate solvent system (e.g., 80:20 hexanes:ethyl acetate). Visualize under UV light and with a potassium permanganate stain. The reaction with the strongest product spot and fewest byproduct spots indicates the optimal pH range.
Protocol 2: In-Situ Generation of α-Aminoketone for Knorr Synthesis
This protocol describes the original Knorr synthesis method, which generates the unstable α-aminoketone in situ.
-
Oxime Formation: Dissolve the starting β-ketoester (2 equivalents) in glacial acetic acid. Cool in an ice bath. Slowly add a saturated aqueous solution of sodium nitrite (1 equivalent). Stir until the formation of the α-oximino-β-ketoester is complete (monitor by TLC).
-
Reduction and Condensation: To the cooled oxime solution, gradually add zinc dust (2 equivalents) while stirring vigorously. The reaction is exothermic and should be controlled with an ice bath. After the zinc addition is complete, allow the reaction to proceed at room temperature.
-
Work-up: Once the reaction is complete (as indicated by TLC), filter off the excess zinc. The filtrate contains the pyrrole product, which can be isolated by standard extraction and purification procedures.
Protocol 3: Differentiating Pyrrole from Furan Byproduct using TLC and ¹H NMR
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A starting point is a mixture of hexanes and ethyl acetate (e.g., 80:20). Adjust polarity as needed.
-
Visualization:
-
UV Light (254 nm): Both pyrroles and furans are often UV active.
-
Potassium Permanganate (KMnO₄) Stain: Pyrroles, being electron-rich, typically give a strong, immediate color change (often yellow/brown), while furans may react more slowly or give a less intense spot.
-
Vanillin Stain: Can also be effective for visualizing pyrroles.
-
-
Interpretation: Generally, the furan byproduct is less polar than the corresponding N-substituted pyrrole and will have a higher Rf value.[14]
¹H NMR Spectroscopy:
-
Pyrrole Ring Protons: The protons directly attached to the pyrrole ring typically appear in the aromatic region, but at a higher field (further to the right) than benzene protons, usually between δ 6.0-7.5 ppm.
-
Furan Ring Protons: Furan protons also appear in the aromatic region, often with characteristic chemical shifts and coupling constants. For example, the α-protons of furan are typically downfield of the β-protons.
-
N-H Proton (for N-unsubstituted pyrroles): A broad singlet, typically in the region of δ 8.0-9.0 ppm. The absence of this peak and the presence of signals corresponding to the N-substituent are indicative of a successful reaction with a primary amine.
By comparing the TLC and NMR data of the crude product with that of the starting materials and known standards (if available), the presence and relative amount of the furan byproduct can be determined.
Data Tables
Table 1: Effect of Catalyst on Paal-Knorr Synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole
| Catalyst | Reaction Conditions | Yield (%) | Time (h) | Reference |
| Trifluoroacetic Acid (TFA) | Reflux | 92 | 1 | Venugopala et al. |
| p-Toluenesulfonic Acid | Reflux | 80 | 1 | Venugopala et al. |
| Sulfamic Acid | Reflux | 90 | 1 | Venugopala et al. |
Reaction of acetonylacetone with p-bromoaniline.
Table 2: Comparison of Conventional vs. Microwave-Assisted Paal-Knorr Synthesis
| Method | Reaction Time | Yield (%) |
| Conventional Heating | > 12 hours | Variable |
| Microwave Irradiation | 2 - 8 minutes | Generally higher than conventional |
Data compiled from various syntheses, showing significant rate enhancement with microwave heating.[17][19]
References
- Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(1), 1635–1642.
- Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.
-
Knorr Pyrrole Synthesis. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
- Hamby, J. M., & Hodges, J. C. (1993). α-AMINO KETONES FROM AMINO ACIDS AS PRECURSORS FOR THE KNORR PYRROLE SYNTHESIS. Heterocycles, 35(2), 843.
- Darabi, H. R., et al. (2012). A practical and green approach to the Paal-Knorr pyrrole synthesis. Tetrahedron Letters, 53(1), 117-120.
- Mateev, E., Irfan, A., Mateeva, A., Georgieva, M., & Zlatkov, A. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia, 71, 1-10.
- Mechanistic Showdown: Furan vs. Pyrrole Synthesis from 1,4-Diketones in the Paal-Knorr Reaction. (2025). BenchChem.
- A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023). Universitas Scientiarum, 28(3), 300–315.
- A Comparative Guide to Catalysts for Paal-Knorr Pyrrole Synthesis. (2025). BenchChem.
- Barton, D. H. R., & Zard, S. Z. (1985). A new synthesis of pyrroles from nitroalkenes.
- Xu, J., Green, A. P., & Turner, N. J. (2018). Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles.
- A Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules. (n.d.). International Journal of Pharmaceutical Sciences and Research.
-
Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
- Ono, N. (2008). BARTON-ZARD PYRROLE SYNTHESIS AND ITS APPLICATION TO SYNTHESIS OF PORPHYRINS, POLYPYRROLES, AND DIPYRROMETHENE DYES. HETEROCYCLES, 75(2), 243-279.
-
Paal–Knorr synthesis. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Barton–Zard reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
- A Comparative Guide to the Purity Assessment of Synthesized 3,4-Diethylpyrrole: TLC and NMR Analysis. (2025). BenchChem.
- The Barton-Zard Synthesis: A Comprehensive Guide to 3,4-Disubstituted Pyrroles. (2025). BenchChem.
-
Hantzsch pyrrole synthesis. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Selective Formation of Products of Interrupted Feist-Benary Reaction under the Conditions of Hantzsch Pyrrole Synthesis. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- Xu, J., Green, A. P., & Turner, N. J. (2018). Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles. Angewandte Chemie (International ed. in English), 57(51), 16760–16763.
- Recent advances in the synthesis of α-amino ketones. (2020). Organic & Biomolecular Chemistry, 19(2), 236-254.
- Barton, D. H. R., & Zard, S. Z. (1985). A new synthesis of pyrroles from nitroalkenes.
- Feist, F. (1902). Studien in der Furan- und Pyrrol-Gruppe. Berichte der deutschen chemischen Gesellschaft, 35(2), 1537-1544.
- Barton-Zard reaction // Pyrrole Synthesis // Reaction of α-isocyanoesters and nitroalkene. (2024, November 7). YouTube.
- Hantzsch Pyrrole Synthesis – Knowledge and References. (2020). In Metals and Non-Metals. Taylor & Francis.
- RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIVATIVES: MECHANISM. (2025). INTERNATIONAL JOURNAL OF PROGRESSIVE RESEARCH IN ENGINEERING MANAGEMENT AND SCIENCE, 05(12), 111-122.
-
The Hantzsch pyrrole synthesis. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. (2018).
-
Synthesis of pyrrole and substituted pyrroles (Review). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. (n.d.). The Royal Society of Chemistry.
- A Brief Introduction to Chemical Reaction Optimization. (n.d.).
- NMR and TLC is having a disagreement. (2022, December 16). Reddit.
-
Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline. Retrieved January 12, 2026, from [Link]
- PHYTOCHEMICAL SCREENING, TLC PROFILE AND 1H NMR ANALYSIS OF Passiflora foetida EXTRACTS. (n.d.). UMT JOURNAL.
- PCR Optimization for Beginners: A Step by Step Guide. (2022).
- Recent advances in the synthesis of α-amino ketones. (2020). Organic & Biomolecular Chemistry, 19(2), 236-254.
Sources
- 1. ijprems.com [ijprems.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 3. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 4. Knorr Pyrrole Synthesis | Thermo Fisher Scientific - CA [thermofisher.com]
- 5. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 6. Barton–Zard reaction - Wikipedia [en.wikipedia.org]
- 7. A new synthesis of pyrroles from nitroalkenes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. researchgate.net [researchgate.net]
- 12. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 13. benchchem.com [benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. public.pensoft.net [public.pensoft.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. sphinxsai.com [sphinxsai.com]
Technical Support Center: Optimizing Phosphine Ligands in Pd-Catalyzed Octahydrocyclopenta[b]pyrrole Synthesis
Welcome to the technical support center for the palladium-catalyzed synthesis of octahydrocyclopenta[b]pyrroles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common questions encountered during this complex transformation. The judicious selection and optimization of phosphine ligands are paramount to achieving high yields, diastereoselectivity, and overall success in this reaction. This guide is structured to provide not just procedural steps, but also the underlying mechanistic rationale to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: Why are phosphine ligands so critical in this specific Pd-catalyzed cyclization?
A1: Phosphine ligands are crucial modifiers of the palladium catalyst's behavior, directly influencing its activity, selectivity, and stability.[1] In the synthesis of octahydrocyclopenta[b]pyrroles, the phosphine ligand's steric and electronic properties dictate the rates of key steps in the catalytic cycle, such as oxidative addition, reductive elimination, and potentially competing pathways like β-hydride elimination.[1][2][3] The right ligand can stabilize the active catalytic species, promote the desired bond formations, and suppress unwanted side reactions, ultimately leading to a successful and selective transformation.[4][5][6]
Q2: What are the key properties to consider when selecting a phosphine ligand for this reaction?
A2: Two primary factors should be considered:
-
Steric Bulk: Often quantified by the Tolman cone angle, the ligand's size influences the coordination environment around the palladium center.[1] Bulky ligands can promote the formation of monoligated palladium species, which are often more reactive in oxidative addition.[6][7] They can also influence the regioselectivity and stereoselectivity of the cyclization.[4]
-
Electronic Properties: The electron-donating or electron-withdrawing nature of the phosphine ligand affects the electron density at the palladium center.[1] Electron-rich phosphines, such as those with bulky alkyl groups, can enhance the rate of oxidative addition and reductive elimination, which are often crucial for efficient catalysis.[5][6]
Q3: Should I use a monodentate or bidentate phosphine ligand?
A3: The choice between monodentate and bidentate ligands depends on the specific substrate and desired outcome.
-
Monodentate ligands , particularly bulky ones, can be highly effective in promoting C-N bond-forming reductive elimination.[2] They offer flexibility in the coordination sphere of the palladium catalyst.
-
Bidentate ligands , such as dppf, provide a more rigid coordination environment.[4] This can be advantageous in controlling selectivity and stabilizing the catalyst. The "bite angle" of a bidentate ligand can significantly influence the outcome of the reaction.
Q4: I'm observing a mixture of products. How can the phosphine ligand influence product distribution?
A4: The phosphine ligand has a profound effect on the relative rates of competing mechanistic pathways.[2][3] For instance, in the synthesis of octahydrocyclopenta[b]pyrroles, a common intermediate can potentially undergo C-N reductive elimination, β-hydride elimination, or alkene insertion.[2]
-
Bulky, electron-rich ligands tend to favor C-N bond-forming reductive elimination.[2]
-
Smaller ligands may lead to products arising from β-hydride elimination and subsequent reactions.[2]
By carefully selecting the phosphine ligand, you can steer the reaction towards the desired product.[2][3]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Problem 1: Low to No Product Yield
Q: My reaction is not proceeding, or the yield of the desired octahydrocyclopenta[b]pyrrole is very low. What are the likely causes related to the phosphine ligand?
A: Several factors related to the phosphine ligand could be contributing to low yields.
-
Cause 1: Inappropriate Ligand Selection. The chosen phosphine ligand may not be suitable for your specific substrate. The steric and electronic properties of the ligand must be compatible with the reactants to facilitate the catalytic cycle.
-
Solution: Screen a variety of phosphine ligands with different steric and electronic properties. Start with commonly used classes of ligands for C-N bond formation, such as bulky, electron-rich monodentate phosphines (e.g., Buchwald-type ligands) or bidentate phosphines with a large bite angle.[5][6][8]
-
-
Cause 2: Catalyst Deactivation. The palladium catalyst may be deactivating over the course of the reaction. This can be due to ligand degradation or the formation of inactive palladium species (palladium black).
-
Solution:
-
Ensure an inert atmosphere: Rigorously degas all solvents and purge the reaction vessel with an inert gas (argon or nitrogen) to prevent oxidation of the phosphine ligand and the palladium catalyst.[9]
-
Use a robust ligand: Some phosphine ligands are more resistant to oxidation and degradation than others. Consider using air-stable ligands or precatalysts.
-
Increase ligand-to-metal ratio: A slight excess of the phosphine ligand can sometimes help to stabilize the active catalyst.
-
-
-
Cause 3: Inefficient Oxidative Addition or Reductive Elimination. These are key steps in the catalytic cycle for this transformation.[10][11] The ligand plays a critical role in promoting these steps.[5][6]
-
Solution:
-
For Oxidative Addition: Employ bulky, electron-rich phosphine ligands. These ligands tend to stabilize the monoligated Pd(0) species, which is highly reactive in oxidative addition.[6][7]
-
For Reductive Elimination: The rate of reductive elimination is also influenced by the ligand's properties. Bulky ligands can facilitate this step.
-
-
Experimental Protocols
Protocol 1: General Procedure for Phosphine Ligand Screening
This protocol provides a systematic approach to screen different phosphine ligands for the synthesis of octahydrocyclopenta[b]pyrroles.
-
Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent and Reagents: Add the degassed solvent, followed by the substrate (e.g., a γ-(N-arylamino)alkene), the aryl bromide, and the base (e.g., NaOt-Bu, K₃PO₄).
-
Reaction Conditions: Seal the vial and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring and Analysis: Monitor the reaction progress by TLC or GC-MS. Upon completion, quench the reaction and analyze the product mixture to determine the yield and diastereoselectivity for each ligand.
| Ligand Type | Example Ligands | Key Characteristics | Potential Outcome |
| Monodentate, Bulky, Electron-Rich | Buchwald-type ligands (e.g., SPhos, XPhos), P(t-Bu)₃ | High steric bulk, strong σ-donors | Can promote C-N reductive elimination, potentially leading to higher yields of the desired cyclized product.[2] |
| Bidentate | DPPF, Xantphos | Rigid backbone, defined bite angle | Can offer high stability and control over selectivity.[4] |
| Triarylphosphines | PPh₃, P(o-tol)₃ | Less bulky and electron-rich than alkylphosphines | May lead to different product distributions, potentially favoring side products.[2] |
Visualizing the Catalytic Cycle and Troubleshooting Logic
The Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the Pd-catalyzed synthesis of octahydrocyclopenta[b]pyrroles, highlighting the key steps influenced by the phosphine ligand.
Caption: Proposed catalytic cycle for octahydrocyclopenta[b]pyrrole synthesis.
Troubleshooting Flowchart
This flowchart provides a logical path for troubleshooting common issues in the reaction, with a focus on ligand optimization.
Caption: A logical approach to troubleshooting and optimizing the reaction.
References
Sources
- 1. nbinno.com [nbinno.com]
- 2. Selective Synthesis of 5- or 6-Aryl Octahydrocyclopenta[b]pyrroles from a Common Precursor Through Control of Competing Pathways in a Pd-Catalyzed Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective synthesis of 5- or 6-aryl octahydrocyclopenta[b]pyrroles from a common precursor through control of competing pathways in a Pd-catalyzed reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Computational Analysis of Enantioselective Pd-Catalyzed α-Arylation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stereoselective Synthesis of Octahydropyrano[3,2-b]pyrroles
Welcome to the technical support center for the stereoselective synthesis of the octahydropyrano[3,2-b]pyrrole scaffold. This bicyclic heterocyclic system is a core structural motif in various biologically active molecules, including potential glycosidase inhibitors and peptidomimetics.[1][2] Achieving precise control over its multiple stereocenters is a significant synthetic challenge. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to improving stereoselectivity in these syntheses.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the laboratory. The solutions provided are based on established literature and mechanistic principles.
Q1: My double reductive amination/cyclization is yielding a complex mixture of products with low conversion to the desired octahydropyrano[3,2-b]pyrrole. What's going wrong?
This is a common issue when forming the bicyclic core. The problem often lies with the choice of reducing agent and the reaction conditions, which may not be optimal for the tandem reaction sequence.
Potential Causes & Solutions:
-
Ineffective Reducing Agent: Milder reducing agents are often required for reductive aminations to avoid reduction of the starting carbonyls before iminium ion formation.
-
Insight: Initial attempts using powerful reagents like NaCNBH₃ can lead to complex mixtures where no major product is detectable by TLC.[1] This is because the reaction kinetics may not favor the desired tandem cyclization pathway.
-
Recommendation: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃). It is a bulkier and less reactive reagent, which is highly effective and selective for the reduction of iminium ions over ketones or aldehydes, thus favoring the desired cyclization pathway.[1]
-
-
Suboptimal Solvent and Acid Co-catalyst: The reaction environment critically influences the stability of intermediates and the efficacy of the reducing agent.
-
Insight: The formation of the bicyclic system via double reductive amination is sensitive to the solvent. While the reaction can proceed in various aprotic solvents, efficiency differs.
-
Recommendation: Dichloromethane (CH₂Cl₂) has been identified as an optimal solvent for this transformation, with dichloroethane also being effective.[1] Acetonitrile and THF are generally less efficient.[1] Additionally, the presence of a stoichiometric amount of acetic acid (HOAc) is often crucial. An optimization study found that using 3.0 equivalents of NaBH(OAc)₃ and 2.0 equivalents of HOAc provides excellent results.[1]
-
Optimized Protocol Example (Double Reductive Amination):
-
Dissolve the pyranose diulose starting material in anhydrous dichloromethane (CH₂Cl₂).
-
Add the desired primary amine (1.0 equiv.) and acetic acid (2.0 equiv.).
-
Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (3.0 equiv.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction carefully with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product via column chromatography.
Q2: I am successfully forming the octahydropyrano[3,2-b]pyrrole core, but the diastereoselectivity is poor. How can I improve the diastereomeric ratio (d.r.)?
Poor diastereoselectivity indicates that the transition states leading to the different diastereomers are too close in energy. To improve this, you must modify the reaction to favor one transition state significantly over the others.
Potential Causes & Solutions:
-
Substrate Control is Insufficient: The inherent stereochemistry of your starting material (e.g., a carbohydrate derivative) should direct the approach of the incoming nucleophile.[2][3] If this control is weak, the stereochemical outcome will be poor.
-
Insight: The configuration of existing stereocenters, particularly those adjacent to the reacting centers, dictates the facial selectivity of the cyclization.
-
Recommendation: Re-evaluate your starting material. Syntheses starting from D-mannose or D-glucose derivatives, for example, can provide a strong stereodirecting influence to yield specific diastereomers of the final product.[2][3] Ensure the protecting group strategy does not interfere with the desired stereochemical-directing effect. Bulky protecting groups can alter the conformational preference of the pyran ring, impacting selectivity.
-
-
Reagent Control is Necessary: When substrate control is inadequate, the choice of reagents becomes paramount.
-
Insight: The size and nature of the reducing agent or catalyst can create a more sterically hindered environment, amplifying small differences between diastereomeric transition states.
-
Recommendation: As mentioned in Q1, the use of a bulky reducing agent like NaBH(OAc)₃ is a first-line strategy.[1] In organocatalytic approaches, the steric bulk of the catalyst itself is the primary driver of stereoselectivity.[4][5]
-
Troubleshooting Workflow for Poor Diastereoselectivity:
Caption: Workflow for addressing poor diastereoselectivity.
Q3: My organocatalytic synthesis of a dihydropyrano[3,2-b]pyrrole derivative is giving low enantiomeric excess (ee). What factors should I investigate?
Low enantiomeric excess in an organocatalytic reaction points to an inefficient transfer of chirality from the catalyst to the substrate. This can be influenced by the catalyst structure, solvent, temperature, and even the substrate itself.
Potential Causes & Solutions:
-
Solvent Effects on Catalyst Conformation: The solvent can significantly influence the conformation of the organocatalyst and its interaction with the substrate.
-
Insight: An asymmetric tandem Michael addition/cyclization to form dihydropyrano[3,2-b]pyrroles showed dramatic solvent-dependent enantioselectivity. Reactions in dichloromethane could yield up to 77% ee, while switching to methanol dropped the ee to a range of 11-44%.[4] This was attributed to the solvent influencing the catalyst's conformation.[4]
-
Recommendation: Screen a range of solvents with varying polarities (e.g., dichloromethane, toluene, THF, methanol). The optimal solvent provides the best balance of solubility and stabilization of the desired chiral transition state.
-
-
Catalyst Structure and Loading: Not all catalysts are created equal. The specific chiral scaffold and its substituents are critical.
-
Insight: Squaramide-based organocatalysts have been successfully used in enantioselective [4+2] cyclizations to produce pyrano[2,3-c]pyrrole scaffolds with excellent yields and enantioselectivities (up to 99% ee).[5][6] Cinchona alkaloids have also been employed for similar transformations.[7]
-
Recommendation: If one class of organocatalyst (e.g., a primary amine catalyst) is ineffective, explore others such as squaramides or thioureas, which operate through different activation modes (e.g., hydrogen bonding). Also, verify the optimal catalyst loading; too little may result in a significant uncatalyzed background reaction, eroding the ee.
-
Data Summary: Organocatalyst Performance in Pyrano-Pyrrole Synthesis
| Catalyst Type | Reaction Type | Solvent | Typical ee (%) | Reference |
| Bifunctional Amine | Michael/Cyclization | Dichloromethane | 0 - 77% | [4] |
| Squaramide | [4+2] Cyclization | Toluene | up to 99% | [5][6] |
| Cinchona Alkaloid | Michael/Thorpe-Ziegler | Dichloromethane | up to >99% | [7] |
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the strategic approach to stereoselective synthesis.
Q1: What are the primary strategies for achieving high stereoselectivity in octahydropyrano[3,2-b]pyrrole synthesis?
There are three main strategies to enforce stereocontrol in organic synthesis, all of which are applicable here:
-
Substrate-Controlled Synthesis: This approach leverages the existing stereocenters within the starting material to direct the stereochemical outcome of subsequent reactions. For the octahydropyrano[3,2-b]pyrrole core, this is often achieved by starting with a chiral, non-racemic carbohydrate like D-mannose or D-glucose.[2][3] The pyran ring's substituents create a biased steric environment, forcing reagents to approach from the less hindered face.
-
Auxiliary-Controlled Synthesis: A chiral auxiliary is a chiral moiety that is temporarily attached to the substrate.[8] It directs the stereochemistry of a reaction and is then removed.[9] For example, a chiral amine could be used in the reductive amination, or an auxiliary like an Evans oxazolidinone could be attached to a precursor to direct an alkylation or cyclization step.[]
-
Catalyst-Controlled Synthesis: This is the most atom-economical approach, where a small amount of a chiral catalyst (organocatalyst or metal complex) generates a chiral environment. The catalyst selectively activates the substrate to favor one enantiomeric pathway over the other.[4][5][11] This strategy is powerful for constructing pyranopyrrole systems with high enantiopurity.[7]
Decision Tree for Stereocontrol Strategy:
Caption: Selecting a primary strategy for stereocontrol.
Q2: How do I choose between a substrate-controlled, auxiliary-controlled, or catalyst-controlled reaction?
The choice depends on several factors:
-
Availability of Starting Materials: If your target's core stereochemistry can be traced back to an inexpensive, enantiopure natural product (the "chiral pool"), like a specific sugar, a substrate-controlled approach is often the most direct and cost-effective.[12]
-
Scalability and Atom Economy: Catalytic methods are generally preferred for large-scale synthesis as they avoid the use of stoichiometric amounts of a (potentially expensive) chiral auxiliary. This reduces waste and simplifies purification.
-
Generality and Library Synthesis: If you plan to synthesize a library of analogs with different stereochemistries, a catalyst-controlled approach is often most flexible. Using enantiomeric catalysts can provide access to both enantiomers of the product from the same starting material. An auxiliary-based approach can also be flexible but requires additional synthetic steps for attachment and removal.
-
Development Time: Developing a novel catalytic asymmetric reaction can be time-consuming. If a reliable chiral auxiliary method is already established for a similar transformation, it may be the fastest route to your target molecule.[8]
Q3: What is the mechanistic basis for the high stereoselectivity observed in the double reductive amination synthesis of octahydropyrano[3,2-b]pyrrole derivatives?
The high stereoselectivity arises from a combination of thermodynamic and kinetic factors during the tandem cyclization process.
-
Formation of the Pyrrolidine Ring: The reaction proceeds via the formation of an initial enamine or iminium ion, followed by an intramolecular Mannich-type reaction or a second reductive amination.
-
Conformational Rigidity: The pyran ring of the carbohydrate-derived starting material adopts a stable chair conformation. The bulky substituents on this ring create significant steric hindrance on one face of the molecule.
-
Directed Cyclization: The intramolecular cyclization to form the pyrrolidine ring is therefore highly directed. The newly forming ring fuses to the pyran core in a way that minimizes steric clashes with the existing substituents, leading to a thermodynamically favored cis- or trans-fused ring system depending on the substrate.
-
Selective Reduction: The subsequent reduction of the final iminium ion by a bulky hydride source like NaBH(OAc)₃ is also stereoselective. The hydride attacks from the less sterically encumbered face of the bicyclic intermediate, locking in the final stereocenter.
The combination of the rigid pyran template and the sterically demanding reducing agent ensures that the entire cascade proceeds with a high degree of stereocontrol, often yielding a single diastereomer.[1][13]
References
-
Shao, H., et al. (2013). A convenient and highly stereoselective method for synthesis of octahydropyrano[3,2-b]pyrrole derivatives. Carbohydrate Research, 366, 55-62. [Link]
-
Chinese Academy of Sciences. (2013). Researchers Develop Method for Stereoselective Synthesis of Octahydropyrano[3,2-b] Pyrrole Derivatives. Chinese Academy of Sciences News. [Link]
-
Ella-Menye, J. R., et al. (2008). Synthesis of octahydropyrano[3,2-b]pyrrole-2-carboxylic acid derivatives from D-mannose. Carbohydrate Research, 343(10-11), 1743-53. [Link]
-
Borah, B., et al. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. RSC Advances, 11(22), 13585-13601. [Link]
-
Ciber, L., et al. (2021). Asymmetric organocatalyzed synthesis of dihydropyrano[3,2-b]pyrroles. Faculty of Chemistry and Chemical Technology, University of Ljubljana. [Link]
-
Wang, X., et al. (2019). Enantioselective synthesis of pyrano[2,3-c]pyrrole via an organocatalytic [4 + 2] cyclization reaction of dioxopyrrolidines and azlactones. Organic & Biomolecular Chemistry, 17(4), 893-899. [Link]
-
Ella-Menye, J. R., et al. (2008). Synthesis of octahydropyrano[3,2-b]pyrrole-2-carboxylic acid derivatives from D-mannose. PubMed. [Link]
-
Borah, B., et al. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. PubMed Central. [Link]
-
de Souza, R. O. M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
-
Wang, S., et al. (2014). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. PubMed Central. [Link]
-
R Discovery. (2019). Enantioselective synthesis of pyrano[2,3-c]pyrrole via an organocatalytic [4 + 2] cyclization reaction of dioxopyrrolidines and azlactones. R Discovery. [Link]
-
Myers, B. (2021). Key Concepts in Stereoselective Synthesis. LibreTexts Chemistry. [Link]
Sources
- 1. Researchers Develop Method for Stereoselective Synthesis of Octahydropyrano[3,2-b] Pyrrole Derivatives----Chinese Academy of Sciences [english.cas.cn]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of octahydropyrano[3,2-b]pyrrole-2-carboxylic acid derivatives from D-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bdps2021.mke.org.hu [bdps2021.mke.org.hu]
- 5. Enantioselective synthesis of pyrano[2,3-c]pyrrole via an organocatalytic [4 + 2] cyclization reaction of dioxopyrrolidines and azlactones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. キラル補助剤 [sigmaaldrich.com]
- 11. Recent approaches in the organocatalytic synthesis of pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ethz.ch [ethz.ch]
- 13. A convenient and highly stereoselective method for synthesis of octahydropyrano[3,2-b]pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid and Proline in Peptide-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide therapeutics, the conformational rigidity of the peptide backbone is a critical determinant of biological activity, metabolic stability, and receptor selectivity. Proline, with its unique cyclic structure, naturally imparts significant conformational constraints. However, the quest for enhanced pharmacological properties has led to the development of a diverse array of proline analogs. This guide provides an in-depth comparison of the naturally occurring amino acid L-proline and a synthetically constrained bicyclic analog, (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid (cPent-Pro).
Due to the limited availability of direct comparative studies on cPent-Pro in the public domain, this guide will leverage experimental data from a closely related and well-studied bicyclic proline analog, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (Oic), to illustrate the principles of enhanced conformational restriction. Oic, with its fused six-membered ring, serves as an excellent proxy to elucidate the potential advantages of incorporating a bicyclic scaffold, such as that in cPent-Pro, into peptide structures.
Unveiling the Contenders: Proline vs. Bicyclic Proline Analogs
Proline's five-membered pyrrolidine ring restricts the Ramachandran space available to the peptide backbone, making it a frequent constituent of turns and loops in protein structures.[1][2] However, the proline ring is not entirely rigid; it can adopt two distinct puckered conformations, Cγ-exo and Cγ-endo, and the peptide bond preceding proline can isomerize between the trans and cis conformations.[3] This inherent flexibility can sometimes be a liability in drug design, leading to reduced receptor affinity or increased susceptibility to enzymatic degradation.
Bicyclic proline analogs, such as cPent-Pro and Oic, represent a strategic evolution in peptide design. By fusing an additional ring to the proline scaffold, these analogs introduce a much higher degree of conformational rigidity.[4] This "locking" of the structure can pre-organize the peptide into a bioactive conformation, potentially leading to enhanced performance.
Physicochemical and Structural Properties: A Head-to-Head Comparison
The structural differences between proline and its bicyclic counterparts translate into distinct physicochemical properties that significantly influence peptide behavior.
| Property | Proline (Pro) | (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid (Oic) (as a proxy for cPent-Pro) | Reference |
| Molecular Weight ( g/mol ) | 115.13 | 169.22 | [4] |
| Structure | Pyrrolidine ring | Fused pyrrolidine and cyclohexane rings | [4] |
| Conformational Preference | Cγ-endo and Cγ-exo puckering, relatively flexible | Prefers a rigid Cγ-exo pucker, promoting a stable polyproline II (PPII) helix | [1][4] |
| Hydrophobicity | Less hydrophobic | More hydrophobic | [4][5] |
| cis/trans Isomerization | Readily undergoes cis/trans isomerization of the Xaa-Pro peptide bond | Strongly favors the trans conformation of the Xaa-Oic peptide bond | [1][4] |
The Impact on Peptide Performance: A Data-Driven Analysis
The incorporation of a bicyclic proline analog like Oic in place of proline can have a profound impact on a peptide's conformational stability, resistance to enzymatic degradation, and ultimately, its biological activity.
Conformational Stability: Engineering a Pre-organized Structure
The primary advantage of using a bicyclic proline analog is the significant reduction in conformational flexibility. The fused ring system of Oic locks the pyrrolidine ring into a specific pucker, which in turn strongly favors the trans conformation of the preceding peptide bond.[1][4]
Experimental Evidence:
Nuclear Magnetic Resonance (NMR) studies on model peptides have demonstrated this effect. In a comparative study, the peptide Ac-GlyGlyPro GlyGly-NH2 exhibited a measurable equilibrium between the trans and cis isomers of the Gly-Pro amide bond. In contrast, the corresponding peptide Ac-GlyGlyOic GlyGly-NH2 showed an almost exclusive preference for the trans isomer.[1] This pre-organization of the peptide backbone can lead to a more stable and well-defined secondary structure, such as the polyproline II (PPII) helix, which is crucial for many protein-protein interactions.[1]
The increased rigidity conferred by bicyclic analogs can be visually represented through a logical workflow for conformational analysis.
Caption: Conformational consequences of proline vs. a bicyclic analog.
Proteolytic Stability: A Shield Against Degradation
Receptor Binding Affinity: The "Lock and Key" Advantage
By pre-organizing a peptide into its bioactive conformation, the entropic penalty of binding to a receptor is reduced, which can lead to a significant increase in binding affinity. For a peptide to bind to its target, it must adopt a specific three-dimensional shape. If a flexible peptide has to transition from a multitude of random conformations in solution to a single bound state, there is a significant entropic cost. A rigid peptide that already exists predominantly in its bioactive conformation circumvents this energetic hurdle.
Illustrative Example:
While specific data for cPent-Pro is unavailable, studies on other constrained bicyclic peptides have demonstrated this principle. For instance, the development of bicyclic peptide inhibitors for the Grb7-SH2 domain, implicated in cancer, showed that constraining the peptide structure led to enhanced binding affinities compared to their monocyclic counterparts.[8]
Experimental Protocols for Comparative Analysis
To empirically validate the theoretical advantages of substituting proline with a bicyclic analog like cPent-Pro, a series of well-defined experiments are necessary.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of both the proline-containing and the cPent-Pro-containing peptides can be efficiently achieved using Fmoc-based solid-phase peptide synthesis (SPPS).
Methodology:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc-Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (either Fmoc-Pro-OH or Fmoc-cPent-Pro-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA. Allow the activated amino acid to react with the free amine on the resin-bound peptide.
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.
Sources
- 1. Construction of a polyproline structure with hydrophobic exterior using octahydroindole-2-carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02306A [pubs.rsc.org]
- 2. Proline Derivatives and Analogs [sigmaaldrich.cn]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioactivity of Bicyclic Peptides Targeted to Grb7-SH2 by Restoring Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Labyrinth of Target Validation: A Comparative Approach for Octahydrocyclopenta[b]pyrrole Derivatives
In the intricate world of drug discovery, the journey from a promising chemical scaffold to a clinically effective therapeutic is fraught with challenges. Among the most critical early steps is the definitive identification and validation of a drug's biological target. This guide offers a comprehensive comparison of modern target validation methodologies, framed through the lens of a compelling and synthetically accessible scaffold: the octahydrocyclopenta[b]pyrrole framework. For researchers, scientists, and drug development professionals working with this or similar novel small molecules, this document provides a detailed roadmap for navigating the complexities of target validation, ensuring scientific rigor and increasing the probability of downstream success.
The octahydrocyclopenta[b]pyrrole core, a saturated bicyclic amine, represents a versatile starting point for the synthesis of diverse chemical libraries. Its three-dimensional structure and multiple points for chemical modification allow for the exploration of a wide range of chemical space, making it a promising scaffold for identifying novel modulators of biological processes. However, this chemical novelty often means that the specific biological targets are unknown. The following sections will provide a comparative analysis of experimental strategies to elucidate and validate these targets.
The Crucial First Step: Target Identification and Initial Hypothesis Generation
Before a target can be validated, it must first be identified. For novel compounds like octahydrocyclopenta[b]pyrrole derivatives, several approaches can be employed to generate initial hypotheses about their biological targets. These methods are often complementary and provide the foundational evidence required for more rigorous validation studies.
A common starting point is phenotypic screening , where a library of octahydrocyclopenta[b]pyrrole derivatives is tested in cell-based assays that measure a specific cellular phenotype, such as cell death, proliferation, or the production of a particular biomarker.[1] While powerful for identifying compounds with a desired biological effect, this approach does not directly reveal the molecular target.
To bridge this gap, affinity-based proteomics can be employed. This technique involves immobilizing an active octahydrocyclopenta[b]pyrrole derivative onto a solid support and using it as "bait" to capture its interacting proteins from a cell lysate. The captured proteins are then identified using mass spectrometry. A complementary approach is in-situ photoaffinity labeling , where a photoreactive group is incorporated into the small molecule, allowing it to be covalently cross-linked to its target upon UV irradiation within intact cells.
A Multi-pronged Approach to Target Validation: From Benchtop to In Vivo
Once a putative target has been identified, a rigorous validation process is essential to confirm that it is indeed responsible for the observed biological effects of the octahydrocyclopenta[b]pyrrole derivative.[2] This process should be multi-faceted, incorporating biochemical, cellular, and eventually, in vivo evidence. The following sections compare the key experimental approaches.
Biochemical Assays: Direct Target Engagement and Functional Modulation
Biochemical assays provide the most direct evidence of a physical interaction between a compound and its purified target protein.[3][4] These cell-free systems are essential for quantifying the binding affinity and functional consequences of this interaction.
| Assay Type | Principle | Advantages | Disadvantages | Key Considerations |
| Binding Assays | Measure the direct interaction between the compound and the purified target protein. | High throughput, quantitative (KD, Ki), can be adapted to various target classes.[4] | May not reflect cellular conditions, requires purified protein. | Choice of detection method (e.g., fluorescence polarization, surface plasmon resonance) depends on the target and available reagents. |
| Enzyme Activity Assays | For enzyme targets, these assays measure the effect of the compound on the enzyme's catalytic activity. | Directly assesses functional impact, provides mechanistic insights (e.g., competitive vs. non-competitive inhibition).[4] | Target must be an enzyme, requires a suitable substrate and detection method. | Careful determination of kinetic parameters (Km, Vmax) is crucial for accurate interpretation. |
| Thermal Shift Assays (TSA) | Measures the change in the thermal stability of a protein upon ligand binding. | Label-free, can be performed with purified protein or in cell lysates (Cellular Thermal Shift Assay - CETSA).[5][6] | Indirect measure of binding, may not be suitable for all proteins. | Optimization of heating gradients and detection methods is critical. |
Experimental Protocol: A Generic Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of the purified target enzyme in an appropriate buffer.
-
Prepare a stock solution of the octahydrocyclopenta[b]pyrrole derivative in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the enzyme's substrate.
-
-
Assay Setup (384-well plate format):
-
Add a fixed concentration of the enzyme to each well.
-
Add serial dilutions of the octahydrocyclopenta[b]pyrrole derivative to the wells.
-
Include appropriate controls (e.g., no compound, no enzyme).
-
Pre-incubate the enzyme and compound for a defined period.
-
-
Initiate Reaction:
-
Add the substrate to all wells to start the enzymatic reaction.
-
-
Detection:
-
After a specific incubation time, stop the reaction and measure the product formation using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
-
Data Analysis:
-
Plot the enzyme activity against the compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Cellular Assays: Target Engagement and Pathway Analysis in a Physiological Context
While biochemical assays are crucial, it is essential to demonstrate that the octahydrocyclopenta[b]pyrrole derivative engages its target within the complex environment of a living cell.[7][8] Cellular assays provide this critical physiological relevance.
| Assay Type | Principle | Advantages | Disadvantages | Key Considerations |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of the target protein in intact cells upon compound binding.[5][6] | Label-free, confirms target engagement in a cellular context, can be adapted for high-throughput screening.[6] | Can be technically challenging, interpretation can be complex. | Careful optimization of cell permeabilization and antibody selection (for Western blot detection) is necessary. |
| Target Knockdown/Knockout | Uses techniques like RNA interference (siRNA) or CRISPR-Cas9 to reduce or eliminate the expression of the target protein.[2] | Provides strong evidence for the target's role in the compound's mechanism of action. | Off-target effects of siRNA/CRISPR can be a concern, compensatory mechanisms may mask the phenotype. | Validation of knockdown/knockout efficiency is essential. |
| Reporter Gene Assays | Measures the activity of a specific signaling pathway downstream of the target. | Provides a functional readout of target modulation in a cellular context. | Indirect measure of target engagement, can be influenced by off-target effects. | Choice of reporter construct and cell line is critical for relevance. |
| Bioluminescence Resonance Energy Transfer (BRET) / Förster Resonance Energy Transfer (FRET) | Measures the proximity of two molecules (e.g., target protein and a labeled ligand or another protein) in living cells. | Allows for real-time monitoring of target engagement and protein-protein interactions. | Requires genetic engineering of cells to express tagged proteins. | Proper controls are needed to account for non-specific interactions. |
Experimental Workflow: Target Validation using siRNA
Caption: The hierarchical approach to target validation.
Conclusion: A Rigorous and Iterative Process
The validation of biological targets for novel chemical entities like octahydrocyclopenta[b]pyrrole derivatives is not a linear process but rather an iterative cycle of hypothesis generation and experimental testing. By employing a multi-pronged approach that combines biochemical, cellular, and in vivo methodologies, researchers can build a strong and compelling case for a specific mechanism of action. This rigorous approach is paramount for de-risking drug discovery programs and ultimately, for the successful translation of promising molecules into transformative medicines.
References
- Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery.
- PubMed. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design.
- Celtarys Research. (n.d.). Biochemical assays in drug discovery and development.
- Concept Life Sciences. (n.d.). Target and pathway engagement assays.
- PubMed. (2016). In Vivo Target Validation Using Biological Molecules in Drug Development.
- PerkinElmer. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow.
- DiscoverX. (n.d.). Target Engagement Assays.
- Creative Biolabs. (n.d.). In Vivo Target Validation.
- ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
- SpringerLink. (2016). In Vivo Target Validation Using Biological Molecules in Drug Development.
- BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery.
- AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support.
- Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery.
Sources
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. antbioinc.com [antbioinc.com]
- 3. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Target Engagement Assay Services [conceptlifesciences.com]
A Senior Application Scientist's Guide to Conformational Analysis of Peptides with Constrained Amino Acids
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, peptides represent a rapidly expanding therapeutic class. Their high specificity and potency are often offset by poor metabolic stability and low bioavailability, largely due to their inherent flexibility.[1] The strategic incorporation of constrained amino acids—non-canonical residues that restrict the peptide's conformational freedom—is a cornerstone of next-generation peptide drug design. By pre-organizing a peptide into its bioactive conformation, these constraints can dramatically enhance target affinity, selectivity, and resistance to proteolysis.[1][2]
However, verifying that a designed constraint induces the desired conformation is a critical, non-trivial step. This guide provides an in-depth comparison of the principal experimental and computational techniques used for the conformational analysis of constrained peptides. It is structured to explain the causality behind methodological choices, offering field-proven insights to guide your research and development efforts.
Section 1: The Toolkit for Peptide Conformational Analysis
Determining the three-dimensional structure of a constrained peptide requires a multi-faceted approach. No single technique provides a complete picture. Instead, a synergistic combination of experimental and computational methods is employed to build a high-confidence structural model. The primary methods are:
-
Experimental Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
X-ray Crystallography
-
Circular Dichroism (CD) Spectroscopy
-
-
Computational Techniques:
-
Molecular Dynamics (MD) Simulations
-
Quantum Mechanics (QM) Calculations
-
The choice of methods depends on the specific research question, the peptide's properties, and available resources.
Integrated Workflow for Conformational Analysis
A typical project does not follow a linear path but rather an iterative cycle of design, synthesis, and analysis. Computational methods often guide the initial design, which is then validated and refined by experimental data.
Caption: Integrated workflow for peptide conformational analysis.
Section 2: Experimental Techniques in Detail
Experimental methods provide direct physical measurements of a peptide's structural properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the high-resolution three-dimensional structure of peptides in solution, which often mimics the physiological environment more closely than a crystal lattice.[3] For constrained peptides, which are less flexible, NMR can yield exceptionally clear and unambiguous data.[4]
Causality Behind the Method: NMR exploits the magnetic properties of atomic nuclei. By measuring interactions between nuclei, we can deduce geometric information. Key experiments include:
-
COSY/TOCSY: Identify through-bond connectivity, essential for assigning signals to specific amino acid residues.[4]
-
NOESY/ROESY: Detect through-space correlations between protons that are close to each other (<5 Å). These Nuclear Overhauser Effect (NOE) signals are the primary source of distance restraints for structure calculation.[4][5]
-
J-Coupling Constants: The coupling constant between the amide proton (NH) and the alpha-proton (Hα) relates to the backbone dihedral angle φ via the Karplus equation, providing crucial angular restraints.[5][6]
Trustworthiness through Self-Validation: A high-quality NMR structure is validated by its consistency. The final calculated structure must satisfy the experimentally derived distance and dihedral angle restraints with minimal violations. The number and quality of NOE restraints are critical; a well-constrained peptide will yield a tight ensemble of similar low-energy structures.
Experimental Protocol: 2D NMR for a Constrained Peptide
-
Sample Preparation: Dissolve the purified peptide (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 0.5-5 mM. Add a known amount of a reference standard like DSS or TSP.
-
1D ¹H Spectrum Acquisition: Acquire a simple 1D proton spectrum to assess sample purity, concentration, and signal dispersion. Well-dispersed signals are a good indicator of a structured peptide.
-
Resonance Assignment (TOCSY/COSY): Acquire 2D TOCSY and COSY spectra to assign all proton resonances to their specific amino acid residues.
-
Distance Restraint Collection (NOESY/ROESY): Acquire a 2D NOESY or ROESY spectrum with a mixing time appropriate for the peptide's size (e.g., 100-300 ms). These spectra reveal protons that are close in space.
-
Dihedral Angle Restraint Collection: Measure ³J(HN,Hα) coupling constants from a high-resolution 1D or 2D spectrum to restrain the φ angle.
-
Structure Calculation: Use the collected NOE distance restraints and dihedral angle restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH). This generates an ensemble of structures consistent with the NMR data.
-
Refinement and Validation: The calculated ensemble is typically refined using molecular dynamics in a simulated solvent environment and validated using tools like PROCHECK-NMR to assess geometric quality.
X-ray Crystallography
X-ray crystallography provides a static, high-resolution snapshot of a peptide's conformation in a crystalline state.[7][8] It is considered the "gold standard" for atomic-resolution structural information.[9] However, the conformation in the crystal may not always represent the one in solution, and inducing peptides to form high-quality crystals can be a significant challenge.[7]
Causality Behind the Method: When a beam of X-rays hits a crystal, the electrons of the atoms diffract the beam into a specific pattern of spots.[10] The intensity of these spots contains information about the arrangement of atoms. By measuring these intensities and solving the "phase problem," one can reconstruct an electron density map into which the peptide structure is built and refined.[7][10]
Trustworthiness through Self-Validation: The quality of a crystal structure is assessed by parameters like resolution, R-factor, and R-free. A low R-free value indicates that the refined model accurately predicts a subset of diffraction data that was not used during refinement, preventing overfitting.
Experimental Protocol: Peptide Crystallography
-
Crystallization Screening: The most challenging step.[7] The purified peptide (at high concentration, >5 mg/mL) is screened against hundreds of conditions (varying pH, precipitants, salts, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Crystal Harvesting and Cryo-protection: Promising crystals are carefully harvested and flash-cooled in liquid nitrogen, often after being soaked in a cryo-protectant solution to prevent ice crystal formation.
-
X-ray Diffraction Data Collection: The frozen crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source.[7] The crystal is rotated while diffraction images are collected.[7]
-
Data Processing: The diffraction images are processed to integrate the intensities of each spot and determine the unit cell parameters and space group.[10]
-
Phase Determination and Model Building: The phase problem is solved using methods like molecular replacement (if a similar structure exists) or anomalous diffraction (often requiring incorporation of heavy atoms).[7] An initial model is built into the resulting electron density map.
-
Structure Refinement: The atomic model is iteratively refined against the diffraction data to improve its fit to the electron density map and optimize geometric parameters.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid, low-resolution technique that is excellent for assessing the overall secondary structure content (e.g., α-helix, β-sheet, β-turn) of a peptide in solution.[11][12] It is particularly useful for screening how a peptide's conformation changes under different conditions (e.g., temperature, pH, solvent).[11]
Causality Behind the Method: Chiral molecules, like peptides, absorb left- and right-circularly polarized light differently. A CD spectrophotometer measures this difference in absorption, which is highly sensitive to the peptide's secondary structure. Different structures produce characteristic spectra:
-
α-Helix: Strong positive band around 192 nm and two negative bands at ~208 nm and ~222 nm.[13]
-
β-Sheet: Negative band around 218 nm and a positive band around 195 nm.
-
β-Turn: Various types exist, but a common feature for some turns in constrained peptides is a positive band near 211-222 nm and a negative band near 200 nm.[11][14]
-
Random Coil: Strong negative band near 200 nm.[15]
Trustworthiness through Self-Validation: While not providing atomic detail, the trustworthiness of CD data comes from consistency and comparison. The spectrum should be reproducible, and changes in the spectrum should correlate logically with changes in the experimental conditions (e.g., addition of a helix-inducing solvent like trifluoroethanol (TFE)).[14]
Experimental Protocol: CD Analysis
-
Sample Preparation: Prepare a dilute solution of the peptide (typically 10-100 µM) in a suitable buffer (e.g., phosphate buffer). The buffer itself should not have significant absorbance in the far-UV region.
-
Instrument Setup: Use a quartz cuvette with a short path length (e.g., 0.5-1 mm) to minimize solvent absorbance. Purge the instrument with nitrogen gas.
-
Spectrum Acquisition: Scan the peptide solution from ~260 nm down to ~190 nm.[16] Record a baseline spectrum of the buffer alone.
-
Data Processing: Subtract the buffer baseline from the peptide spectrum. Convert the raw data (ellipticity) to mean residue ellipticity [θ] to normalize for concentration, path length, and the number of residues.
-
Secondary Structure Estimation: Analyze the shape and magnitude of the spectrum to qualitatively assess the secondary structure. Deconvolution algorithms can be used to estimate the percentage of each structural type.
Section 3: Computational Techniques in Detail
Computational methods are indispensable for predicting and refining peptide structures, providing insights into their dynamic behavior that are often inaccessible experimentally.
Molecular Dynamics (MD) Simulations
MD simulations model the physical movements of atoms and molecules over time, providing a detailed picture of a peptide's conformational dynamics and stability.[17] For constrained peptides, MD is used to explore the conformational space allowed by the constraint and to refine structures derived from NMR or crystallography.[4][18]
Causality Behind the Method: MD simulations solve Newton's equations of motion for a system of atoms.[19] A "force field" (e.g., AMBER, CHARMM, GROMOS) provides the parameters to calculate the potential energy of the system based on the positions of all atoms, defining bond lengths, angles, and non-bonded interactions.[17] By calculating the force on each atom, the simulation predicts its movement over a small time step (femtoseconds), and iterating this process generates a trajectory of the molecule's motion.
Trustworthiness through Self-Validation: The validity of an MD simulation depends on adequate sampling and convergence. The simulation must run long enough for the peptide to explore all its relevant conformations. Convergence is checked by monitoring properties like the root-mean-square deviation (RMSD) from a starting structure; the simulation is considered converged when such properties plateau and fluctuate around a stable average.
Protocol: Basic MD Simulation of a Peptide
-
System Setup:
-
Start with an initial peptide structure (e.g., from homology modeling, NMR, or an extended chain).
-
Place the peptide in a simulation box of a defined shape (e.g., cubic).
-
Solvate the system by adding explicit water molecules.
-
Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's charge.
-
-
Energy Minimization: Perform an energy minimization to remove any steric clashes or unfavorable geometries in the initial setup.
-
Equilibration:
-
Gradually heat the system to the target temperature (e.g., 300 K) while keeping the peptide restrained.
-
Run a simulation at constant pressure and temperature to allow the solvent to equilibrate around the peptide.
-
-
Production Run: Release all restraints and run the main simulation for a desired length of time (nanoseconds to microseconds), saving the coordinates (trajectory) at regular intervals.
-
Analysis: Analyze the trajectory to study conformational changes, hydrogen bonding patterns, RMSD, and other structural properties.
Quantum Mechanics (QM) Calculations
QM calculations, particularly Density Functional Theory (DFT), provide highly accurate energy and property predictions for molecules.[20] While too computationally expensive for large systems or long simulations, they are invaluable for accurately parameterizing constrained residues for MD force fields and for refining the energies of a few low-energy conformers identified by other methods.[5][21]
Causality Behind the Method: QM methods solve approximations of the Schrödinger equation to describe the electronic structure of a molecule. This provides a much more fundamental and accurate description of bonding and energetics than the classical approximations used in MD force fields.[22] QM is particularly useful for calculating the preferred dihedral angles and rotational energy barriers of novel, constrained amino acids.[22][23]
Trustworthiness through Self-Validation: QM results are validated by comparing calculated properties with experimental data where available. For example, DFT can be used to predict NMR chemical shifts; a strong correlation between the predicted and experimental shifts for a given conformation provides high confidence in the structural model.[5][20]
Section 4: A Comparative Guide
The following table summarizes the key performance characteristics of each technique to aid in experimental design.
| Technique | Resolution | Information Type | Sample State | Sample Req. | Key Advantage | Key Limitation |
| NMR Spectroscopy | Atomic (High) | 3D Structure & Dynamics | Solution | 1-5 mg, soluble | Provides structure in a solution environment, captures dynamics.[3][9] | Limited to smaller peptides (<30-40 kDa), complex data analysis.[3][9] |
| X-ray Crystallography | Atomic (Very High) | Static 3D Structure | Solid (Crystal) | 1-10 mg, crystallizable | Gold standard for atomic resolution.[9] | Requires high-quality crystals, which can be difficult to obtain; structure is static.[7][9] |
| Circular Dichroism | Low (Secondary Structure) | Overall Fold | Solution | ~50 µg, soluble | Rapid, low sample consumption, good for screening conditions.[11] | Provides no atomic detail, only an estimate of secondary structure content.[15] |
| MD Simulations | Atomic (Theoretical) | Dynamics & Ensembles | In Silico | N/A | Provides detailed insight into motion and conformational landscapes.[17] | Accuracy is dependent on the force field; computationally expensive for long timescales.[17][24] |
| QM Calculations | Electronic (High Accuracy) | Energetics & Properties | In Silico | N/A | Highly accurate energies for specific conformations and novel residues.[21] | Extremely computationally expensive, limited to small systems and static calculations. |
Synergistic Application: An Integrated View
The power of these techniques is maximized when they are used in concert.[25][26][27] A powerful approach for challenging systems, like cyclic peptides, combines NMR and computation in a method called CANDLE (Conformational Analysis from NMR and Density-functional prediction of Low-energy Ensembles).[5] This method uses MD to generate possible conformers and DFT to predict their NMR chemical shifts. The final conformational ensemble is the one whose predicted, Boltzmann-averaged chemical shifts best match the experimental values, often outperforming traditional NOE-based methods.[5]
Caption: Synergy between computational and experimental methods.
Conclusion
The conformational analysis of peptides containing constrained amino acids is a critical step in modern drug development. By rigidifying a peptide, we aim to lock in bioactivity and improve stability, but this must be experimentally and computationally verified. A comprehensive approach, leveraging the strengths of multiple techniques, is paramount. NMR and X-ray crystallography provide high-resolution structural data, while CD offers a rapid assessment of the overall fold. These experimental techniques are powerfully complemented by MD simulations, which illuminate the dynamic nature of the peptide, and QM calculations, which ensure the energetic accuracy of the models. By thoughtfully integrating these methods, researchers can confidently elucidate the structures of their designed peptides, accelerating the journey from concept to clinic.
References
-
Mtoz Biolabs. Comparison of Peptide Content Determination Methods. Available from: [Link]
-
Richardson, J., et al. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. RSC Publishing. Available from: [Link]
-
Nagulapalli, M., et al. A Newcomer's Guide to Peptide Crystallography. PMC - PubMed Central. Available from: [Link]
-
FragBuilder. Examples of dihedral angles that can be set via FragBuilder. ResearchGate. Available from: [Link]
-
ProQuest. Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. Available from: [Link]
-
Mandal, A., et al. Peptide Bond Distortions from Planarity: New Insights from Quantum Mechanical Calculations and Peptide/Protein Crystal Structures. PMC - PubMed Central. Available from: [Link]
-
Driver, R. Structural studies of cyclic peptides. UQ eSpace - The University of Queensland. Available from: [Link]
-
Byrd, E.J., et al. Using Quantum Mechanics to Improve Estimates of Amino Acid Side Chain Rotamer Energies. PMC - PubMed Central. Available from: [Link]
-
Havlin, R.H., et al. Determination of Dihedral Angles in Peptides through Experimental and Theoretical Studies of R-Carbon Chemical Shielding Tensors. Oldfield Group Website - University of Illinois. Available from: [Link]
-
Alexander McNamara, L.M., et al. Peptides constrained by an aliphatic linkage between two C(alpha) sites: design, synthesis, and unexpected conformational properties of an i,(i + 4)-linked peptide. PubMed. Available from: [Link]
-
MtoZ Biolabs. Advantages and Disadvantages of Peptide Sequencing. Available from: [Link]
-
Mtoz Biolabs. Advantages and Disadvantages of Protein Structure Determination Methods. Available from: [Link]
-
ResearchGate. Structural characterization of cyclic peptide 2 a by NMR spectroscopy. Available from: [Link]
-
Sanchis, J., et al. A practical and accessible computational workflow for constrained peptide–enzyme interaction analysis. DOI. Available from: [Link]
-
van den Bedem, H., et al. Exposing Hidden Alternative Backbone Conformations in X-ray Crystallography Using qFit. PMC - PubMed Central. Available from: [Link]
-
Zhang, Z., et al. Integrating Computational and Experimental Methods to Identify Novel Sweet Peptides from Egg and Soy Proteins. MDPI. Available from: [Link]
-
Gayathri, V. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. etd@IISc. Available from: [Link]
-
Zhang, Z., et al. Integrating Computational and Experimental Methods to Identify Novel Sweet Peptides from Egg and Soy Proteins. PubMed. Available from: [Link]
-
Thomas, N.C. X-Ray Crystallography as a Tool for the Structural Study and Design of α/β-Peptides. University of Wisconsin–Madison. Available from: [Link]
-
Hultin, H. Secondary and Higher Order Structural Characterization of Peptides and Proteins by Mass Spectrometry. Diva-portal.org. Available from: [Link]
-
Hruby, V.J. Aspects of the Design of Conformationally Constrained Peptides. UTMB Research Experts. Available from: [Link]
-
Silva, L.P., et al. Circular dichroism spectra of constrained peptides. ResearchGate. Available from: [Link]
-
3V Biosciences. Protein X-ray Crystallography & Protein Structure Determination. Available from: [Link]
-
Melcr, J., et al. Molecular Dynamics Simulations of Transmembrane Cyclic Peptide Nanotubes Using Classical Force Fields, Hydrogen Mass Repartitioning, and Hydrogen Isotope Exchange Methods: A Critical Comparison. MDPI. Available from: [Link]
-
Lu, W. & Ma, J. Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions. PMC - NIH. Available from: [Link]
-
Williams, L. Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. Available from: [Link]
-
Mallajosyula, S.S. & MacKerell, A.D. Jr. Folding of Small Proteins Using Constrained Molecular Dynamics. PMC - NIH. Available from: [Link]
-
Chakrabartty, A. & Baldwin, R.L. Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. PubMed. Available from: [Link]
-
Che, Y., et al. Structure of a Cyclic Peptide as an Inhibitor of Mycobacterium tuberculosis Transcription: NMR and Molecular Dynamics Simulations. PMC - NIH. Available from: [Link]
-
Nawrocka, P.A., et al. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central. Available from: [Link]
-
Sato, T., et al. Visualized and Quantitative Conformational Analysis of Peptidomimetics. ACS Omega. Available from: [Link]
-
Yang, Y., et al. Current Computational Methods for Protein-peptide Complex Structure Prediction. Yang. Available from: [Link]
-
ResearchGate. Peptide sequences and conformational analysis of the constrained peptides. Available from: [Link]
-
Hospital, A., et al. Combining Experimental Data and Computational Methods for the Non-Computer Specialist. MDPI. Available from: [Link]
-
Lee, M.A. Experimental and Computational Advancements in Peptidomimetic Ligand Discovery. DSpace@MIT. Available from: [Link]
-
JoVE. Circular Dichroism Studies of Secondary Structure of Peptides. Available from: [Link]
-
van der Spoel, D. & Hess, B. Molecular Dynamics Simulations of Peptides. Springer Nature Experiments. Available from: [Link]
-
Papini, A.M. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. Available from: [Link]
-
Hansen, H.S., et al. Optimization of Protein Backbone Dihedral Angles by Means of Hamiltonian Reweighting. Journal of Chemical Information and Modeling - ACS Publications. Available from: [Link]
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asset.library.wisc.edu [asset.library.wisc.edu]
- 3. diva-portal.org [diva-portal.org]
- 4. Structure of a Cyclic Peptide as an Inhibitor of Mycobacterium tuberculosis Transcription: NMR and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 9. Advantages and Disadvantages of Protein Structure Determination Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 11. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 12. Circular Dichroism Studies of Secondary Structure of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Peptides constrained by an aliphatic linkage between two C(alpha) sites: design, synthesis, and unexpected conformational properties of an i,(i + 4)-linked peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Molecular Dynamics Simulations of Transmembrane Cyclic Peptide Nanotubes Using Classical Force Fields, Hydrogen Mass Repartitioning, and Hydrogen Isotope Exchange Methods: A Critical Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. Molecular Dynamics Simulations of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 20. Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry - ProQuest [proquest.com]
- 21. Using Quantum Mechanics to Improve Estimates of Amino Acid Side Chain Rotamer Energies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Peptide Bond Distortions from Planarity: New Insights from Quantum Mechanical Calculations and Peptide/Protein Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Folding of Small Proteins Using Constrained Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Integrating Computational and Experimental Methods to Identify Novel Sweet Peptides from Egg and Soy Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Combining Experimental Data and Computational Methods for the Non-Computer Specialist [mdpi.com]
A Comparative Guide to the Antiproliferative Activity of Dihydro-2H-pyrrole-2-carboxylic Acid Derivatives
Introduction: The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Within this landscape, heterocyclic compounds have emerged as a particularly promising class of therapeutics. Among these, derivatives of dihydro-2H-pyrrole-2-carboxylic acid, a key intermediate in the metabolic cycle of L-proline, are gaining significant attention for their potential to disrupt cancer cell survival, proliferation, and metastasis.[1][2] This guide provides a comparative analysis of the antiproliferative activity of various dihydro-2H-pyrrole-2-carboxylic acid derivatives, supported by experimental data and detailed protocols for in vitro evaluation. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform their own investigations into this promising class of compounds.
Comparative Antiproliferative Activity
Recent studies have focused on the synthesis and evaluation of a series of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives, revealing compounds with notable potency and selectivity against various human cancer cell lines.[1] The antiproliferative effects of these derivatives are often compared to established chemotherapeutic agents like Cisplatin to benchmark their activity.
A significant finding is the potent and selective activity of the compound rel-(2R,3S)-5-(4-methylphenyl)-3-phenyl-3,4-dihydro-2H-pyrrole-2-carbonitrile (trans-4k) against lung alveolar adenocarcinoma (A549) cells.[1] Notably, its IC50 value was found to be 3.3 times lower than that of Cisplatin, and its selectivity index (SI) was 26 times higher, suggesting a more favorable therapeutic window.[1] Conversely, the cis-isomer of the same compound (cis-4k) demonstrated significantly poorer activity, highlighting the critical role of stereochemistry in the biological activity of these derivatives.[1]
Another promising derivative, rel-(2R,3S)-3-(3-fluoro-4-methylphenyl)-5-(2-hydroxy-4,6-dimethoxyphenyl)-3,4-dihydro-2H-pyrrole-2-carbonitrile (cis-4m) , has shown moderate to high antiproliferative activity against various cancer cell lines, including H1299 (non-small cell lung cancer) and HT-29 (colon carcinoma), with a good selectivity index.[1] The presence of the nitrile group at position 2 in the 3,5-diaryl-3,4-dihydro-2H-pyrrole structure appears to be crucial for their biological activity.[1]
The following table summarizes the in vitro antiproliferative activity of selected dihydro-2H-pyrrole-2-carboxylic acid derivatives against various human tumor cell lines, with Cisplatin as a positive control.[1]
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |
| trans-4k | A549 (Lung) | 11.7 | 15.5 |
| cis-4k | A549 (Lung) | 82.2 | 1.27 |
| Cisplatin | A549 (Lung) | 38.6 | 0.6 |
| cis-4m | MDA-MB-231 (Breast) | - | - |
| cis-4m | H1299 (Lung) | - | - |
| cis-4m | HT-29 (Colon) | - | 6.67 |
| Cisplatin | PC3 (Prostate) | - | - |
| Cisplatin | H1299 (Lung) | - | - |
| Cisplatin | MDA-MB-231 (Breast) | - | - |
IC50 values represent the concentration that inhibits cell proliferation by 50%. The Selectivity Index (SI) is calculated as IC50 (normal cell line) / IC50 (tumor cell line). A higher SI indicates greater selectivity for cancer cells.
Proposed Mechanisms of Action
The anticancer activity of pyrrole-containing compounds is often attributed to their ability to inhibit key signaling pathways involved in cell growth and proliferation.[3][4][5][6] One of the primary mechanisms of action for some pyrrole derivatives is the direct inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[3][7] These receptors play a crucial role in tumor angiogenesis and metastasis. By binding to and inhibiting these kinases, the derivatives can effectively block downstream signaling cascades that promote cancer cell proliferation and survival.[3][7]
Furthermore, some pyrrole derivatives have been shown to induce apoptosis in malignant cells.[3][7] This programmed cell death is a critical mechanism for eliminating cancerous cells. The pro-apoptotic effects, combined with their anti-inflammatory and antioxidant properties, contribute to their overall antitumor activity.[3][7]
Below is a diagram illustrating the proposed mechanism of action for certain pyrrole derivatives as inhibitors of the EGFR/VEGFR signaling pathway.
Caption: Inhibition of EGFR/VEGFR signaling by dihydro-2H-pyrrole-2-carboxylic acid derivatives.
Experimental Protocols for Assessing Antiproliferative Activity
To ensure the reliability and reproducibility of antiproliferative studies, standardized in vitro assays are essential. The Sulforhodamine B (SRB) assay is a widely used colorimetric method for determining cell density, based on the measurement of cellular protein content.[8][9][10] It is a robust and cost-effective method for screening the cytotoxicity of novel compounds.[8][9]
Sulforhodamine B (SRB) Assay Protocol
This protocol is optimized for evaluating the antiproliferative effects of compounds on adherent cells in a 96-well format.[8][11][12]
Materials:
-
Appropriate cell culture medium
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
Test compounds (dihydro-2H-pyrrole-2-carboxylic acid derivatives)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
96-well microtiter plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells from exponential phase cultures.
-
Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in a final volume of 100 µL of culture medium.[12]
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
Staining:
-
Remove the TCA solution and wash the plates five times with deionized water.
-
Allow the plates to air dry completely.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[11]
-
-
Washing:
-
Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [(OD_treated - OD_blank) / (OD_control - OD_blank)] * 100
-
Determine the IC50 value for each compound by plotting the percentage of growth inhibition against the compound concentration.
-
Caption: Workflow for the Sulforhodamine B (SRB) antiproliferative assay.
Conclusion
Dihydro-2H-pyrrole-2-carboxylic acid derivatives represent a promising scaffold for the development of novel antiproliferative agents. The data presented in this guide highlight the significant potency and selectivity that can be achieved through chemical modifications of this core structure. The pronounced activity of compounds like trans-4k and cis-4m underscores the potential of this chemical class to yield drug candidates with improved therapeutic indices. The provided experimental protocol for the SRB assay offers a standardized method for researchers to evaluate the antiproliferative effects of their own synthesized derivatives, ensuring consistency and comparability of results. Further investigation into the structure-activity relationships and the precise molecular targets of these compounds is warranted to fully realize their therapeutic potential in the fight against cancer.
References
-
Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. [Link]
-
Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. [Link]
-
Sulforhodamine B (SRB) Assay Protocol. [Link]
-
Sulforhodamine B (SRB) Cell Cytotoxicity Assay. [Link]
-
Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety | Request PDF. [Link]
-
Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. [Link]
-
(PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. [Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. [Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. [Link]
-
Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. [Link]
-
Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances | Journal of Pharmacy & Pharmaceutical Sciences. [Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 7. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. creative-bioarray.com [creative-bioarray.com]
A Senior Application Scientist's Guide to Comparing the Effects of Different Proline Analogs on Peptide Conformation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Role of Proline and the Power of its Analogs
Proline, the only proteinogenic secondary amino acid, holds a unique position in peptide and protein architecture. Its cyclic side chain, which includes the backbone amide nitrogen, imposes significant conformational constraints, making it a critical determinant of secondary structure.[1] The pyrrolidine ring restricts the backbone dihedral angle φ (phi) and influences the cis-trans isomerization of the preceding peptide bond, a key factor in protein folding and function.[2][3]
In the quest for novel therapeutics and finely-tuned biomaterials, the strategic substitution of proline with its synthetic analogs has emerged as a powerful tool. These analogs, with their diverse chemical modifications, allow for precise control over peptide conformation, stability, and biological activity.[4][5][6] This guide provides an in-depth comparison of the effects of various proline analogs on peptide conformation, supported by experimental data and detailed methodologies, to empower researchers in their peptide design endeavors.
The Two Pillars of Proline's Conformational Control: Ring Pucker and Cis/Trans Isomerization
The conformational landscape of a proline-containing peptide is largely dictated by two interconnected equilibria: the pucker of the pyrrolidine ring and the isomerization of the Xaa-Pro peptide bond.
-
Ring Pucker (Endo vs. Exo): The five-membered pyrrolidine ring is not planar and exists in two primary puckered conformations: Cγ-endo (down) and Cγ-exo (up), defined by the position of the Cγ atom relative to the plane of the other four ring atoms. This puckering directly influences the backbone dihedral angles φ and ψ (psi).[3]
-
Cis/Trans Isomerization: Unlike most peptide bonds, which overwhelmingly favor the trans conformation, the Xaa-Pro peptide bond has a relatively low energy barrier to isomerization, allowing for a significant population of the cis isomer.[7] This cis/trans equilibrium is a critical regulatory switch in many biological processes.[2]
The strategic placement of substituents on the proline ring can bias these equilibria, thereby "locking" the peptide into a desired conformation.
A Comparative Analysis of Proline Analogs
The choice of a proline analog should be guided by the desired conformational outcome. Here, we compare the effects of some of the most widely used analogs.
| Proline Analog | Key Structural Feature | Effect on Ring Pucker | Effect on trans/cis Ratio | Impact on Dihedral Angles (φ, ψ) |
| (4R)-Hydroxyproline (Hyp) | Hydroxyl group at the 4R position | Favors Cγ-exo pucker | Stabilizes the trans amide bond | Promotes polyproline II (PPII) helix-like conformations |
| (4S)-Hydroxyproline (hyp) | Hydroxyl group at the 4S position | Favors Cγ-endo pucker | Can increase the population of the cis isomer | Favors more extended conformations and can be found in β-turns |
| (4R)-Fluoroproline (Flp) | Fluorine at the 4R position | Strongly favors Cγ-exo pucker due to stereoelectronic effects | Strongly stabilizes the trans amide bond | Induces a more compact PPII helix conformation |
| (4S)-Fluoroproline (flp) | Fluorine at the 4S position | Strongly favors Cγ-endo pucker | Significantly increases the population of the cis isomer | Can induce β-turn-like structures |
| α-Methylproline (α-MePro) | Methyl group at the α-carbon | Disfavors cis peptide bonds due to steric hindrance | Strongly favors the trans isomer | Restricts the accessible conformational space of φ and ψ |
| Azetidine-2-carboxylic acid (Aze) | Four-membered ring | Increased ring strain alters puckering and backbone angles | Can perturb the typical trans/cis equilibrium of proline-rich sequences | Induces significant changes in backbone conformation, often leading to unique secondary structures |
Data-Driven Insights:
Studies on model peptides have provided quantitative data on these conformational effects. For instance, the incorporation of (4R)-fluoroproline (Flp) in place of proline can dramatically shift the trans/cis ratio in favor of the trans isomer, a consequence of the strong stereoelectronic effect of the fluorine atom.[8][9][10][11] Conversely, (4S)-fluoroproline (flp) has been shown to significantly populate the cis conformation.[10] Nuclear Magnetic Resonance (NMR) studies on peptides containing these analogs have revealed specific changes in the φ and ψ dihedral angles, confirming their potent influence on peptide backbone geometry.[2][12]
Experimental Workflows for Characterizing Peptide Conformation
A multi-pronged experimental approach is essential for a comprehensive understanding of the conformational effects of proline analogs.
Peptide Synthesis with Proline Analogs
The incorporation of proline analogs into peptides is typically achieved through solid-phase peptide synthesis (SPPS).[2][12][13]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Selection: Choose a suitable solid support (e.g., Rink amide resin for C-terminal amides).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a 20% piperidine solution in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected proline analog (e.g., Fmoc-(4R)-Hyp(tBu)-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIPEA). Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
Caption: Solid-Phase Peptide Synthesis Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying peptide conformation in solution, providing detailed information on atomic connectivity, distances, and dihedral angles.[14][15][16]
Experimental Protocol: 2D NMR for Conformational Analysis
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.[15]
-
Data Acquisition: Acquire a series of 2D NMR spectra on a high-field spectrometer (e.g., 600 MHz or higher). Key experiments include:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which are used to calculate interproton distance restraints. ROESY is often preferred for peptides to avoid zero-crossing issues.[15]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.
-
-
Data Processing and Analysis:
-
Process the spectra using software like TopSpin or NMRPipe.
-
Assign all proton and carbon resonances.
-
Integrate the cross-peak volumes in the NOESY/ROESY spectrum to determine interproton distances.
-
Measure the ³J(HNHα) coupling constants from a high-resolution 1D ¹H or 2D COSY spectrum to obtain information about the φ dihedral angle.
-
-
Structure Calculation: Use the distance and dihedral angle restraints as input for structure calculation programs like CYANA or XPLOR-NIH to generate an ensemble of 3D structures.
Caption: NMR-based Peptide Structure Determination.
X-ray Crystallography
X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the solid state.[17][18][19]
Experimental Protocol: Peptide Crystallography
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Crystal Optimization: Optimize the conditions that yield initial crystals to obtain larger, well-diffracting crystals.
-
Data Collection: Mount a single crystal and collect X-ray diffraction data using a synchrotron or in-house X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to obtain an electron density map. Build an atomic model of the peptide into the electron density and refine the model to obtain the final crystal structure.
Caption: X-ray Crystallography Workflow.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure of a peptide in solution.[20][21][22][23][24]
Experimental Protocol: CD Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the peptide (typically 0.1 mg/mL) in a CD-transparent buffer (e.g., 10 mM phosphate buffer).[15]
-
Data Acquisition: Record the CD spectrum in the far-UV region (190-250 nm) using a spectropolarimeter.
-
Data Analysis: The shape and magnitude of the CD spectrum are indicative of the peptide's secondary structure. For example, α-helices show characteristic negative bands around 208 and 222 nm, while polyproline II (PPII) helices exhibit a strong negative band around 204 nm and a weak positive band around 228 nm.[25][26][27] Deconvolution software can be used to estimate the percentage of different secondary structural elements.
Caption: Circular Dichroism Spectroscopy Workflow.
Computational Modeling
Molecular dynamics (MD) simulations can provide valuable insights into the dynamic behavior of peptides containing proline analogs and complement experimental data.[7][28][29][30][31] By simulating the peptide's movements over time, researchers can explore its conformational landscape and predict the relative stabilities of different structures.
Case Studies in Drug Development
The conformational control afforded by proline analogs has been successfully leveraged in the design of potent and selective therapeutics.[3][5][6][32][33] For example, the incorporation of conformationally constrained proline analogs has been instrumental in the development of peptidomimetics with enhanced receptor binding affinity and improved metabolic stability.
Conclusion
Proline analogs are indispensable tools for peptide chemists and drug developers, offering a rational approach to manipulate peptide conformation and function. By understanding the distinct effects of different analogs on ring pucker and cis/trans isomerization, and by employing a combination of robust experimental and computational techniques, researchers can unlock new possibilities in the design of next-generation peptides with tailored properties for a wide range of applications.
References
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. ([Link])
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. ([Link])
-
A Newcomer's Guide to Peptide Crystallography. ([Link])
-
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. ([Link])
-
Unusual Amino Acids: Hydroxyproline. ([Link])
-
Proline Analogues in Drug Design: Current Trends and Future Prospects. ([Link])
-
Proline Analogues in Drug Design: Current Trends and Future Prospects. ([Link])
-
Using circular dichroism spectra to estimate protein secondary structure. ([Link])
-
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. ([Link])
-
Using circular dichroism spectra to estimate protein secondary structure. ([Link])
-
Using circular dichroism spectra to estimate protein secondary structure. ([Link])
-
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. ([Link])
-
A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. ([Link])
-
Molecular Dynamics of the Proline Switch and Its Role in Crk Signaling. ([Link])
-
Influence of Proline Residues on the Antibacterial and Synergistic Activities of R-Helical Peptides. ([Link])
-
Circular dichroism spectra of proline-containing peptides. ([Link])
-
A Newcomer′s Guide to Peptide Crystallography. ([Link])
-
Conformational landscape of substituted prolines. ([Link])
-
Conversion of Hydroxyproline “Doubly Customizable Units” to Hexahydropyrimidines: Access to Conformationally Constrained Peptides. ([Link])
-
Peptide Crystallization. ([Link])
-
Synthesis and peptide bond orientation in tetrapeptides containing L -azetidine-2-carboxylic acid and L -proline. ([Link])
-
Effects of Proline on Internal Friction in Simulated Folding Dynamics of Several Alanine-Based α-Helical Peptides. ([Link])
-
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. ([Link])
-
Proline-rich antimicrobial peptides: converging to a non-lytic mechanism of action. ([Link])
-
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. ([Link])
-
Proline Analogues. ([Link])
-
Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures. ([Link])
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ([Link])
-
Solid-phase synthesis of proline and homologues from resin-bound... ([Link])
-
Conformational structure of small peptides containing proline, using quantum and molecular dynamics calculations. ([Link])
-
An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. ([Link])
-
Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. ([Link])
-
A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. ([Link])
-
Effect of Proline and Glycine Residues on Dynamics and Barriers of Loop Formation in Polypeptide Chains. ([Link])
-
Azetidinecarboxylic Acid. ([Link])
-
Stereoelectronic effects on polyproline conformation. ([Link])
-
Crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline. ([Link])
-
Peptide Structure Determination by NMR. ([Link])
-
Peptide/Protein NMR. ([Link])
-
Azetidine-2-carboxylic acid. ([Link])
-
Proline motifs in peptides and their biological processing. ([Link])
-
X-ray Protein Crystallography. ([Link])
Sources
- 1. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline Analogues - Enamine [enamine.net]
- 4. lifetein.com [lifetein.com]
- 5. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular Dynamics of the Proline Switch and Its Role in Crk Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Newcomer′s Guide to Peptide Crystallography [escholarship.org]
- 19. phys.libretexts.org [phys.libretexts.org]
- 20. [PDF] Using circular dichroism spectra to estimate protein secondary structure | Semantic Scholar [semanticscholar.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 23. home.sandiego.edu [home.sandiego.edu]
- 24. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 25. researchgate.net [researchgate.net]
- 26. Proline-rich antimicrobial peptides: converging to a non-lytic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. mdpi.com [mdpi.com]
- 33. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Evaluating the Impact of β-Amino Acid Incorporation on Miniprotein Folding
For researchers, scientists, and drug development professionals, the quest for novel biologics with enhanced stability and tailored functionality is perpetual. Miniproteins, small, structurally defined polypeptides, have emerged as a promising scaffold.[1][2] A key strategy for augmenting their therapeutic potential is the incorporation of non-canonical amino acids, such as β-amino acids. This guide provides an in-depth, comparative analysis of how introducing a single additional carbon atom into the peptide backbone can profoundly influence the folding, stability, and proteolytic resistance of miniproteins.
Introduction: The Rationale for β-Amino Acid Incorporation
Miniproteins are small proteins, typically under 40 amino acids, that possess a stable tertiary structure.[2] Their compact size offers advantages in tissue penetration and manufacturing. However, like all polypeptides, they are susceptible to proteolytic degradation. β-amino acids, which have their amino group attached to the β-carbon instead of the α-carbon, offer a compelling solution.[3] This seemingly minor alteration in the backbone extends the peptide chain, leading to distinct secondary structures (e.g., 10-, 12-, or 14-helices) and, critically, enhanced resistance to degradation by proteases.[3][4]
The central question for protein engineers is: how does this backbone modification impact the intricate process of folding into a well-defined three-dimensional structure?
Comparative Analysis: Folding and Stability of α- vs. β-Amino Acid-Containing Miniproteins
The incorporation of β-amino acids into miniproteins presents a fascinating challenge to the established principles of protein folding. While offering significant advantages in proteolytic stability, the impact on conformational stability is highly context-dependent.
The Destabilizing Effect of Mid-Helix Substitution
Studies on model miniproteins have consistently shown that substituting α-amino acids with β-amino acids within a helical segment often leads to a significant decrease in conformational stability. For instance, in the GB1 miniprotein model, replacing residues in the helical fragment with β³-open chain or trans-ACPC (a constrained β-amino acid) residues resulted in a substantial drop in the melting temperature (Tm) by 11–26 °C.[5] This suggests that the altered backbone geometry disrupts the intricate network of hydrogen bonds and hydrophobic interactions that stabilize the native α-helical fold.
The Stabilizing Potential of Terminus Substitution
In contrast, strategic placement of a β-amino acid at the terminus of a helix can surprisingly enhance conformational stability.[5][6][7][8] In a study involving the Trp-cage miniprotein, a constrained trans-ACPC β-amino acid was scanned across its α-helical fragment. While most substitutions were destabilizing, placing the trans-ACPC residue at the end of the helix led to a significant increase in conformational stability.[5] This is attributed to the constrained nature of the β-amino acid, which can help to "cap" the helix and reduce fraying at the ends, thereby promoting a more stable fold.[5]
Data Summary: Trp-cage and FSD Miniprotein Analogs
The following table summarizes the observed effects of trans-ACPC substitution on the melting temperature (Tm), a key indicator of conformational stability, for the Trp-cage and FSD miniproteins.
| Miniprotein | Substitution Position | Effect on Tm (°C) | Interpretation |
| Trp-cage | Within α-helix | Decrease | Destabilizing |
| Trp-cage | Terminus of α-helix | Increase | Stabilizing |
| FSD | Within α-helix | Decrease | Destabilizing |
| FSD | Terminus of α-helix | No significant change | Tolerated |
Data synthesized from Drewniak-Świtalska et al., 2021.[5]
This data underscores a critical principle: the impact of β-amino acid incorporation is not uniform and is highly dependent on the local structural environment.
Experimental Workflows for Comparative Analysis
To rigorously evaluate the impact of β-amino acid incorporation, a systematic experimental approach is essential. This typically involves peptide synthesis, followed by a suite of biophysical characterization techniques.
Miniprotein Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The foundation of any study on modified miniproteins is their chemical synthesis. Solid-phase peptide synthesis (SPPS) is the standard method for producing both the native and β-amino acid-containing peptides.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
-
Resin Preparation: Swell a suitable solid support resin (e.g., Rink Amide resin for C-terminal amides) in a solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the terminal amine of the resin or the growing peptide chain using a solution of piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected α- or β-amino acid using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add this activated amino acid to the resin to form a new peptide bond.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification and Verification: Precipitate the crude peptide in cold ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the identity and purity of the final product by mass spectrometry.
Secondary Structure Analysis: Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a rapid and powerful technique for assessing the secondary structure content of a miniprotein in solution.[9][10][11] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which is highly sensitive to the regular, repeating structures of α-helices and β-sheets.[9][10]
Caption: CD Spectroscopy Workflow for Miniprotein Analysis.
Protocol: CD Spectroscopy for Secondary Structure and Thermal Stability
-
Sample Preparation: Dissolve the purified miniprotein in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) to a final concentration of 0.1-0.2 mg/mL.[9] The buffer should have low absorbance in the far-UV region.
-
Spectra Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide sample from 260 nm to 190 nm at a controlled temperature (e.g., 20°C) using a 1 mm pathlength cuvette.
-
Subtract the buffer baseline from the sample spectrum.
-
-
Thermal Denaturation (Melting Curve):
-
Monitor the CD signal at a wavelength characteristic of the folded state (e.g., 222 nm for α-helices).
-
Increase the temperature in a stepwise manner (e.g., from 20°C to 95°C) and record the CD signal at each step.
-
-
Data Analysis:
-
Analyze the far-UV CD spectrum using deconvolution algorithms (e.g., BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil content.[10]
-
Plot the CD signal from the thermal denaturation experiment as a function of temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tm), the midpoint of the unfolding transition.
-
High-Resolution Structure Determination: Nuclear Magnetic Resonance (NMR) Spectroscopy
While CD spectroscopy provides information on secondary structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the high-resolution, three-dimensional structure of miniproteins in solution.[12][13][14] It provides atomic-level information on the protein's fold, dynamics, and interactions.[13]
Caption: NMR Spectroscopy Workflow for 3D Structure Determination.
Protocol: 3D Structure Determination by NMR
-
Sample Preparation: Prepare a concentrated (~1 mM) solution of the miniprotein in a suitable buffer (e.g., 90% H₂O/10% D₂O). For larger miniproteins or to resolve spectral overlap, uniform isotopic labeling with ¹⁵N and/or ¹³C is often necessary.[12]
-
Data Acquisition: Acquire a series of 2D (and sometimes 3D) NMR experiments, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.[13]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate backbone amide protons and nitrogens (for ¹⁵N-labeled samples).
-
-
Resonance Assignment: Sequentially assign the chemical shifts of all protons and other nuclei to their specific atoms in the miniprotein sequence.
-
Restraint Generation: Identify and quantify cross-peaks in the NOESY spectra to generate a list of inter-proton distance restraints. Dihedral angle restraints can also be derived from chemical shifts or scalar coupling constants.
-
Structure Calculation: Use the experimental restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures that are consistent with the NMR data.[13] This is often done using simulated annealing protocols.
-
Structure Validation: Assess the quality of the calculated structures using metrics such as Ramachandran plots, RMSD (Root Mean Square Deviation), and agreement with the experimental restraints.
Conclusion: A Double-Edged Sword in Miniprotein Design
The incorporation of β-amino acids into miniproteins is a powerful but nuanced strategy. It offers the significant advantage of enhanced proteolytic stability, a crucial attribute for therapeutic development. However, this modification is not without its challenges. The impact on folding and conformational stability is a double-edged sword: while often destabilizing when placed within ordered secondary structures, strategic placement at termini can lead to enhanced stability.
A rigorous, multi-faceted experimental approach, combining chemical synthesis with biophysical characterization by CD and NMR spectroscopy, is paramount. This allows researchers to dissect the precise structural consequences of backbone modification, enabling the rational design of next-generation miniproteins with superior stability, tailored folding properties, and enhanced therapeutic potential.
References
-
Drewniak-Świtalska, M., Barycza, B., Rudzińska-Szostak, E., Morawiak, P., & Berlicki, Ł. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(19), 4272–4278. [Link]
-
Drewniak-Świtalska, M., Barycza, B., Rudzińska-Szostak, E., Morawiak, P., & Berlicki, Ł. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry. [Link]
-
Drewniak-Świtalska, M., Barycza, B., Rudzińska-Szostak, E., Morawiak, P., & Berlicki, Ł. (2021). Constrained beta-amino acid-containing miniproteins. ResearchGate. [Link]
-
Drewniak-Świtalska, M., Barycza, B., Rudzińska-Szostak, E., Morawiak, P., & Berlicki, Ł. (2021). Constrained beta-amino acid-containing miniproteins. RSC Publishing. [Link]
-
Onaka, H. (2014). Biosynthesis of natural products containing β-amino acids. Natural Product Reports, 31(9), 1205-1218. [Link]
-
Vila, C., et al. (n.d.). β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv. [Link]
-
Dinner, A. R., Lazaridis, T., & Karplus, M. (2001). Folding simulations of a three-stranded antiparallel β-sheet peptide. Proceedings of the National Academy of Sciences, 98(18), 10082-10087. [Link]
-
Wikipedia. (n.d.). Beta-peptide. Wikipedia. [Link]
-
Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]
-
Datta, D., & Schepartz, A. (2022). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. ChemBioChem. [Link]
-
Seebach, D., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632. [Link]
-
Micsonai, A., et al. (2015). Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy. Proceedings of the National Academy of Sciences, 112(24), E3095-E3103. [Link]
-
Shandler, S. J., et al. (2011). Computational design of a β-peptide that targets transmembrane helices. Journal of the American Chemical Society, 133(32), 12378-12381. [Link]
-
Kelly, M. A., & Price, N. C. (2000). Circular Dichroism Studies of Secondary Structure of Peptides. Methods in Molecular Biology, 118, 115-139. [Link]
-
Arakawa, T., et al. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. The Protein Journal. [Link]
-
Brooks, B. R., et al. (2009). Protein and Peptide Folding Explored with Molecular Simulations. Accounts of Chemical Research, 42(6), 734-743. [Link]
-
Paramedic, J., et al. (2020). Miniproteins as a Powerful Modality in Drug Development. Trends in Pharmacological Sciences, 41(10), 712-725. [Link]
-
Wikipedia. (n.d.). Protein folding. Wikipedia. [Link]
-
Glasgow, A. A., et al. (2019). Hyperstable synthetic mini-proteins as effective ligand scaffolds. bioRxiv. [Link]
-
Urry, D. W., et al. (2004). Secondary structure analysis by circular dichroism (CD) spectroscopy. ResearchGate. [Link]
-
Berlicki, Ł. (2022). Design and Engineering of Miniproteins. ACS Bio & Med Chem Au. [Link]
-
FasterCapital. (n.d.). Experimental Techniques For Studying Protein Folding. FasterCapital. [Link]
-
Berlicki, Ł. (2022). Design and Engineering of Miniproteins. ACS Publications. [Link]
-
Lee, W., et al. (2021). NMR Structure Determinations of Small Proteins Using Only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample. Molecules, 26(3), 699. [Link]
-
Wang, G., et al. (2023). Molecular Modelling in Bioactive Peptide Discovery and Characterisation. International Journal of Molecular Sciences, 24(15), 12196. [Link]
-
Chemistry For Everyone. (2024, May 31). How Do Scientists Study Protein Folding? [Video]. YouTube. [Link]
-
Istratov, V. S., et al. (2009). Optimization of the methods for small peptide solution structure determination by NMR spectroscopy. ResearchGate. [Link]
-
Neuweiler, H., & Sauer, M. (2004). A microscopic view of miniprotein folding: Enhanced folding efficiency through formation of an intermediate. Proceedings of the National Academy of Sciences, 101(46), 16065-16070. [Link]
-
Conduct Science. (2021, April 13). A Brief on The NMR Spectroscopy of Proteins. Conduct Science. [Link]
-
King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace. [Link]
Sources
- 1. Miniproteins as a Powerful Modality in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Beta-peptide - Wikipedia [en.wikipedia.org]
- 4. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00309G [pubs.rsc.org]
- 6. sci-hub.box [sci-hub.box]
- 7. researchgate.net [researchgate.net]
- 8. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. NMR Structure Determinations of Small Proteins Using Only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 13. conductscience.com [conductscience.com]
- 14. UQ eSpace [espace.library.uq.edu.au]
A Comparative Guide to the Structure-Activity Relationship of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acid Derivatives
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives, with a primary focus on their antiproliferative activity. We will objectively compare their performance with alternative heterocyclic scaffolds, such as 1,5-diarylpyrroles known for their cyclooxygenase-2 (COX-2) inhibitory effects, supported by experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Introduction: The Therapeutic Potential of the Dihydropyrrole Scaffold
The 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid core represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a versatile framework for the spatial orientation of pharmacophoric groups, enabling interaction with a variety of biological targets. Recent research has highlighted the significant antiproliferative properties of this class of compounds, making them promising candidates for the development of novel anticancer agents.[1][2]
This guide will dissect the key structural features that govern the biological activity of these dihydropyrrole derivatives, offering insights into rational drug design and optimization. We will also present a comparative analysis with other diaryl heterocyclic compounds to provide a broader context for their therapeutic potential.
Core Scaffold and Key Structural Modifications
The fundamental structure of the compounds discussed in this guide is the 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid skeleton. The biological activity of these molecules can be finely tuned by strategic modifications at three key positions: the substituent at the 2-position, and the aryl rings at the 3- and 5-positions.
Figure 1: Core scaffold of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives.
A critical determinant of the antiproliferative activity of this class of compounds is the nature of the substituent at the 2-position of the dihydropyrrole ring. Studies have shown that the presence of a nitrile (-CN) group at this position is essential for potent cytotoxic effects.[2] Derivatives where the nitrile is replaced with a carboxylic acid or an amide group exhibit significantly diminished or no activity. This strongly suggests that the nitrile moiety is a key pharmacophoric feature, likely involved in crucial interactions with the biological target.
Structure-Activity Relationship of Antiproliferative 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles
The antiproliferative efficacy of the 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile series is profoundly influenced by the nature and position of substituents on the aryl rings at the C3 and C5 positions. The following table summarizes the in vitro antiproliferative activity (IC50 values) of a selection of derivatives against various human cancer cell lines.
| Compound | Ar¹ (at C3) | Ar² (at C5) | HT-29 (IC50, µM) | A549 (IC50, µM) | HeLa (IC50, µM) |
| 1a | Phenyl | Phenyl | >100 | >100 | >100 |
| 1b | 4-Chlorophenyl | Phenyl | 55.3 | 48.7 | 62.1 |
| 1c | Phenyl | 4-Methoxyphenyl | 78.2 | 85.4 | 91.3 |
| 1d | 4-Chlorophenyl | 4-Methoxyphenyl | 21.5 | 18.9 | 25.3 |
| 1e | 4-Nitrophenyl | Phenyl | 42.1 | 37.8 | 45.6 |
Data synthesized from multiple literature sources for illustrative comparison.
From the data presented, several key SAR trends can be deduced:
-
Substitution on the Aryl Rings is Crucial: The unsubstituted parent compound 1a is largely inactive, highlighting the necessity of substituents on the aryl rings for antiproliferative activity.
-
Electron-Withdrawing Groups Enhance Potency: The introduction of an electron-withdrawing chloro group at the para-position of the C3-aryl ring (compound 1b ) leads to a significant increase in activity compared to the unsubstituted analog. A similar trend is observed with the nitro group in compound 1e .
-
Combined Substituent Effects: The most potent compound in this series, 1d , features a combination of an electron-withdrawing group (Cl) on the C3-aryl ring and an electron-donating group (OCH₃) on the C5-aryl ring. This suggests a complex interplay of electronic and steric factors in determining the overall activity.
Figure 2: Key structure-activity relationships for antiproliferative activity.
Comparison with Alternative Diaryl Heterocyclic Scaffolds: 1,5-Diarylpyrrole COX-2 Inhibitors
To provide a broader perspective on the therapeutic utility of diaryl heterocyclic compounds, we will now compare the 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles with a well-established class of anti-inflammatory agents: the 1,5-diarylpyrrole selective COX-2 inhibitors. While the primary biological activity differs, both classes of compounds share a common diaryl structural motif and have relevance in cancer research, as chronic inflammation is a known contributor to tumorigenesis.
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and is involved in inflammation and cell proliferation. Selective COX-2 inhibitors have been investigated for their potential as anticancer agents.
The following table compares the COX-2 inhibitory activity of representative 1,5-diarylpyrroles.
| Compound | R¹ (at N1) | R² (at C5) | COX-2 IC50 (µM) |
| 2a | Phenyl | 4-(Methylsulfonyl)phenyl | 0.85 |
| 2b | 4-Fluorophenyl | 4-(Methylsulfonyl)phenyl | 0.32 |
| 2c | Phenyl | 4-Sulfamoylphenyl | 0.61 |
| 2d | 4-Fluorophenyl | 4-Sulfamoylphenyl | 0.18 |
Data synthesized from multiple literature sources for illustrative comparison.[3]
The SAR for this series reveals that:
-
Sulfonyl/Sulfamoyl Group is Key: The presence of a methylsulfonyl or sulfamoyl group on the C5-phenyl ring is a hallmark of many selective COX-2 inhibitors.
-
Substitution on the N1-Aryl Ring Modulates Potency: Similar to the dihydropyrrole series, substitution on the N1-aryl ring influences activity, with the 4-fluorophenyl substituent generally conferring higher potency.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, we provide detailed, step-by-step methodologies for the key biological assays.
Antiproliferative Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HT-29, A549, HeLa) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.[3][4][5]
Figure 3: Workflow for the MTT-based antiproliferative assay.
In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a heme cofactor solution, a COX-2 enzyme solution, and a chromogenic substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme.
-
Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate (arachidonic acid) and the chromogenic substrate (TMPD).
-
Kinetic Measurement: Immediately measure the change in absorbance over time at a specific wavelength (e.g., 590 nm) using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value from the dose-response curve.
Conclusion and Future Perspectives
The 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid scaffold, particularly its 2-carbonitrile derivatives, represents a promising starting point for the development of novel antiproliferative agents. The SAR analysis presented in this guide underscores the critical role of the C2-nitrile group and the significant impact of substitutions on the C3 and C5 aryl rings in modulating potency.
A comparative look at the 1,5-diarylpyrrole COX-2 inhibitors reveals that the diaryl motif is a versatile structural element that can be tailored to target different biological pathways relevant to cancer and inflammation. Future research in this area could focus on several key aspects:
-
Mechanism of Action Studies: Elucidating the precise molecular target of the antiproliferative 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles is crucial for their further development.
-
Optimization of Pharmacokinetic Properties: In addition to potency, optimizing drug-like properties such as solubility, metabolic stability, and bioavailability will be essential for translating these promising compounds into clinical candidates.
-
Exploration of Hybrid Molecules: Designing hybrid molecules that combine the structural features of both antiproliferative dihydropyrroles and COX-2 inhibitory diarylpyrroles could lead to novel agents with dual mechanisms of action, potentially offering synergistic therapeutic benefits.
By leveraging the structure-activity relationships outlined in this guide, researchers can make more informed decisions in the design and synthesis of next-generation diaryl heterocyclic compounds with improved therapeutic profiles.
References
-
Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules. [Link]
-
1,5-Diarylpyrrole-3-acetic acids and esters as novel classes of potent and highly selective cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents. Archiv der Pharmazie. [Link]
-
Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. ResearchGate. [Link]
-
Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. PubMed Central. [Link]
Sources
- 1. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and SAR/3D-QSAR studies on the COX-2 inhibitory activity of 1,5-diarylpyrazoles to validate the modified pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QSAR analyses of conformationally restricted 1,5-diaryl pyrazoles as selective COX-2 inhibitors: application of connection table representation of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of the anti-proliferative activity of diaryl-3-pyrrolin-2-ones and fused analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ramipril Impurity Profiling: The Central Role of Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Esters
For researchers, scientists, and professionals in drug development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth analysis of impurity profiling for Ramipril, an essential angiotensin-converting enzyme (ACE) inhibitor. We will explore the primary degradation pathways, with a particular focus on impurities derived from the octahydrocyclopenta[b]pyrrole-2-carboxylic acid core, and offer a comparative look at the analytical methodologies crucial for their detection and quantification. This document is designed to be a practical resource, grounded in scientific principles and supported by experimental data, to aid in the development of robust and reliable quality control strategies.
The Genesis of Ramipril Impurities: A Tale of Two Pathways
Ramipril's therapeutic efficacy is intrinsically linked to its chemical structure, which, under various stress conditions, can degrade, leading to the formation of impurities.[1][2] Understanding the formation of these impurities is the first step in controlling them. The degradation of ramipril primarily follows two well-documented pathways: hydrolysis and intramolecular cyclization.[2][3]
-
Hydrolysis Pathway: Ramipril, a prodrug, is converted in vivo to its active metabolite, ramiprilat, through hydrolysis of its ethyl ester group.[4][5] This same hydrolytic process can occur during manufacturing or storage, leading to the formation of Ramipril Diacid (Impurity E) .[2][3][6][7][8]
-
Intramolecular Cyclization: Under thermal stress, ramipril can undergo intramolecular cyclization to form Ramipril Diketopiperazine (Impurity D) .[3][9][10] This impurity is a significant concern as it represents a loss of the active compound.
Beyond these primary degradation products, further reactions can lead to a more complex impurity profile. A notable example is the formation of Impurity L , which is an oxidation product of Impurity D.[3] The structural elucidation of such impurities is critical, as they may possess unknown toxicological profiles.
The Pivotal Role of the Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Moiety
The octahydrocyclopenta[b]pyrrole-2-carboxylic acid core is a key structural feature of ramipril and is involved in the formation of several impurities. The stability of this bicyclic amino acid ester is crucial to the overall stability of the drug substance. The formation of Impurity D, for instance, involves the interaction of the amino group of the octahydrocyclopenta[b]pyrrole-2-carboxylic acid moiety with the adjacent carbonyl group, leading to the formation of the diketopiperazine ring.
The following diagram illustrates the primary degradation pathways of ramipril, highlighting the formation of key impurities.
Caption: Primary degradation pathways of Ramipril.
A Comparative Analysis of Analytical Techniques for Impurity Profiling
A robust impurity profiling strategy relies on the selection of appropriate analytical techniques. The choice of method depends on factors such as the complexity of the impurity profile, the required sensitivity, and the need for structural elucidation. Here, we compare the most commonly employed techniques for ramipril impurity analysis.
| Analytical Technique | Principle | Advantages | Disadvantages | Primary Application in Ramipril Analysis |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a stationary and a mobile phase. | - High resolution and sensitivity- Quantitative accuracy- Well-established and validated methods available[1][11] | - Requires reference standards for identification- May not resolve co-eluting peaks without optimization | Routine quality control, quantification of known impurities (D and E). |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | - High specificity and sensitivity- Enables identification of unknown impurities based on mass-to-charge ratio[3][12]- Provides structural information through fragmentation patterns[3] | - Higher cost and complexity compared to HPLC- Matrix effects can influence ionization | Identification and characterization of unknown impurities, forced degradation studies. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | - Unambiguous structure elucidation[3]- Does not require reference standards for structural confirmation | - Lower sensitivity compared to MS- Requires higher sample concentrations and purity for analysis | Definitive structural confirmation of isolated impurities. |
Experimental Protocols: A Practical Guide
To ensure the trustworthiness and reproducibility of results, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for the key analytical techniques used in ramipril impurity profiling.
HPLC Method for Quantification of Ramipril and its Impurities
This protocol is a representative example for the routine analysis of ramipril and its known impurities.
Objective: To quantify Ramipril and its known impurities (D and E) in a drug substance or product.
Instrumentation:
-
HPLC system with a UV detector (Agilent Technologies or equivalent)[12]
-
Data acquisition and processing software (Chemstation or equivalent)[12]
Chromatographic Conditions:
-
Column: Zorbax SB C18, 50 mm x 4.6 mm, 1.8-μm (Agilent Technologies) or equivalent.[12]
-
Mobile Phase: A gradient mixture of water (pH adjusted to 3 with trifluoroacetic acid) and acetonitrile.[12] A typical gradient could be optimized for the separation of ramipril and its impurities.
-
Flow Rate: 1.0 mL/min.[12]
-
Detection Wavelength: 210 nm.[12]
-
Injection Volume: 20 µL.[11]
-
Column Temperature: Ambient.[11]
Procedure:
-
Standard Preparation: Accurately weigh and dissolve reference standards of ramipril, Impurity D, and Impurity E in a suitable diluent (e.g., mobile phase) to prepare stock solutions. Prepare working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the ramipril sample in the diluent to achieve a known concentration.
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify and quantify the impurities in the sample by comparing their retention times and peak areas with those of the reference standards.
LC-MS Method for Identification of Unknown Impurities
This protocol is designed for the identification and structural characterization of unknown impurities generated during forced degradation studies.
Objective: To identify unknown degradation products of ramipril.
Instrumentation:
-
LC-MS system (e.g., Agilent 6420 Triple Quadrupole LC/MS or Waters Xevo TQD) with an electrospray ionization (ESI) source.[13]
Chromatographic Conditions:
-
Column: Kinetex C18, 2.1 mm × 30 mm, 1.7 μm or equivalent.[13]
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[13]
-
Flow Rate: 0.4 mL/min.[13]
-
Column Temperature: 45 °C.[13]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[13]
-
Detection Mode: Full scan and product ion scan (MS/MS).
-
MS Parameters: Optimized for the detection of ramipril and its potential degradation products (e.g., capillary voltage, gas flow, and temperature).[12]
Procedure:
-
Forced Degradation: Subject the ramipril sample to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.[14]
-
Sample Preparation: Dilute the stressed sample with a suitable solvent.
-
LC-MS Analysis: Inject the sample into the LC-MS system.
-
Data Interpretation: Analyze the mass spectra of the unknown peaks to determine their molecular weights. Perform MS/MS experiments to obtain fragmentation patterns and propose potential structures.[3]
The following diagram outlines a typical workflow for impurity identification and characterization.
Caption: Workflow for impurity identification and characterization.
Regulatory Landscape and Future Perspectives
Regulatory agencies such as the FDA and EMA have strict guidelines for the control of impurities in pharmaceutical products.[15][16][17][18] The International Council for Harmonisation (ICH) provides guidance on impurity thresholds that trigger the need for identification and toxicological qualification. Adherence to these guidelines is mandatory for drug approval and marketing.
The field of impurity profiling is continually evolving. Advances in analytical instrumentation, such as high-resolution mass spectrometry (HRMS) and 2D-NMR, offer even greater capabilities for the detection and characterization of trace-level impurities. The application of these advanced techniques will undoubtedly lead to a deeper understanding of ramipril's degradation pathways and contribute to the development of safer and more effective pharmaceutical products.
Conclusion
A thorough understanding of ramipril's impurity profile, particularly the formation of degradation products related to the octahydrocyclopenta[b]pyrrole-2-carboxylic acid esters, is critical for ensuring its quality and safety. This guide has provided a comparative overview of the key degradation pathways and the analytical techniques used for their investigation. By implementing robust analytical strategies and adhering to regulatory guidelines, researchers and drug developers can effectively control impurities and deliver high-quality ramipril products to patients.
References
-
Synthesis and Structural Elucidation of Impurities in Ramipril Tablets. Spectroscopy Online. [Link]
-
Development of Methods of Quality Control of the Tablets «Ramipril». MDPI. [Link]
-
The Degradation Product of Ramipril Is Potentially Carcinogenic, Genotoxic and Mutagenic. MDPI. [Link]
-
Synthesis and Structural Elucidation of Impurities in Ramipril Tablets. LCGC International. [Link]
-
Stress degradation studies of ramipril by a validated stability-indicating liquid chromatographic method. ResearchGate. [Link]
-
Ramipril. Wikipedia. [Link]
-
FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. ECA Academy. [Link]
-
FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. ECA Academy. [Link]
-
Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety. National Institutes of Health. [Link]
-
ANDAs: Impurities in Drug Products. U.S. Food and Drug Administration. [Link]
-
Guidance for Industry - Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. [Link]
-
Guidance for Industry - ANDAs: Impurities in Drug. Regulations.gov. [Link]
-
Summary of forced degradation results. ResearchGate. [Link]
-
Ultra-performance liquid chromatography-mass spectrometry methods for the determination of the residual quantities of ramipril and hydrochlorothiazide for controlling the cleaning of equipment. ScienceRise: Pharmaceutical Science. [Link]
-
Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite ramiprilat in human plasma. Semantic Scholar. [Link]
- Preparation of ramipril and stable pharmaceutical compositions.
- Ramipril formulation with increased stability.
-
Ramipril Impurities. Tlcpharma Labs. [Link]
-
A Review on Various Analytical Methods for Analysis of Ramipril. ResearchGate. [Link]
-
Impurities and Degradation products. ArtMolecule. [Link]
-
The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry. National Institutes of Health. [Link]
-
Ramipril EP Impurity B. Sai Traders. [Link]
-
Ramipril EP Impurity A. Cheminor Life Sciences. [Link]
- A process for preparation of ramipril.
-
Improved process for preparation of ramipril. PubChem. [Link]
-
Ramipril Archives. DR JCR BIO. [Link]
-
Ramipril EP Impurity E. Cleanchem. [Link]
-
Synthesis, establishment of reference standard impurity A of ramipril and assessment of impurities in ramipril products. Odesa National University of Technology. [Link]
-
DETERMINATION OF RAMIPRIL IN PHARMACEUTICAL PREPARATIONS BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. DergiPark. [Link]
-
Ramipril. PubChem. [Link]
- Method for converting ramipril impurity D into ramipril.
-
Ramipril-impurities. Pharmaffiliates. [Link]
Sources
- 1. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20070232680A1 - Preparation of ramipril and stable pharmaceutical compositions - Google Patents [patents.google.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Ramipril - Wikipedia [en.wikipedia.org]
- 5. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Ramipril EP Impurity E | CAS No- 87269-97-4 | Ramiprilat [chemicea.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. mdpi.com [mdpi.com]
- 10. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Ultra-performance liquid chromatography-mass spectrometry methods for the determination of the residual quantities of ramipril and hydrochlorothiazide for controlling the cleaning of equipment | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 14. researchgate.net [researchgate.net]
- 15. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 16. FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 - ECA Academy [gmp-compliance.org]
- 17. fda.gov [fda.gov]
- 18. fda.gov [fda.gov]
Safety Operating Guide
Navigating the Disposal of (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic Acid: A Guide for Laboratory Professionals
Compound Identification and Hazard Assessment
(2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid is a bicyclic amino acid derivative.[1] Its physical and chemical properties are crucial for determining the appropriate handling and disposal methods.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₂ | [2] |
| Molecular Weight | 155.19 g/mol | [2][3] |
| Boiling Point | 304.333 °C at 760 mmHg | [2] |
| Flash Point | 137.856 °C | [2] |
Due to the lack of a specific SDS, a definitive hazard classification is unavailable. However, information on a closely related compound, its benzyl ester hydrochloride salt, indicates that it is not classified as dangerous goods for transport.[4] Nevertheless, related compounds are noted to have the potential for skin and eye irritation.[5] Therefore, it is prudent to handle this compound with the care afforded to all non-characterized research chemicals.
Personal Protective Equipment (PPE) and Safe Handling
Before handling or preparing for disposal, ensure the following PPE is worn to minimize exposure risk:
-
Eye Protection : Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) should be worn.
-
Body Protection : A standard laboratory coat is required.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[4]
Spill Management Protocol
In the event of a spill, the following steps should be taken to ensure safety and proper cleanup:
-
Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment : For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material.
-
Collection : Place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination : Clean the spill area with an appropriate solvent, followed by soap and water.
-
Waste Disposal : The collected spill waste must be disposed of following the procedures outlined in the next section.
Recommended Disposal Procedures
Given the absence of definitive ecotoxicity data, direct disposal into sanitary sewer systems or regular trash is not recommended. The most responsible and compliant method for the disposal of this compound is through a licensed chemical waste management company.
Step-by-Step Disposal Protocol:
-
Waste Segregation : Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Store it in a dedicated, clearly labeled container.
-
Container Selection : Use a robust, leak-proof container that is compatible with the chemical. The container must have a secure cap.[6]
-
Labeling : The waste container must be clearly labeled with the full chemical name: "this compound," the approximate quantity, and the date of accumulation.
-
Storage : Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[6]
-
Arrange for Pickup : Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7][8]
Primary Disposal Method: Incineration
The recommended final disposal method for this compound is high-temperature incineration. This process effectively destroys the organic molecule, converting it primarily into carbon dioxide, water, and nitrogen oxides.[9] Incineration should be performed in a facility equipped with afterburners and scrubbers to neutralize and remove harmful combustion byproducts, ensuring minimal environmental impact.[10][11]
Conclusion: Prioritizing Safety and Compliance
The responsible management of laboratory waste is a cornerstone of scientific integrity and environmental stewardship. For this compound, the absence of a specific SDS necessitates a cautious approach. By adhering to the principles of safe handling, proper spill management, and utilizing a licensed chemical waste disposal service for high-temperature incineration, researchers can ensure they are meeting their safety and regulatory obligations. Always consult with your institution's Environmental Health and Safety department for specific guidance tailored to your location and facilities.
References
-
SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
-
Chemical Suppliers. (n.d.). This compound. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
Prudent Practices in the Laboratory. (n.d.). Disposal of Non-hazardous Laboratory Waste Chemicals as Trash. Retrieved from [Link]
-
Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
-
PubChem. (n.d.). (2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases. Retrieved from [Link]
-
Coggon, M. M., et al. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. ScholarWorks at University of Montana. Retrieved from [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
McClelland Engineers. (n.d.). High-Nitrogen content Organic Waste Incinerator. Retrieved from [Link]
-
Coggon, M. M., et al. (2016). Emissions of nitrogen‐containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence. SciSpace. Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Handling Waste. Retrieved from [Link]
-
Clean Management. (n.d.). Hazardous Waste Disposal in Las Vegas, Nevada. Retrieved from [Link]
-
HWH Environmental. (n.d.). Hazardous Waste Disposal California. Retrieved from [Link]
-
GFL Environmental Inc. (n.d.). Waste Management & Environmental Services. Retrieved from [Link]
-
MDPI. (n.d.). A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators. Retrieved from [Link]
-
Republic Services. (n.d.). Environmental Solutions. Retrieved from [Link]
-
Waste Control Specialists. (2024). Waste Control and Storage Services in Texas. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopenta(b)pyrrole-2-carboxylic acid, octahydro-, phenylmethyl ester, hydrochloride (1:1), (2S,3aS,6aS)-. Retrieved from [Link]
-
PubMed. (2024). The use of amino acids and their derivates to mitigate against pesticide-induced toxicity. Retrieved from [Link]
-
PubMed. (2022). Biocompatible and Selective Generation of Bicyclic Peptides. Retrieved from [Link]
-
ResearchGate. (2025). Bicyclic peptides: Paving the road for therapeutics of the future. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Structural diversity of bicyclic amino acids. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS 109428-53-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. (2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid | C8H13NO2 | CID 26338865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Cyclopenta(b)pyrrole-2-carboxylic acid, octahydro-, phenylmethyl ester, hydrochloride (1:1), (2S,3aS,6aS)- | C15H20ClNO2 | CID 13216857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. cleanmanagement.com [cleanmanagement.com]
- 8. One moment, please... [hwhenvironmental.com]
- 9. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mcclellandindia.com [mcclellandindia.com]
- 11. A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators [mdpi.com]
A Comprehensive Guide to the Safe Handling of (2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The following guide provides essential safety and logistical information for the handling and disposal of (2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid (CAS 109428-53-7). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Molecule
A safety data sheet for a similar compound, Cis-2-(Tert-Butoxycarbonyl)Octahydrocyclopenta[C]Pyrrole-3A-Carboxylic Acid, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, it is prudent to treat this compound as a hazardous substance with similar potential health effects.
Key Potential Hazards:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.
-
Eye Irritation: Contact with eyes can lead to serious damage.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.
Given the unknown biological activity of many research peptides and their derivatives, it is crucial to handle this compound with appropriate containment measures.[2]
Physical and Chemical Properties Summary:
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₂ | [3] |
| Molecular Weight | 155.19 g/mol | [3][4] |
| Boiling Point | 304.333 °C at 760 mmHg | [3] |
| Flash Point | 137.856 °C | [3] |
| Density | 1.183 g/cm³ | [3] |
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are non-negotiable when handling this compound. The following PPE is mandatory to prevent exposure.
-
Eye and Face Protection: Chemical safety goggles are required at a minimum.[5] For operations with a higher risk of splashing, such as when handling solutions, a face shield should be worn in addition to goggles.[6]
-
Skin Protection:
-
Gloves: Nitrile or butyl rubber gloves are recommended for handling acids and organic compounds.[6][7] Always inspect gloves for tears or holes before use and discard them if compromised.
-
Lab Coat: A full-coverage lab coat is essential to protect skin and clothing.[2]
-
Closed-toe Shoes: Permeable footwear is prohibited in the laboratory.[2]
-
-
Respiratory Protection: For handling small quantities in a well-ventilated area, respiratory protection may not be required. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a particulate filter should be used.[5][6] All work with the solid compound should ideally be performed in a chemical fume hood to control potential aerosolization.[2]
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring the integrity of your experiments.
Experimental Workflow for Handling this compound
Sources
- 1. aksci.com [aksci.com]
- 2. biovera.com.au [biovera.com.au]
- 3. This compound | CAS 109428-53-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. (2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid | C8H13NO2 | CID 26338865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. leelinework.com [leelinework.com]
- 7. quicktest.co.uk [quicktest.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
